molecular formula C6H8N2O B1301888 2-Methoxypyridin-3-amine CAS No. 20265-38-7

2-Methoxypyridin-3-amine

Cat. No.: B1301888
CAS No.: 20265-38-7
M. Wt: 124.14 g/mol
InChI Key: YXFAOWYMDGUFIQ-UHFFFAOYSA-N
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Description

2-Methoxypyridin-3-amine is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFAOWYMDGUFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372093
Record name 2-methoxypyridin-3-amine
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20265-38-7
Record name 2-Methoxy-3-pyridinamine
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Record name 2-methoxypyridin-3-amine
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Record name 3-Amino-2-methoxypyridine
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Foundational & Exploratory

2-Methoxypyridin-3-amine CAS number 20265-38-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxypyridin-3-amine (CAS 20265-38-7): A Strategic Building Block in Modern Drug Discovery

Introduction

This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its unique electronic and structural features—a pyridine ring functionalized with both an electron-donating methoxy group and a nucleophilic amine group—make it a versatile intermediate for the synthesis of complex molecular architectures.[3][4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing field-proven insights into its synthesis, reactivity, and application. We will delve into the causality behind experimental choices, offering detailed protocols and mechanistic understanding to empower its effective use in research and development programs, particularly in the pursuit of novel therapeutics such as kinase inhibitors.[5][6]

Physicochemical Properties and Structural Data

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is typically supplied as an orange to reddish-brown crystalline solid.[2][3] Its properties are summarized below.

Table 1: Core Physicochemical & Spectroscopic Properties of this compound

Property Value Source(s)
CAS Number 20265-38-7 [1][7][8]
Molecular Formula C₆H₈N₂O [7][9]
Molecular Weight 124.14 g/mol [9][10][11]
IUPAC Name This compound [7][11]
Appearance Orange to Brown Crystalline Solid [2]
Melting Point 67-69 °C [12][13]
Boiling Point 116-118 °C @ 13 mmHg [3][14]
SMILES COC1=C(N)C=CC=N1 [7][15]

| InChI Key | YXFAOWYMDGUFIQ-UHFFFAOYSA-N |[7][15] |

Caption: Chemical Structure of this compound.

Synthesis and Purification Workflow

The most direct and widely cited method for preparing this compound is the catalytic hydrogenation of its nitro precursor, 2-methoxy-3-nitropyridine. This transformation is highly efficient and selective.

Causality in Synthesis:

The choice of palladium on activated carbon (Pd/C) as a catalyst is deliberate. Palladium is highly effective for the reduction of aromatic nitro groups, and the carbon support provides a high surface area for the reaction. Methanol is an excellent solvent as it readily dissolves the starting material and is compatible with the hydrogenation process. The reaction proceeds with high chemoselectivity, reducing the nitro group without affecting the pyridine ring or the methoxy ether linkage.

kinase_inhibitor Pharmacophore Model scaffold This compound Core (Hinge Binder) linker Linker Group (e.g., Sulfonamide) scaffold->linker pharmacophore_B Part B (Occupies specific pocket) linker->pharmacophore_B pharmacophore_C Part C (Improves PK/PD properties) linker->pharmacophore_C

Sources

An In-depth Technical Guide to the Physical Properties of 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Methoxypyridin-3-amine (CAS No. 20265-38-7) is a substituted aminopyridine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of a methoxy group and an amino group on a pyridine ring offers multiple reaction sites and influences its physicochemical properties, making it a key intermediate for the development of complex molecular architectures. In drug discovery and development, a thorough understanding of a compound's physical properties is paramount. These properties govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and pharmacokinetic profiles of resulting active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the scientific context and experimental methodologies crucial for its effective application.

Summary of Physicochemical Properties

For rapid reference, the key physical and chemical properties of this compound are summarized below. It is important to note that some values are experimentally determined while others are predicted through computational models.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 20265-38-7[2][3]
Molecular Formula C₆H₈N₂O[4]
Molecular Weight 124.14 g/mol [4]
Appearance Orange to brown to dark red powder/crystal[2]
Melting Point 67 - 69 °C[4][5]
Boiling Point 118 °C at 13 mmHg (17.3 hPa)[2]
Density (Predicted) 1.139 ± 0.06 g/cm³
pKa (Predicted) 4.33 ± 0.10
LogP (XLogP3) 0.5[1][4]
Solubility Soluble in Methanol
Topological Polar Surface Area (TPSA) 48.1 Ų[1][4]

Detailed Physicochemical Characterization

State, Appearance, and Organoleptic Properties

At standard temperature and pressure, this compound is an orange to reddish-brown crystalline solid.[2] This coloration is typical for many aromatic amines, which can darken over time due to slow oxidation upon exposure to air and light. For this reason, it is recommended to store the compound in a tightly sealed container in a cool, dark, and inert atmosphere.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity. The reported melting point of this compound is 67-69 °C.[4][5]

  • Significance in Drug Development: A well-defined melting point is essential for material characterization and quality control. In pre-formulation, the melting point influences the choice of manufacturing processes, such as hot-melt extrusion. Furthermore, significant deviations from the expected melting point can indicate impurities or the presence of different polymorphic forms, which can have profound effects on a drug's stability, solubility, and bioavailability.

Boiling Point

The boiling point is reported as 118 °C at a reduced pressure of 13 mmHg.[2] Extrapolating to atmospheric pressure would result in a significantly higher temperature, likely leading to decomposition. This indicates that purification by distillation must be performed under vacuum to prevent thermal degradation.

Solubility Profile

The ability of a compound to dissolve in various solvents is one of the most critical physical properties in drug development. It impacts everything from synthetic workups and purification to the formulation of the final drug product and its absorption in the body.

  • Aqueous Solubility: Expected to be low to moderate. The basic nitrogen atoms can be protonated at acidic pH, which would increase aqueous solubility.

  • Polar Aprotic Solvents (DMSO, DMF): Expected to have good solubility due to the compound's polarity.

  • Alcohols (Ethanol, Methanol): Expected to have good solubility, as supported by available data.

  • Non-polar Solvents (Hexane, Toluene): Expected to have poor solubility.

Acidity and Lipophilicity (pKa & LogP)

pKa: The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, there are two basic centers: the pyridine nitrogen and the 3-amino group. The predicted pKa is 4.33. This value likely corresponds to the protonation of the pyridine ring nitrogen, which is the more basic site.

  • Significance: The pKa is crucial for predicting how a molecule will behave at a given pH. At physiological pH (~7.4), which is significantly above the predicted pKa of 4.33, the compound will exist predominantly in its neutral, uncharged form. This has major implications for its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as the neutral form is generally more capable of crossing biological membranes than its charged counterpart.

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. The computationally predicted value (XLogP3) is 0.5.[1][4]

  • Significance: A LogP value of 0.5 indicates a relatively balanced hydrophilic-lipophilic character. This is often a desirable property in drug candidates, as it suggests the molecule may have sufficient aqueous solubility for formulation while also being lipophilic enough to permeate cell membranes and reach its target.

Spectroscopic and Structural Analysis

Spectroscopic data is fundamental for confirming the identity and structure of a molecule. While experimental spectra for this specific compound are not publicly available, the expected characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons. The aromatic protons will appear as doublets or triplets, with chemical shifts and coupling constants characteristic of a 2,3-disubstituted pyridine ring. The methoxy singlet would likely appear around 3.8-4.0 ppm, while the amine protons would be a broad signal whose chemical shift is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the methoxy group will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include:

  • N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the methoxy group's aliphatic C-H stretches would be just below 3000 cm⁻¹.

  • N-H Bending: A characteristic bending vibration for the primary amine should be visible around 1600-1650 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹.

Crystal Structure and Polymorphism

There is currently no publicly available data on the single-crystal X-ray structure or potential polymorphic forms of this compound.

  • Field Insight: The potential for polymorphism should never be dismissed for a crystalline solid intended for pharmaceutical use. Different polymorphs can exhibit different melting points, solubilities, and stabilities. If this compound were to be advanced as a drug candidate or a key starting material, a thorough polymorphism screen would be a mandatory step in its development to ensure consistent and reproducible manufacturing and performance.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections describe validated, step-by-step methodologies for determining key physical properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold-standard method for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This provides a highly accurate and reproducible melting point (Tm), which is observed as an endothermic peak.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Tm = 156.6 °C). This is a self-validating step to ensure instrument accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

  • Reference Preparation: Prepare an empty, sealed aluminum pan to serve as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen purge (50 mL/min) at a constant rate of 10 °C/min from 25 °C to 100 °C.

  • Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC with Indium Standard SamplePrep 2. Weigh 2-5 mg Sample into Aluminum Pan Calibrate->SamplePrep Seal 3. Hermetically Seal Sample and Reference Pans SamplePrep->Seal Load 4. Load Pans into DSC Cell Seal->Load Heat 5. Heat at 10°C/min under N2 Purge Load->Heat Analyze 6. Analyze Thermogram Heat->Analyze Result Determine Melting Point (Onset Temperature) Analyze->Result Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sep Separation cluster_analysis Analysis Add 1. Add Excess Solid to Solvent Shake 2. Shake at Constant Temp for 24-48 hours Add->Shake Separate 3. Centrifuge to Pellet Undissolved Solid Shake->Separate Collect 4. Collect Supernatant Separate->Collect Quantify 5. Quantify Concentration via HPLC-UV Collect->Quantify Result Solubility Value (e.g., mg/mL) Quantify->Result

Sources

An In-depth Technical Guide to 2-Methoxypyridin-3-amine: A Core Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Methoxypyridin-3-amine, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental chemical structure, physicochemical properties, established synthesis protocols, and key reactivity patterns. Furthermore, this guide will illuminate its strategic application in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage this versatile molecule effectively.

Core Chemical Identity and Structure

This compound, also known as 3-Amino-2-methoxypyridine, is an aminopyridine derivative that has garnered significant interest as a synthetic intermediate.[1][2] Its structure features a pyridine ring substituted with a methoxy group at the 2-position and an amine group at the 3-position. This specific arrangement of a strong electron-donating group (amine) and a moderately donating group (methoxy) on the electron-deficient pyridine ring imparts unique electronic properties and reactivity, making it a valuable scaffold for building complex molecular architectures.[3][4]

The primary amine serves as a crucial handle for a wide array of chemical transformations, while the adjacent methoxy group can influence the molecule's conformation, solubility, and metabolic stability in a drug development context.

cluster_molecule This compound N1 N C2 C N1->C2 N1->C2 C3 C C2->C3 O7 O C2->O7 C4 C C3->C4 C3->C4 N9 NH₂ C3->N9 C5 C C4->C5 C6 C C5->C6 C5->C6 C6->N1 C8 CH₃ O7->C8

Caption: Chemical structure of this compound.

Physicochemical and Spectral Properties

Accurate characterization of a molecule's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 20265-38-7[2][5][6]
Molecular Formula C₆H₈N₂O[1][2][5]
Molecular Weight 124.14 g/mol [1][2][6]
Appearance Reddish-brown solid[2]
Melting Point 69 °C[5]
Boiling Point 116-118 °C (at 13 mmHg)[2][5]
Density 1.1 ± 0.1 g/cm³[5]
SMILES COC1=C(C=CC=N1)N[1][6]
InChIKey YXFAOWYMDGUFIQ-UHFFFAOYSA-N[1][5][6]
Spectral Data

Full spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available through various chemical databases and suppliers.[1][7] This data is essential for verifying the identity and purity of the compound after synthesis or before use in subsequent reactions.

Synthesis and Reactivity

Representative Synthesis Protocol

The synthesis of substituted aminopyridines can be approached through various routes. A common strategy involves the reduction of a corresponding nitro-substituted pyridine. This method is advantageous as the nitro group can be introduced regioselectively and serves as a robust precursor to the amine. The following protocol is a representative example based on established chemical principles for this class of compounds.[8]

Objective: To synthesize this compound from 2-methoxy-3-nitropyridine.

Materials:

  • 2-methoxy-3-nitropyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Starting Material: Heat the suspension to reflux (approximately 80-90 °C). Add the 2-methoxy-3-nitropyridine (1 equivalent) to the refluxing mixture portion-wise over 15-30 minutes. The choice of iron in the presence of a mild proton source like ammonium chloride is a classic Béchamp reduction, a cost-effective and scalable method for nitro group reduction that avoids the need for high-pressure hydrogenation.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. The use of a mild base like sodium bicarbonate during extraction neutralizes any remaining acidic species.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product in high purity.

Start 2-Methoxy-3-nitropyridine Reagents Fe, NH₄Cl EtOH/H₂O, Reflux Start->Reagents Product This compound Reagents->Product Béchamp Reduction

Caption: Workflow for the synthesis of this compound.

Key Reactivity Insights

The chemical behavior of this compound is dictated by its three key features: the primary aromatic amine, the methoxy group, and the pyridine ring itself.

  • Amine Group Reactivity: The primary amine at the C3 position is nucleophilic and readily undergoes reactions typical of aromatic amines. This includes acylation, sulfonylation, and alkylation. Critically, it can be diazotized using nitrous acid (HONO) to form a diazonium salt.[2][9] This intermediate is highly versatile and can be subsequently converted into a wide range of other functional groups (e.g., -OH, -halogen, -CN) via Sandmeyer-type reactions, providing a gateway to diverse derivatives.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, the strong activating effect of the C3-amino and C2-methoxy groups can facilitate substitution at the C4 and C6 positions under appropriate conditions.[2]

  • Role as a Nucleophile in Cross-Coupling: The amine can act as a nucleophile in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex structures.

Applications in Drug Discovery and Medicinal Chemistry

The 2-methoxypyridine scaffold is a privileged structure in medicinal chemistry. Its ability to form key hydrogen bonds, combined with the metabolic stability often conferred by the methoxy group, makes it an attractive component in drug design.

Case Study: PI3K/mTOR Dual Inhibitors

Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are critical nodes in cell signaling pathways that are frequently dysregulated in cancer. Dual inhibitors targeting both kinases are a major focus of oncology research. Several potent PI3K/mTOR inhibitors incorporate the 2-methoxypyridine motif. For example, in the design of sulfonamide methoxypyridine derivatives, the this compound core serves as a foundational building block.[10] The amine provides the attachment point for a sulfonamide linker, which in turn connects to another aromatic system designed to interact with a specific region of the kinase active site.[10]

The diagram below illustrates the logical flow of how this simple building block is elaborated into a complex, biologically active inhibitor.

cluster_logic Drug Design Logic Flow BuildingBlock This compound (Core Scaffold) Reaction1 Sulfonylation (+ R-SO₂Cl) BuildingBlock->Reaction1 Intermediate N-(2-methoxypyridin-3-yl)sulfonamide (Key Intermediate) Reaction1->Intermediate Reaction2 Scaffold Hopping & Side Chain Addition Intermediate->Reaction2 FinalDrug Potent PI3K/mTOR Dual Inhibitor Reaction2->FinalDrug

Sources

2-Methoxypyridin-3-amine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxypyridin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. As a substituted aminopyridine, its unique electronic and structural features make it a versatile precursor for the synthesis of complex molecular architectures. The presence of a nucleophilic amine, an electron-donating methoxy group, and the pyridine scaffold itself provides multiple reaction sites, enabling its incorporation into a diverse array of target molecules. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of this compound, delving into its fundamental properties, synthetic methodologies, and its critical role in the development of novel therapeutics. We will explore the causality behind experimental choices and provide actionable protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

The precise characterization of a starting material is the foundation of reproducible and successful synthesis. This compound is a reddish-brown solid at room temperature[1]. Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

PropertyValueReference
Molecular Formula C₆H₈N₂O[2][3][4]
Molecular Weight 124.14 g/mol [2][3][4]
CAS Number 20265-38-7[2][3][4]
Appearance Reddish brown solid[1]
Melting Point 69 °C[2]
Boiling Point 116-118 °C / 13 mmHg[1][2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 99.3 ± 21.8 °C[2]
IUPAC Name This compound[3][4]
InChI Key YXFAOWYMDGUFIQ-UHFFFAOYSA-N[2][3]

Structural confirmation is typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). ¹H NMR would show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons. ¹³C NMR would confirm the number of unique carbon environments. IR spectroscopy would reveal characteristic peaks for N-H stretching of the amine and C-O stretching of the methoxy ether.

Synthesis and Mechanistic Insights

A common and reliable method for preparing aminopyridines is through the reduction of the corresponding nitropyridine. This transformation is fundamental as nitropyridines are often more accessible synthetically. The choice of reducing agent is critical and depends on the presence of other functional groups. For the synthesis of this compound, a precursor like 3-nitro-2-methoxypyridine can be effectively reduced.

The following diagram illustrates a typical synthetic pathway for this conversion.

G cluster_0 A 3-Nitro-2-methoxypyridine B This compound A->B   Reduction (e.g., H₂, Pd/C or SnCl₂)   

Caption: Synthetic pathway from a nitropyridine precursor.

Experimental Protocol: Reduction of 3-Nitro-2-methoxypyridine

This protocol describes a tin(II) chloride reduction, a method well-suited for this transformation due to its effectiveness and tolerance of the methoxy group.

Materials:

  • 3-Nitro-2-methoxypyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-2-methoxypyridine (1 equivalent) in ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (approximately 4-5 equivalents) followed by the slow, careful addition of concentrated HCl. The addition of acid is crucial as it activates the reducing agent.

  • Reaction Execution: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a stirred, saturated aqueous solution of NaHCO₃ to neutralize the excess acid and quench the reaction. This step is highly exothermic and will cause gas evolution; perform it slowly in a well-ventilated fume hood. A thick white precipitate of tin salts will form.

  • Filtration: Filter the resulting suspension through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate to ensure complete recovery of the product.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate to maximize yield.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Core Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile intermediate. The amino group serves as a nucleophile or a handle for directing group chemistry, while the pyridine ring is a common pharmacophore in many biologically active molecules.

Synthesis of Kinase Inhibitors

The aminopyridine scaffold is a privileged structure in kinase inhibitor design. The nitrogen atoms can form critical hydrogen bond interactions within the ATP-binding pocket of kinases.

  • PI3K/mTOR Inhibitors: This scaffold has been incorporated into novel PI3K/mTOR dual inhibitors. The amine provides a convenient attachment point for sulfonyl chlorides or other fragments to build out the molecule and optimize binding affinity and selectivity[5].

  • bRAF Inhibitors: In the development of inhibitors for the oncogenic kinase bRAF, compounds containing a 3-methoxy-2-aminopyridine core were identified as a promising lead series due to their high ligand efficiency[6]. However, this work also highlights the importance of understanding the metabolic profile of such compounds to mitigate potential safety risks[6].

Precursor for Cross-Coupling Reactions

For the construction of complex biaryl and heteroaryl structures, which are common in modern pharmaceuticals, palladium-catalyzed cross-coupling reactions are indispensable tools. While the amine itself can be used in Buchwald-Hartwig aminations, it is more commonly converted to a halide (e.g., bromide or iodide) via a Sandmeyer reaction. The resulting halo-methoxypyridine is an excellent substrate for reactions like the Suzuki-Miyaura coupling. This strategy allows for the rapid diversification of the pyridine core, enabling extensive Structure-Activity Relationship (SAR) studies[7][8].

Masked Pyridone in Natural Product Synthesis

In the total synthesis of complex natural products, such as the Lycopodium alkaloids, methoxypyridines serve as stable "masked" pyridones[9][10]. The methoxy group mitigates the basicity of the pyridine nitrogen, which can simplify purification processes by avoiding the need for reversed-phase chromatography often required for basic alkaloids[10]. The methoxy group can be demethylated late in the synthesis to reveal the final pyridone structure.

Experimental Workflow: Suzuki-Miyaura Coupling

The following workflow illustrates the practical application of a this compound derivative in a key C-C bond-forming reaction. This process is central to building molecular complexity in drug discovery programs.

G A Step 1: Setup - Add 2-bromo-3-methoxypyridine, boronic acid, and Pd catalyst to a reaction flask. B Step 2: Degas - Purge the flask with an inert gas (N₂ or Ar) to remove oxygen. A->B C Step 3: Add Reagents - Add solvent (e.g., Toluene/EtOH) and aqueous base (e.g., Na₂CO₃). B->C D Step 4: Reaction - Heat the mixture to reflux and monitor by TLC/LC-MS. C->D E Step 5: Workup - Cool, dilute with water, and extract with an organic solvent. D->E F Step 6: Purification - Dry, concentrate, and purify the product by column chromatography. E->F

Caption: General experimental workflow for a Suzuki coupling reaction.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. It is classified as hazardous and requires appropriate precautions.

Hazard ClassGHS Statement
Acute Toxicity H302: Harmful if swallowed[4].
H312: Harmful in contact with skin[4].
H332: Harmful if inhaled[4].
Skin Irritation H315: Causes skin irritation[4].
Eye Irritation H319: Causes serious eye irritation[4].
Respiratory Irritation H335: May cause respiratory irritation[2].

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood[2][11].

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[2][11][12].

  • Avoid breathing dust, fumes, or vapors[3][11].

  • Wash hands thoroughly after handling[2][11].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[2][11].

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[11].

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and complex molecule synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it a valuable asset for medicinal chemists. From forming the core of next-generation kinase inhibitors to facilitating the construction of intricate natural products, its applications are both broad and impactful. By understanding the principles behind its synthesis and reactivity, and by adhering to strict safety protocols, researchers can fully leverage the potential of this powerful building block to advance the frontiers of science.

References

  • PubChem. (2024). 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. [Link]

  • Sarpong, R., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters. [Link]

  • Jean-Baptiste, C., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules. [Link]

  • Sarpong, R., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. [Link]

  • Harris, P. A., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Methoxypyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Methoxypyridin-3-amine is a pivotal building block in modern medicinal chemistry and organic synthesis, frequently utilized in the development of novel pharmaceutical agents.[1][2] Its journey from a laboratory reagent to a key intermediate in a scaled-up process is fundamentally governed by its solubility characteristics. A thorough understanding of its behavior in various organic solvents is not merely academic; it is a critical prerequisite for optimizing reaction conditions, designing efficient purification and crystallization protocols, and ensuring the development of robust, scalable synthetic routes.

This technical guide addresses the critical need for a comprehensive understanding of this compound's solubility. Due to the limited availability of extensive quantitative solubility data in public literature, this document provides a three-pronged approach for researchers, scientists, and drug development professionals:

  • Theoretical Prediction: An analysis of the molecule's inherent physicochemical properties to build a predictive framework for its solubility based on the principle of "like dissolves like."

  • Predictive Modeling: An introduction to powerful computational models, such as Hansen Solubility Parameters (HSP) and COSMO-RS, that offer deeper, semi-quantitative insights.

  • Experimental Determination: A detailed, field-proven, step-by-step protocol for accurately determining the solubility of this compound in any solvent of interest, ensuring that process decisions are based on robust, internally generated data.

By integrating theoretical principles with a practical, self-validating experimental workflow, this guide empowers scientists to confidently handle and optimize processes involving this versatile intermediate.

Physicochemical Properties: The Foundation of Solubility Behavior

The solubility of a compound is dictated by its molecular structure. The key physicochemical properties of this compound provide the causal basis for its interactions with different solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3][4]
Appearance Orange to Brown to Dark red powder/crystal[1]
Melting Point ~69 °C[3]
Boiling Point 116-118 °C @ 13 mmHg[1]
pKa (Predicted) 4.33 ± 0.10[1]
XLogP3 0.5[3]
Topological Polar Surface Area (TPSA) 48.1 Ų[5]
Hydrogen Bond Donors 1 (the -NH₂ group)[5]
Hydrogen Bond Acceptors 3 (the methoxy oxygen, the pyridine nitrogen, and the amine nitrogen)[5]
Expert Analysis of Properties:
  • Polarity and Hydrogen Bonding: With a Topological Polar Surface Area (TPSA) of 48.1 Ų and the presence of both hydrogen bond donor (-NH₂) and acceptor sites (N, O), this compound is a polar molecule.[5] The primary amine is a strong hydrogen bond donor, while the pyridine nitrogen and methoxy oxygen are effective acceptors. This structure strongly suggests favorable solubility in polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like acetone, acetonitrile, and DMSO) that can participate in these interactions.

  • LogP and Lipophilicity: The XLogP3 value of 0.5 indicates a relatively balanced hydrophilic-lipophilic character.[3] It is not excessively water-loving or oil-loving. This suggests that while it will have limited solubility in non-polar, aliphatic solvents like hexane, it may show some solubility in aromatic hydrocarbons like toluene, which can engage in π-π stacking interactions with the pyridine ring.

  • Basicity: The predicted pKa of 4.33 indicates that the compound is a weak base.[1] This property is crucial in purification strategies like acid-base extraction but also means its solubility can be dramatically increased in acidic aqueous solutions through salt formation.

Theoretical Framework for Solubility Prediction

While direct experimental data is the gold standard, theoretical models provide a powerful predictive lens for solvent screening, saving valuable time and resources.

The Principle of "Like Dissolves Like"

This foundational principle posits that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, we can predict a solubility hierarchy:

  • High Solubility Predicted: Polar protic solvents (e.g., Methanol, Ethanol) that can hydrogen bond with the amine and methoxy groups.

  • Good Solubility Predicted: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, DMF, Acetonitrile) that can engage in dipole-dipole interactions and accept hydrogen bonds.

  • Moderate Solubility Predicted: Chlorinated solvents (e.g., Dichloromethane, Chloroform) and aromatic solvents (e.g., Toluene).

  • Low to Insoluble Predicted: Non-polar aliphatic solvents (e.g., Hexane, Heptane) which lack the necessary polar and hydrogen-bonding functionalities.

A related compound, 2-methoxypyridine, is noted to be soluble in most organic solvents and moderately soluble in water, which supports this general assessment.[6]

Advanced Predictive Models

For more nuanced, semi-quantitative predictions, especially in solvent mixtures, more sophisticated models are employed in modern drug development.

  • Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three parameters: δD (dispersion forces), δP (polar forces), and δH (hydrogen bonding forces). Solvents with HSP values close to those of the solute are more likely to dissolve it. While the specific HSP values for this compound are not published, its structure suggests it would possess significant δP and δH components.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[7] It calculates the interaction energies of molecules in a virtual conductor, providing a detailed profile of a solute's affinity for different solvents without the need for experimental data.[7] This makes it an invaluable tool for in silico solvent screening in the early phases of development.

The logical relationship for selecting a solvent based on these principles can be visualized as follows:

G cluster_0 Solubility Prediction Workflow A Analyze Solute Structure (this compound) B Identify Key Intermolecular Forces (H-Bonding, Polarity) A->B C Apply 'Like Dissolves Like' Principle B->C D Initial Solvent Screen (Polar, Aprotic, etc.) C->D E Refine with Predictive Models (HSP, COSMO-RS) D->E For higher accuracy F Rank Solvents by Predicted Solubility D->F E->F G Select Candidates for Experimentation F->G

Caption: Logical workflow for predictive solvent selection.

Experimental Protocol for Solubility Determination

The following protocol describes the Isothermal Shake-Flask Method, a reliable and widely accepted technique for determining equilibrium solubility. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Safety Precautions

Prior to beginning any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.

  • Hazards: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3][8]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles. All weighing and solvent handling should be performed in a certified chemical fume hood.[3]

  • Handling: Avoid formation and inhalation of dust.[3] Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3]

Materials and Equipment
  • This compound (purity >97%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Vortex mixer

  • Constant temperature shaker/incubator or water bath

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure that a solid residue remains after equilibration, confirming saturation. A starting point is ~50-100 mg of solid in 2 mL of solvent. Record the exact mass of the solid added.

  • Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the slurry to shake for a sufficient time to reach equilibrium. A duration of 24-48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a pre-weighed vial for gravimetric analysis or into a volumetric flask for chromatographic/spectroscopic analysis.

  • Quantification:

    • Gravimetric Method (for high solubility): Weigh the vial with the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the vial again to determine the mass of the dissolved solid.

    • Chromatographic/Spectroscopic Method (Recommended for accuracy): Prepare a stock solution of this compound and create a series of calibration standards of known concentration. Dilute the filtered saturated solution with a known factor to fall within the calibration range. Analyze the sample via HPLC or UV-Vis and determine the concentration from the calibration curve.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100 g solvent, or mole fraction) based on the quantified amount and the volume/mass of the solvent used.

Experimental Workflow Diagram

G cluster_1 Solubility Determination Workflow prep 1. Preparation Add excess solid to vial add_solv 2. Solvent Addition Add known volume of solvent prep->add_solv equil 3. Equilibration Shake at constant T for 24-48h add_solv->equil settle 4. Phase Separation Let solid settle for >2h equil->settle sample 5. Sampling & Filtration Withdraw supernatant through 0.22µm filter settle->sample quant 6. Quantification Analyze concentration (e.g., HPLC) sample->quant calc 7. Calculation Determine solubility (mg/mL) quant->calc

Caption: Isothermal Shake-Flask experimental workflow.

Conclusion

While a definitive, publicly available database for the solubility of this compound in a wide range of organic solvents is lacking, a robust framework for its evaluation exists. By understanding its fundamental physicochemical properties, researchers can make strong initial predictions about suitable solvent systems. The application of theoretical models like HSP and COSMO-RS can further refine this selection process, particularly for complex systems. Ultimately, the detailed experimental protocol provided in this guide equips scientists with a reliable method to generate the precise, high-quality solubility data required for confident process development, optimization, and scale-up in their specific application. This integrated approach of prediction and verification ensures an efficient and scientifically sound use of this important chemical intermediate.

References

  • PubChem. (n.d.). 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-methoxypyridin-2-amine. Retrieved from [Link]

  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10), 5018-5029.
  • ResearchGate. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-Methoxypyridin-3-amine (CAS No. 20265-38-7). The protocols and recommendations herein are synthesized from established safety data and best practices for handling aminopyridine derivatives, ensuring a self-validating system of laboratory safety.

Understanding the Compound: A Risk-Based Perspective

This compound is a heterocyclic aromatic amine, a class of compounds widely used as intermediates in pharmaceutical synthesis.[1] Its structure, featuring both a basic amino group and a pyridine ring, dictates its reactivity and toxicological profile. A thorough understanding of its properties is the foundation of safe handling.

The primary hazards associated with this compound involve acute toxicity through multiple routes of exposure (oral, dermal, and inhalation), as well as significant irritation to the skin and eyes.[2][3][4][5] The causality for these hazards lies in the compound's ability to be readily absorbed and to interact with biological systems, a common trait among aminopyridines which can affect the central nervous system.[1][2]

Physicochemical and Toxicological Data Summary

A precise risk assessment begins with quantitative data. The following tables summarize the critical physicochemical properties and the toxicological classifications for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O[2][6]
Molecular Weight 124.14 g/mol [2][4]
Appearance Reddish-brown to light yellow solid/crystals[1][3]
Melting Point 69 °C[2]
Boiling Point 116-118 °C[2]
Flash Point 99.3 °C[2]
Density ~1.1 g/cm³[2]
Hazard Classification (GHS)CategoryStatementSource(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[2][4]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[2][4]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[2][4]
Skin Irritation Category 2H315: Causes skin irritation[2][4]
Eye Irritation Category 2H319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[2][6]
Occupational Exposure Limits (OELs)

While specific OELs for this compound have not been established, data for the parent compound, 2-aminopyridine, serves as a crucial reference point for risk assessment and control. These limits are established to protect workers from potential central nervous system effects.[1][7]

OrganizationLimit TypeValueSource(s)
OSHA PEL (Permissible Exposure Limit)0.5 ppm (2 mg/m³) TWA[7][8]
ACGIH TLV (Threshold Limit Value)0.5 ppm (1.9 mg/m³) TWA[7]
NIOSH REL (Recommended Exposure Limit)0.5 ppm (2 mg/m³) TWA[7]

TWA: Time-Weighted Average over an 8-hour workday.

The Hierarchy of Controls: A Proactive Safety Workflow

Effective laboratory safety is not merely a function of personal protective equipment (PPE), but a systematic application of controls. The following diagram illustrates the logical workflow for mitigating risks associated with this compound, prioritizing the most effective measures.

G cluster_0 Risk Mitigation Workflow Elimination Elimination (Is use of this specific reagent necessary?) Substitution Substitution (Can a less hazardous reagent be used?) Elimination->Substitution If not possible Engineering Engineering Controls (Fume hood, ventilated balance enclosure) Substitution->Engineering If not possible Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative Always required PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Always required

Figure 1: Hierarchy of controls for managing chemical risk.

Core Experimental Protocols: A Self-Validating System

The following protocols integrate safety controls directly into the experimental workflow. This approach ensures that safety is an inherent part of the scientific process, not a separate consideration.

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially handling the solid powder, must be performed within certified engineering controls to prevent inhalation of dust and to contain any potential spills.

  • Weighing: Use a ventilated balance enclosure or a chemical fume hood.

  • Solution Preparation & Transfers: All work must be conducted in a chemical fume hood.[9]

The rationale is clear: containing the solid dust at the source is the most effective way to prevent respiratory exposure, which can cause irritation and systemic toxicity.[2][3]

Personal Protective Equipment (PPE) Selection

The selection of PPE is dictated by the identified hazards: dermal absorption, skin irritation, and serious eye damage.[2][4]

PPE_Selection ppe_matrix Task Eye/Face Protection Hand Protection Body Protection Handling Solid (Weighing, Transfer) Chemical safety goggles Nitrile gloves (double-gloving recommended) Lab coat Preparing/Handling Solutions Chemical safety goggles & face shield (if splash risk) Nitrile gloves Lab coat title PPE Selection Matrix for this compound

Figure 2: Recommended PPE based on laboratory task.
  • Eye Protection: Chemical safety goggles are mandatory at all times.[3] A face shield should be worn over goggles when there is a significant risk of splashing.[10]

  • Skin Protection: Wear standard nitrile gloves. Given the risk of dermal absorption, consider double-gloving during weighing and transfer operations.[1] Ensure gloves are inspected before use and changed immediately if contamination is suspected. A buttoned lab coat must be worn to protect clothing and skin.[9]

  • Respiratory Protection: When engineering controls are not feasible or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter should be used.[9][11]

Protocol for Weighing and Preparing a Solution
  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Designate a specific work area within a chemical fume hood.

  • Staging: Place a tared weigh boat inside the ventilated balance enclosure. Also place a container with the stock this compound and a spatula inside the enclosure.

  • Weighing: Carefully transfer the desired amount of solid from the stock container to the weigh boat. Avoid generating dust. Close the primary stock container immediately.

  • Transfer: Carefully carry the weigh boat to the designated fume hood. Add the solvent to the beaker/flask first, then gently add the weighed solid to the solvent to minimize dust.

  • Dissolution: Use a magnetic stir bar or gentle swirling to dissolve the solid. Keep the container covered to the extent possible.

  • Cleanup: Wipe down the spatula and weigh boat with a solvent-dampened towel, disposing of the towel in the appropriate solid hazardous waste container. Clean the balance enclosure and the fume hood work surface.

  • Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[3]

Chemical Reactivity and Storage

Incompatible Materials

This compound is a basic compound and will react exothermically with acids to form salts.[2] This can cause a dangerous release of heat and potential splattering. It is also incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Acid Chlorides and Anhydrides: Can undergo vigorous acylation reactions.

  • Reducing Agents: May generate flammable hydrogen gas in combination with strong reducing agents like hydrides.[2]

Storage Protocol

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] The storage location should be separate from incompatible materials, particularly acids and oxidizers.[11] A "poison room" or locked cabinet is recommended to restrict access.[1]

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to an emergency is critical. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.

Emergency Response Flowchart

Emergency_Response Start Incident Occurs (Spill or Exposure) Assess Assess Severity (Minor or Major?) Start->Assess MinorSpill Minor Spill Procedure Assess->MinorSpill Minor Spill (<10g, contained in hood) MajorSpill Major Spill Procedure (Evacuate, Alert EHS) Assess->MajorSpill Major Spill (>10g, outside hood) Exposure Personnel Exposure (Skin, Eye, Inhalation) Assess->Exposure Exposure FirstAid Administer First Aid (Flush, Fresh Air) Exposure->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

Figure 3: Decision flowchart for emergency response.
Detailed Spill Cleanup Protocol (Minor Spill <10g in a Fume Hood)
  • Alert & Restrict: Alert personnel in the immediate vicinity and restrict access to the area. Ensure the fume hood is operating correctly.[12]

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.

  • Contain & Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4][13] Work from the outside of the spill inward.

  • Collection: Carefully sweep the mixture of absorbent and compound into a dustpan. Do not use a brush that could generate dust; a soft scraper or scoop is preferable.[12][14]

  • Waste Disposal: Place the collected material into a heavy-duty, sealable plastic bag or a labeled hazardous waste container.[15]

  • Decontamination: Wipe the spill area, scoop, and any other contaminated equipment with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[5] Place all cleaning materials into the hazardous waste container.

  • Final Steps: Seal the waste container/bag, attach a hazardous waste label, and contact your institution's Environmental Health & Safety (EHS) office for pickup. Wash hands thoroughly.

For major spills, evacuate the area immediately, close the door, and contact your institution's emergency response team.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]

Disposal

All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste.[2] Containers should be properly sealed and labeled in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[9]

References

  • Alkali Metals Ltd. (n.d.). MATERIAL SAFETY DATA SHEET: 2-AMINO PYRIDINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-methoxypyridine. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Amino group acidity in aminopyridines and aminopyrimidines. Retrieved from [Link]

  • Stony Brook University. (2022). Laboratory General Chemical Minor Spill Clean Up Procedures. Retrieved from [Link]

  • ResearchGate. (2008). Amino group acidity in aminopyridines and aminopyrimidines. Retrieved from [Link]

  • ACS Publications. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2014). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from [Link]

  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

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Section 1: Core Compound Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxypyridin-3-amine for Advanced Research Applications

This guide serves as a comprehensive technical resource on this compound (CAS No. 20265-38-7), designed for researchers, medicinal chemists, and drug development professionals. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with insights into the compound's chemical reactivity, synthetic utility, and strategic application in modern therapeutic discovery. Our objective is to provide not just data, but a framework for its intelligent and safe application in the laboratory.

This compound, also known as 3-Amino-2-methoxypyridine, is a substituted pyridine derivative.[1][2] Its structure, featuring a primary aromatic amine and a methoxy group ortho to each other on a pyridine scaffold, imparts a unique combination of electronic and steric properties that make it a valuable intermediate in organic synthesis.[3]

Compound Identification

A clear identification is paramount for regulatory compliance and accurate experimental design.

IdentifierValue
Chemical Name This compound
CAS Number 20265-38-7[1][3][4]
Molecular Formula C₆H₈N₂O[1][3]
Molecular Weight 124.14 g/mol [1][3][5]
Synonyms 3-Amino-2-methoxypyridine, 2-Methoxy-3-pyridinamine[1][2]
InChIKey YXFAOWYMDGUFIQ-UHFFFAOYSA-N[1][2]
Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions. This compound is typically a reddish-brown solid at room temperature.[3]

PropertyValueSource
Appearance Reddish brown solid[3]
Melting Point 69 °C[1]
Boiling Point 116-118 °C; 118°C/13mmHg[1][3]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 99.3 ± 21.8 °C[1]
Vapor Pressure 0.0377 mmHg at 25°C[1]
LogP (XLogP3) 0.5[1][5]

Section 2: Hazard Analysis and Laboratory Safety Protocols

A thorough understanding of the hazards associated with this compound is the foundation of its safe utilization. This chemical is classified as hazardous under the Globally Harmonized System (GHS).[6]

GHS Classification and Precautionary Measures

The primary hazards are acute toxicity, skin irritation, and serious eye irritation.[1][7]

CategoryDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed.[1][7] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1][7] H319: Causes serious eye irritation.[1][7] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1]
Key Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Protocol for Safe Handling and Storage

Handling:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][6]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[1][6] A face shield may be required for splash-prone operations.

  • Contamination Avoidance: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols during handling.[1] After handling, wash hands and any exposed skin thoroughly.[6]

Storage:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] Recommended storage temperature is 4°C, protected from light.[8]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and reducing agents.[6][9]

Emergency and First-Aid Procedures

Rapid and appropriate response is critical in the event of an exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][7] If feeling unwell, call a POISON CENTER or doctor.[1]

  • Skin Contact: Immediately take off contaminated clothing.[1] Wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[6] If eye irritation persists, get medical advice/attention.[6]

  • Ingestion: Rinse mouth.[1] Call a POISON CENTER or doctor if you feel unwell.[6][7] Do not induce vomiting.

Section 3: Chemical Reactivity and Synthetic Pathways

The utility of this compound in drug discovery stems from the versatile reactivity of its functional groups. The interplay between the nucleophilic amine, the electron-donating methoxy group, and the electron-deficient pyridine ring governs its chemical behavior.

Plausible Synthetic Route

A common and efficient method for the synthesis of aminopyridines involves the reduction of a corresponding nitropyridine. This pathway is highly advantageous as nitropyridine precursors are often readily accessible.

Protocol 1: Synthesis via Reduction of 2-Nitro-3-methoxypyridine [10]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitro-3-methoxypyridine in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.

  • Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and maintain a positive pressure (typically balloon pressure or slightly higher) of H₂.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further by recrystallization or column chromatography if necessary.

Synthesis_Pathway Start 2-Nitro-3-methoxypyridine Product This compound Start->Product Reduction Reagents H₂, Pd/C EtOH or EtOAc Reagents->Start

Caption: Plausible synthesis of this compound via catalytic hydrogenation.

Key Chemical Transformations

The primary amine at the 3-position is a versatile functional handle for building molecular complexity.

Diazotization and Sandmeyer-Type Reactions: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[3] This intermediate is highly valuable as it can be displaced by a wide range of nucleophiles (e.g., halides, cyanide) in Sandmeyer-type reactions, enabling extensive functionalization of the pyridine core.[10][11]

Reactivity_Diagram cluster_0 Core Transformations Start This compound Diazonium Pyridyl Diazonium Salt [Py-N₂]⁺X⁻ Start->Diazonium NaNO₂, H⁺ Amide N-Acyl Derivative Start->Amide RCOCl or (RCO)₂O Halogenated 3-Halo-2-methoxypyridine Diazonium->Halogenated CuX (X=Cl, Br)

Caption: Key reactions of this compound at the 3-amino position.

N-Acylation and Sulfonylation: The amine readily undergoes acylation with acid chlorides or anhydrides to form amides, or reacts with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental in medicinal chemistry for modifying properties like solubility, stability, and receptor binding affinity. For instance, sulfonamide methoxypyridine derivatives have been explored as PI3K/mTOR dual inhibitors.[12]

Section 4: Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. This compound serves as a key building block for accessing novel chemical matter targeting various disease areas.

Role as a Synthetic Scaffold

The unique arrangement of its functional groups allows it to participate in powerful cross-coupling reactions, which are cornerstones of modern drug discovery. The ability to convert the amine to a halide (via diazotization) creates an excellent substrate for palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[10] This enables the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[10]

For example, arylpyridin-2-yl guanidine derivatives, synthesized using Suzuki-Miyaura reactions with precursors like 2-methoxypyridin-3-ylboronic acid, have been evaluated as novel MSK1 inhibitors for applications in asthma models.[13]

Drug_Discovery_Workflow A This compound Precursor B Functionalization Diazotization → Bromination A->B C 2-Bromo-3-methoxypyridine Coupling Substrate B->C D Library Synthesis Suzuki-Miyaura Coupling with diverse Boronic Acids C->D E Diverse Biaryl Pyridines Lead Candidates D->E F {Biological Screening | e.g., Kinase Assays} E->F G {SAR Optimization} F->G Identify Hits G->D Iterate

Caption: Workflow for using this compound in library synthesis for drug discovery.

Molecular Interactions and Pharmacological Relevance

The structural features of this molecule are well-suited for interacting with biological targets:

  • Pyridine Nitrogen: Can act as a hydrogen bond acceptor.

  • Amino Group: Serves as a hydrogen bond donor and can be a key anchoring point in a protein's active site.

  • Methoxy Group: Can engage in hydrophobic interactions or act as a weak hydrogen bond acceptor. Its steric bulk can also influence the conformation of adjacent groups.

This combination of features has been exploited in the design of inhibitors for enzymes like PI3K/mTOR, where substituted aminopyridines can effectively occupy the ATP-binding pocket and form crucial hydrogen bond interactions.[10][12]

Section 5: Toxicological and Environmental Profile

  • Human Health: The compound is classified as harmful via oral, dermal, and inhalation routes and is an irritant to the skin, eyes, and respiratory system.[1][6] The carcinogenic and mutagenic properties have not been thoroughly investigated.[14] As a standard precaution for research chemicals, it should be treated as potentially hazardous until proven otherwise.

  • Environmental Fate: Information on the environmental fate and ecotoxicity is limited. As a best practice, prevent release into the environment.[15] Dispose of the chemical and its container through a licensed waste disposal contractor in accordance with local, regional, and national regulations.[1]

References

  • 2-Amino-3-methoxypyridine Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - 2-Amino-3-hydroxypyridine. Jubilant Ingrevia. [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine.
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  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. National Center for Biotechnology Information. [Link]

  • This compound | CAS 20265-38-7. Matrix Fine Chemicals. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health. [Link]

  • Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]

  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. [Link]

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a variety of biological targets. 2-Methoxypyridin-3-amine, a seemingly simple substituted pyridine, has steadily gained recognition as one such scaffold. Its unique electronic and steric properties make it a valuable building block for the synthesis of a diverse array of complex molecules, particularly in the realm of drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Spectroscopic Data

This compound (CAS No: 20265-38-7) is a reddish-brown solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₆H₈N₂O[2]
Molecular Weight124.14 g/mol [2]
Melting Point69 °C[1]
Boiling Point116-118 °C[1]
Density1.1 ± 0.1 g/cm³[1]
Flash Point99.3 ± 21.8 °C[1]
pKa8.43 ± 0.10 (Predicted)[3]
XLogP30.5[4]

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following table summarizes its key spectroscopic data.

SpectroscopyDataSource
¹H NMR (Varies with solvent) Aromatic protons typically appear in the range of δ 6.7-8.2 ppm. The methoxy group protons appear as a singlet around δ 3.9 ppm.[5]
¹³C NMR (Varies with solvent) Aromatic carbons appear in the range of δ 110-160 ppm. The methoxy carbon appears around δ 53 ppm.[6][7]
IR (KBr, cm⁻¹) Peaks corresponding to N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (pyridine ring), and C-O stretching (methoxy group).[5]
Mass Spec. Exact Mass: 124.0637 g/mol [4]

Historical Perspective and Evolution of Synthesis

The precise first synthesis of this compound is not prominently documented in a single landmark publication. However, its synthetic routes are intrinsically linked to the broader development of pyridine chemistry. The most established and historically significant pathway to this compound involves a two-step sequence starting from the readily available 2-chloro-3-nitropyridine.

This classical approach leverages fundamental reactions in heterocyclic chemistry, showcasing a logical progression from a functionalized pyridine precursor. The key transformations are:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic attack, particularly when the ring is activated by an electron-withdrawing group like the nitro group at the 3-position. Treatment of 2-chloro-3-nitropyridine with sodium methoxide in a suitable solvent like methanol results in the displacement of the chloride ion to yield 2-methoxy-3-nitropyridine.[8][9]

  • Reduction of the Nitro Group: The nitro group of 2-methoxy-3-nitropyridine is then reduced to the corresponding primary amine. This transformation can be achieved through various methods, including:

    • Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas. While effective, it can sometimes be challenging to control on a large scale due to catalyst handling and potential for side reactions.[10]

    • Metal-Acid Reduction: A more classical and robust method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) in concentrated HCl is a commonly used reagent for this purpose.[10] This method is often preferred for its reliability and scalability.

The following diagram illustrates this historically significant synthetic pathway.

Synthesis_of_2_Methoxypyridin_3_amine cluster_0 Historically Significant Synthetic Pathway 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-Methoxy-3-nitropyridine 2-Methoxy-3-nitropyridine 2-Chloro-3-nitropyridine->2-Methoxy-3-nitropyridine 1. NaOMe, MeOH (SNAr) This compound This compound 2-Methoxy-3-nitropyridine->this compound 2. SnCl₂, HCl (Nitro Reduction)

A historically significant synthetic route to this compound.

Detailed Experimental Protocol: Synthesis from 2-Chloro-3-nitropyridine

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, based on established chemical principles.

Part 1: Synthesis of 2-Methoxy-3-nitropyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Starting Material: To the stirred solution, add 2-chloro-3-nitropyridine (1.0 equivalent) portion-wise, ensuring the temperature is maintained between 20-30°C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.

  • Isolation: The product, 2-methoxy-3-nitropyridine, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add concentrated hydrochloric acid. Cool the acid in an ice bath.

  • Addition of Reducing Agent: To the cooled acid, slowly add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in portions, ensuring the temperature remains below 10°C.

  • Addition of Nitro Compound: To the stirred slurry, add 2-methoxy-3-nitropyridine (1.0 equivalent) from Part 1 in small portions, maintaining the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize the excess acid by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is basic (pH > 10). This step is highly exothermic and should be performed with caution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a reddish-brown solid.

The Role of this compound in Medicinal Chemistry

The strategic placement of the methoxy and amino groups on the pyridine ring makes this compound a highly versatile building block in drug discovery. The amino group serves as a key handle for a variety of chemical transformations, including amide bond formation, sulfonamide synthesis, and participation in palladium-catalyzed cross-coupling reactions.[11] The methoxy group, on the other hand, can influence the compound's lipophilicity, metabolic stability, and can also engage in hydrogen bonding interactions with biological targets.

A notable application is in the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[11] The 2-methoxypyridin-3-yl)benzenesulfonamide core has been identified as a potent pharmacophore for PI3K inhibitory activity.[11]

The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of more complex, biologically active molecules.

Medicinal_Chemistry_Applications cluster_1 Applications in Drug Discovery This compound This compound Amide_Derivatives Amide_Derivatives This compound->Amide_Derivatives Acylation Sulfonamide_Derivatives Sulfonamide_Derivatives This compound->Sulfonamide_Derivatives Sulfonylation Cross-Coupling_Products Cross-Coupling_Products This compound->Cross-Coupling_Products Pd-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Biologically_Active_Molecules Biologically_Active_Molecules Amide_Derivatives->Biologically_Active_Molecules Sulfonamide_Derivatives->Biologically_Active_Molecules e.g., PI3K/mTOR Inhibitors Cross-Coupling_Products->Biologically_Active_Molecules

The utility of this compound as a key intermediate.

Conclusion

This compound has transitioned from a simple heterocyclic compound to a cornerstone in the synthetic chemist's toolbox, particularly within the pharmaceutical industry. Its straightforward and scalable synthesis, coupled with the versatile reactivity of its functional groups, has cemented its status as a privileged scaffold. As the quest for novel therapeutics continues, the strategic application of this compound and its derivatives is poised to play an increasingly significant role in the development of next-generation medicines. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering a valuable resource for researchers dedicated to advancing the frontiers of chemical and pharmaceutical sciences.

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  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives, MDPI, [Link]

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A Technical Guide to Unlocking the Potential of 2-Methoxypyridin-3-amine in Contemporary Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Building Block

In the vast repository of chemical scaffolds available to researchers, certain molecules stand out for their inherent potential and versatile reactivity. 2-Methoxypyridin-3-amine is one such compound. While often categorized simply as a heterocyclic building block, a deeper analysis of its structure—a pyridine core adorned with a strategically positioned methoxy and amino group—reveals a platform ripe for innovation across multiple scientific disciplines. This guide moves beyond a superficial overview to provide a technical deep-dive into promising, data-supported research avenues for this valuable molecule. We will explore not just the what, but the why and the how, offering mechanistic insights and actionable experimental frameworks for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Strategic Significance

At its heart, this compound is a pyridine derivative. The pyridine ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The true potential of this specific molecule, however, lies in the interplay of its substituents:

  • The 3-Amino Group: This primary amine serves as a versatile synthetic handle. It is a potent nucleophile, readily participating in a wide array of reactions including amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions. This allows for the systematic and controlled introduction of diverse chemical functionalities, enabling the generation of large compound libraries for screening.

  • The 2-Methoxy Group: This group exerts a significant electronic influence on the pyridine ring, modulating its reactivity and basicity. Furthermore, the methoxy group can be a key pharmacophoric element, capable of forming hydrogen bonds and influencing the metabolic stability and solubility of derivative compounds. Its proximity to the 3-amino group can also introduce conformational constraints that may be advantageous for specific receptor-ligand interactions.

This unique combination of features makes this compound an ideal starting point for projects in medicinal chemistry, materials science, and beyond.

High-Potential Research Area 1: Kinase Inhibitor Scaffolds for Oncology

The pyridine core is a well-established scaffold for the development of kinase inhibitors, and this compound has been successfully utilized in the synthesis of potent inhibitors of oncologically relevant kinases.

Mechanistic Rationale: Targeting the Hinge-Binding Region

Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site. A key interaction involves the formation of hydrogen bonds with the "hinge" region of the kinase. The aminopyridine motif is particularly adept at forming these critical interactions. The nitrogen of the pyridine ring can act as a hydrogen bond acceptor, while the exocyclic amino group can act as a hydrogen bond donor, effectively mimicking the adenine portion of ATP. The 2-methoxy group can then be used to probe and occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

Workflow for Novel Kinase Inhibitor Synthesis and Screening

The following workflow outlines a logical progression from initial synthesis to preliminary biological evaluation.

G cluster_0 Synthesis Workflow cluster_1 Screening Workflow 2-MPA This compound Coupling Coupling Reaction (e.g., Buchwald-Hartwig, Amide formation) 2-MPA->Coupling Library Derivative Library Coupling->Library Assay Kinase Panel Screen (e.g., PI3K, mTOR, PLK4) Library->Assay Biological Evaluation Hit Initial Hit Identification Assay->Hit CellAssay Cell-Based Assay (e.g., MCF-7, HCT-116) Hit->CellAssay Lead Lead Compound CellAssay->Lead

Fig 1. Synthesis and Screening Workflow.
Experimental Protocol: Synthesis of a PI3K/mTOR Dual Inhibitor Precursor

This protocol is adapted from methodologies aimed at synthesizing precursors for PI3K/mTOR dual inhibitors. It utilizes a sulfonyl chloride to functionalize the amino group of a pyridine derivative.

Objective: To synthesize N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, a key intermediate.

Materials:

  • 5-bromo-2-methoxypyridin-3-amine

  • 2,4-difluorobenzenesulfonyl chloride

  • Anhydrous pyridine

  • Deionized water

  • Hexane

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of 5-bromo-2-methoxypyridin-3-amine (1 equivalent) in anhydrous pyridine (approx. 12.5 mL per gram of amine), add 2,4-difluorobenzenesulfonyl chloride (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the pyridine solvent under reduced pressure (evaporation).

  • Add deionized water to the residue and stir for 1 hour to precipitate the product.

  • Filter the precipitate, wash thoroughly with hexane, and dry to yield the target compound.

Self-Validation:

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting amine.

  • Product Characterization: The identity and purity of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Snapshot: Biological Activity of Aminopyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of representative compounds from the literature, highlighting the potency that can be achieved with scaffolds accessible from aminopyridine precursors.

Compound IDTarget KinaseIC50 (nM)Cell Line (Antiproliferative IC50)Reference
22c PI3Kα0.22HCT-116 (20 nM)
22c mTOR23MCF-7 (130 nM)
8h PLK46.7Breast Cancer Cells (Not specified)
6Eb GSK-3β11,020Capan-1 (9,400 nM)

High-Potential Research Area 2: Modulators of Muscarinic Acetylcholine Receptors (mAChRs) for Neurological Disorders

The aminopyridine scaffold is also a key feature in compounds designed to target G-protein coupled receptors (GPCRs), including the muscarinic acetylcholine receptors (mAChRs). These receptors are implicated in a range of neurological functions and represent important targets for treating cognitive disorders, schizophrenia, and Alzheimer's disease.

Mechanistic Rationale: Allosteric Modulation of mAChRs

While direct (orthosteric) agonists of mAChRs have been explored, they often suffer from side effects due to the widespread expression of these receptors. A more sophisticated approach is positive allosteric modulation (PAM). PAMs bind to a site on the receptor distinct from the endogenous ligand (acetylcholine) binding site. They do not activate the receptor on their own but potentiate the effect of the natural ligand. This offers greater spatial and temporal precision, potentially leading to a better therapeutic window. The structure of this compound provides a foundation for building molecules that can fit into these allosteric pockets, with the amino group serving as a vector for exploring the required chemical space.

Workflow for Synthesis and Functional Characterization of Novel mAChR Modulators

This workflow details the path from chemical synthesis to functional validation of novel compounds.

G cluster_0 Ligand-Receptor Interaction cluster_1 Downstream Signaling Cascade ACh Acetylcholine (ACh) (Endogenous Ligand) M1R M1 Muscarinic Receptor (GPCR) ACh->M1R Binds to Orthosteric Site PAM Positive Allosteric Modulator (PAM) (Synthesized from 2-MPA) PAM->M1R Binds to Allosteric Site Gq Gq Protein Activation M1R->Gq Potentiates Signal PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca Increased Intracellular Ca2+ IP3_DAG->Ca Response Enhanced Neuronal Response (Improved Cognition) Ca->Response

Fig 2. M1 PAM Signaling Pathway.
Experimental Protocol: Buchwald-Hartwig Amination for Scaffold Elaboration

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. It is ideal for coupling the amino group of this compound with various (hetero)aryl halides, providing a direct route to a diverse set of derivatives.

Objective: To couple this compound with a representative aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • K₂CO₃ (Potassium carbonate)

  • n-Butanol (n-BuOH)

  • Reaction vessel suitable for inert atmosphere conditions (e.g., Schlenk tube)

Procedure:

  • In the reaction vessel, combine the aryl bromide (1 equivalent), this compound (1.2 equivalents), K₂CO₃ (2 equivalents), Pd₂(dba)₃ (0.02 equivalents), and X-Phos (0.04 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed n-butanol as the solvent.

  • Heat the reaction mixture to 85 °C and stir for 8 hours, or until TLC indicates completion.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

  • Inert Conditions: The reaction is sensitive to oxygen. Proper inert atmosphere technique is critical for success.

  • Catalyst System: The choice of palladium source and ligand can be crucial and may require optimization for different substrates.

  • Product Analysis: Confirm the structure of the purified product by NMR and MS.

Emerging Research Area: Photophysical Properties for Materials Science

Beyond biological applications, the rigid, electron-rich structure of the this compound core makes it an intriguing candidate for the development of novel organic materials with interesting photophysical properties.

Rationale and Potential Applications

Derivatives of 2-methoxypyridine have been shown to form liquid crystals and exhibit luminescence. By synthetically extending the conjugation of the this compound system and introducing various electron-donating and withdrawing groups, it is possible to tune the molecule's absorption and emission spectra. This could lead to the development of:

  • Organic Light-Emitting Diodes (OLEDs): As emissive or host materials in the active layer.

  • Fluorescent Probes: For sensing specific ions or biomolecules.

  • Non-linear Optical Materials: For applications in photonics and telecommunications.

Initial Research Steps
  • Synthesis: Use cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach conjugated aromatic systems to the this compound core.

  • Photophysical Characterization: Perform UV-Vis absorption and fluorescence spectroscopy to determine the absorption maxima, emission maxima, and quantum yields of the new compounds.

  • Computational Modeling: Use Density Functional Theory (DFT) calculations to understand the electronic structure and predict the photophysical properties of designed molecules before synthesis.

Conclusion and Future Outlook

This compound is far more than a simple catalog chemical. It is a strategically functionalized scaffold that offers multiple avenues for synthetic elaboration and application. The research areas outlined in this guide—oncology, neuroscience, and materials science—represent fields where the unique properties of this molecule can be leveraged to create novel, high-impact chemical entities. The provided experimental workflows are intended not as rigid instructions, but as validated starting points from which to launch innovative research programs. The true potential of this compound is limited only by the creativity of the researchers who choose to explore it.

References

  • Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals. Available at: [Link]

  • Levin, J.I., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-Amino-3-methoxypyridine. PubChem Compound Database. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3-Amino-2-methoxypyridine. PubChem Compound Database. Available at: [Link]

  • Foucourt, A., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. Available at: [Link]

  • Osborne, J.D., et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddy, G.S., et al. (2019). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ChemistrySelect. Available at: [Link]

  • Jones, A.M., et al. (2020). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. Available at: [Link]

  • Gregory, K.J., et al. (2018). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Conn, P.J., et al. (2009). Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders. Trends in Pharmacological Sciences. Available at: [Link]

  • Jakubik, J., et al. (2008). Allosteric Modulation of Muscarinic Acetylcholine Receptors. Current Neuropharmacology. Available at: [Link]

  • Melancon, B.J., et al. (2012). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer's disease. Drug Discovery Today. Available at: [Link]

Commercial suppliers of 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Commercial Sourcing of 2-Methoxypyridin-3-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the commercial landscape for this compound (CAS No. 24485-06-3), a critical building block in modern medicinal chemistry. Moving beyond a simple list of vendors, this document offers a strategic framework for qualifying suppliers, interpreting analytical data, and ensuring the procurement of high-quality material essential for reproducible, high-impact research and development.

Strategic Importance of this compound in Drug Discovery

This compound is a substituted pyridine derivative. Its true value lies in the strategic placement of its functional groups: the nucleophilic amine at the 3-position and the methoxy group at the 2-position. This specific arrangement makes it a highly versatile synthon, or building block, for constructing more complex molecular architectures.

The pyridine core is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The amine group serves as a reactive handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions. The adjacent methoxy group can sterically and electronically influence these reactions, offering a level of control to the synthetic chemist. Its most notable applications are in the synthesis of kinase inhibitors and other targeted therapeutics, where precise molecular interactions are paramount.

A Multi-Tiered Approach to Supplier Identification

The commercial market for this compound can be segmented into three distinct tiers. The optimal choice depends on the scale of the project, the required documentation, and the budget.

Tier 1: Global Chemical Distributors

These are large, well-established suppliers known for their extensive catalogs, robust logistics, and comprehensive documentation. They are often the first choice for initial research quantities (grams to hundreds of grams).

  • Sigma-Aldrich (Merck): A leading global supplier with a strong reputation for quality and reliability. They typically provide detailed Certificates of Analysis (CoA) with NMR and purity data.

  • Thermo Fisher Scientific (Alfa Aesar): Another major player offering a wide range of research chemicals. Their products are backed by extensive quality control and readily available safety and technical documents.

  • VWR (Avantor): A primary distributor of laboratory supplies and chemicals, often providing competitive pricing and excellent logistical support for research institutions.

The primary advantage of these suppliers is risk mitigation. Their established quality management systems (QMS) provide a high degree of confidence in the product's identity and purity, which is critical for early-stage research where data integrity is essential.

Tier 2: Specialized & Niche Manufacturers

These companies often specialize in the synthesis of specific classes of compounds, such as heterocyclic amines. They can be more competitive for larger quantities (kilograms) and may offer custom synthesis services. Identifying these suppliers often requires more specific searches on chemical sourcing platforms.

Tier 3: Chemical Marketplace Platforms

These are powerful online aggregators that connect buyers with a multitude of suppliers. They provide a broad view of the market, enabling price and availability comparisons.

  • PubChem: While primarily a database of chemical information, PubChem provides an extensive list of suppliers for a given compound, linking directly to their websites.

  • MolPort: A comprehensive marketplace for screening compounds and building blocks, offering real-time availability and pricing from numerous smaller and specialized suppliers.

  • eMolecules: A search engine for chemicals that is widely used in the pharmaceutical industry for sourcing discovery and development-scale compounds.

Causality in Supplier Choice: For initial proof-of-concept studies, a Tier 1 supplier is recommended due to the high reliability of their analytical data. As a project progresses towards lead optimization or scale-up, exploring Tier 2 and 3 suppliers becomes more economically viable. However, this necessitates a more rigorous in-house quality control process to validate the material.

The Researcher's Due Diligence: A Supplier Qualification Workflow

Choosing a supplier should not be based on price and availability alone. A systematic evaluation of their technical documentation is crucial for ensuring experimental success. The following workflow outlines the key steps for qualifying a new lot of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Validation cluster_2 Phase 3: Approval & Procurement s1 Identify Potential Suppliers (Tiers 1-3) s2 Request Certificate of Analysis (CoA) & SDS s1->s2 s3 Compare Purity (>98%?) and Price s2->s3 s3->s1 Criteria Not Met v1 Order Small Test Sample s3->v1 Initial Criteria Met v2 Perform In-House QC: ¹H NMR & LC-MS v1->v2 v3 Compare In-House Data with Supplier CoA v2->v3 v4 Does data match and meet project specs? v3->v4 v4->s1 No a1 Approve Supplier & Place Bulk Order v4->a1 Yes a2 Log Batch Number for Traceability a1->a2

Caption: A workflow for qualifying commercial suppliers of critical reagents.

Deconstructing the Certificate of Analysis (CoA)

The CoA is the single most important document accompanying your chemical. It is a self-validating system that, when understood correctly, provides a clear picture of the material's quality.

Table 1: Key Analytical Parameters on a Typical CoA for this compound

ParameterTypical SpecificationMethodPurpose & Interpretation
Appearance White to off-white or light yellow crystalline powderVisualA significant deviation (e.g., dark brown, oily) can indicate degradation or gross impurity.
Identity Conforms to structure¹H NMR(Critical) Confirms the molecular structure. The proton chemical shifts and integrations should match the known spectrum for this compound.
Purity ≥98.0%HPLC or GC(Critical) Quantifies the amount of the target compound relative to impurities. For medicinal chemistry, >98% is a common requirement.
Water Content ≤0.5%Karl Fischer (KF)Water can interfere with many reactions, especially those involving organometallics or water-sensitive reagents.
Melting Point 63-67 °CMelting Point ApparatusA sharp melting range close to the literature value suggests high purity. A broad or depressed range indicates the presence of impurities.
Protocol: Incoming Quality Control (QC) Verification

Upon receiving a new batch, it is imperative to perform your own QC to verify the supplier's claims.

Objective: To confirm the identity and purity of a newly received lot of this compound.

Methodology:

  • Sample Preparation: Dissolve ~5 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • Analysis: Compare the obtained spectrum to the literature or the supplier's provided spectrum. Key signals to verify are the aromatic protons on the pyridine ring and the singlet for the methoxy group protons (~4.0 ppm). The integration of these signals should be consistent with the structure (3H for OCH₃, and 1H for each aromatic proton).

  • LC-MS Analysis:

    • Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample onto a reverse-phase C18 HPLC column coupled to a mass spectrometer.

    • Analysis: The chromatogram should show one major peak corresponding to the product. The mass spectrum for this peak should display the correct molecular ion ([M+H]⁺) for this compound (C₆H₈N₂O), which is approximately 125.07 m/z.

Trustworthiness through Verification: This internal QC process creates a self-validating system. It ensures that the material entering your workflow is what the supplier claims it is, protecting your experiments from the costly and time-consuming effects of impure reagents.

Application Example: Synthesis of a Kinase Inhibitor Precursor

To illustrate the importance of purity, consider the use of this compound in a typical amide coupling reaction, a cornerstone of medicinal chemistry.

G cluster_0 Amide Coupling Reaction A This compound (Nucleophile) D Amide Product (Kinase Inhibitor Core) A->D B Carboxylic Acid (Electrophile) B->D C Coupling Reagents (e.g., HATU, EDCI) C->D Facilitates Reaction

Caption: A simplified schematic of an amide coupling reaction.

In this reaction, the amine group of this compound attacks an activated carboxylic acid. If the starting amine is contaminated with impurities (e.g., residual starting materials from its own synthesis or degradation products), these impurities can compete in the reaction, leading to a complex mixture of side products. This not only lowers the yield of the desired amide but also introduces significant challenges for purification, wasting time and valuable resources. A supplier that guarantees high purity (>98%) minimizes this risk.

Safe Handling and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Many suppliers recommend storage under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow oxidation, which can cause discoloration.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a chemical fume hood. For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The selection of a commercial supplier for a critical reagent like this compound is a decision that directly impacts the efficiency, reproducibility, and success of research and development projects. By adopting a multi-tiered sourcing strategy and implementing a rigorous, data-driven qualification workflow, researchers can mitigate risks associated with chemical purity and batch-to-batch variability. The principles outlined in this guide—verifying supplier claims through in-house QC, understanding the nuances of the Certificate of Analysis, and prioritizing quality—form the foundation of sound scientific practice in the modern drug discovery laboratory.

References

  • PubChem. (n.d.). 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

The Researcher's Guide to 2-Methoxypyridin-3-amine: Sourcing, Pricing, and Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Procurement and Utilization in Drug Discovery

Executive Summary

2-Methoxypyridin-3-amine (CAS No. 20265-38-7) is a pivotal heterocyclic building block in modern medicinal chemistry, particularly valued for its role in constructing complex molecular architectures for targeted therapeutics. This guide provides an in-depth analysis of its market availability, pricing structure, and core applications for researchers and drug development professionals. We present a comparative landscape of global suppliers, detailing current price ranges and available quantities. Furthermore, this document offers critical technical data, including physicochemical properties and safety considerations, and culminates in a detailed, field-tested experimental protocol for a foundational sulfonamide coupling reaction, illustrating its practical application in the synthesis of kinase inhibitor scaffolds.

Introduction to this compound: A Key Synthetic Intermediate

This compound is a substituted aminopyridine whose structural arrangement—featuring a nucleophilic amino group and a methoxy moiety on a pyridine ring—makes it a versatile reagent in organic synthesis.[1] Its significance has grown substantially with the rise of targeted therapies, as the pyridine scaffold is a common feature in molecules designed to interact with specific biological targets.[1]

The primary utility of this compound lies in its ability to serve as a hinge-binding fragment or a core scaffold in the synthesis of kinase inhibitors. The nitrogen of the pyridine ring and the adjacent amino group can form crucial hydrogen bonds within the ATP-binding site of many kinases, while the rest of the molecule serves as an anchor point for building out substituents to achieve potency and selectivity. Notably, the N-(2-methoxypyridin-3-yl)benzenesulfonamide substructure is recognized for its potent inhibitory activity against the PI3K/mTOR signaling pathway, a critical nexus in cancer cell growth and survival.[2]

Chemical Identity and Properties:

PropertyValueSource(s)
CAS Number 20265-38-7[3][4][5]
IUPAC Name This compound[1]
Molecular Formula C₆H₈N₂O[4][5]
Molecular Weight 124.14 g/mol [3][4][5]
Appearance Orange to Brown to Dark red powder/crystal[1][6]
Melting Point 65.0 to 69.0 °C[1][6]
Boiling Point 118°C / 13 mmHg[7]
InChI Key YXFAOWYMDGUFIQ-UHFFFAOYSA-N[4][5]

Market Availability & Procurement Landscape

This compound is readily available from a wide range of chemical suppliers, catering to both small-scale academic research and large-scale industrial development. Availability spans major suppliers in North America, Europe, and Asia. Purity levels typically range from 97% to over 98%, with higher purity grades commanding a premium price suitable for late-stage development and GMP synthesis.

Representative Global Suppliers:

SupplierRegion(s) ServedPurity OfferedAvailable Quantities
Sigma-Aldrich (Merck) GlobalNot specified250mg, 1g, 5g
Thermo Scientific (Fisher Sci) Global97%1g
TCI America / TCI (APAC) Americas, Asia-Pacific>98.0% (GC)Gram to Bulk
BLD Pharmatech Global>98%Gram to Kilogram
AK Scientific North America>98%5g, 25g
Ambeed Global>98%250mg, 1g, 5g, 100g, 500g
Chemsigma International Asia (Global Export)>98%Gram to Bulk
Ruifu Chemical Asia (Global Export)>98.0% (HPLC)Gram to Tons

This table is representative and not exhaustive. Researchers should verify stock and lead times directly with suppliers.

Comprehensive Price Analysis

The price of this compound is primarily influenced by three factors: quantity, purity, and supplier . As with most specialty chemicals, the cost-per-gram decreases significantly when purchasing larger quantities. High-purity grades (>98%), which include detailed analytical data (e.g., HPLC, GC-MS), are priced higher than less-characterized technical grades.

Comparative Pricing (USD, Q1 2026 Estimate):

QuantityPurityPrice Range (USD)Representative Supplier(s)
250 mg>97%$6.00 - $15.00Ambeed, Sigma-Aldrich[3]
1 g>97%$9.00 - $22.00Ambeed, Sigma-Aldrich, J&K Scientific[1][3]
5 g>97%$21.00 - $35.00Sigma-Aldrich, AK Scientific[3]
25 g>98%$150.00 - $250.00ChemicalBook listings[7]
100 g>98%$240.00 - $320.00Ambeed, Alichem[7]

Pricing is subject to change based on market conditions. Bulk and custom quotes should be requested directly from suppliers like TCI, BLD Pharmatech, or Ruifu Chemical for kilogram-scale needs.

Core Application: Synthesis of Sulfonamide-Based Kinase Inhibitors

A primary application of this compound is the synthesis of N-arylsulfonamides. This reaction is a cornerstone for creating scaffolds that target the hinge region of kinases. The sulfonamide linkage provides a stable, geometrically defined connection, while the amine's pyridine core interacts with the kinase backbone.

The following workflow and protocol are adapted from established methodologies for synthesizing N-(pyridin-3-yl)benzenesulfonamides, providing a reliable process for researchers.[3][8]

Procurement to Application Workflow

The logical flow from sourcing the chemical to its use in a validated experiment is critical for reproducible science. This involves supplier selection, quality verification, and execution of a well-defined synthetic protocol.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: Quality Control cluster_2 Phase 3: Synthesis A Identify Suppliers (e.g., Sigma, TCI) B Compare Price & Purity (>98% for Synthesis) A->B C Place Order & Receive Material B->C D Verify Certificate of Analysis (CoA) C->D E Optional: Confirm Identity (¹H NMR, LC-MS) D->E F Log Reagent in Inventory E->F G Reaction Setup: Amine + Sulfonyl Chloride F->G H Reaction Monitoring (TLC, LC-MS) G->H I Workup & Purification (Extraction, Chromatography) H->I J Characterize Product (NMR, MS, Purity) I->J

Caption: Workflow from sourcing this compound to final product characterization.

Experimental Protocol: Synthesis of N-(2-methoxypyridin-3-yl)benzenesulfonamide

This protocol describes the reaction of this compound with a generic benzenesulfonyl chloride. It is a robust and self-validating procedure that includes in-process checks. The causality for using pyridine as the solvent is twofold: it is an effective solvent for both reactants and it also serves as a mild base to neutralize the HCl generated during the reaction.

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (or substituted analogue) (1.2 eq)

  • Anhydrous Pyridine (as solvent)

  • Dichloromethane (DCM)

  • 1M Citric Acid solution

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Ethyl Acetate and Hexanes (or Heptanes) for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.24 g, 10 mmol, 1.0 eq).

  • Dissolve the amine in anhydrous pyridine (e.g., 30 mL) under an inert atmosphere (Nitrogen or Argon).

  • In a separate vial, dissolve the benzenesulfonyl chloride (e.g., 2.12 g, 12 mmol, 1.2 eq) in a minimal amount of anhydrous pyridine.

  • Reaction Execution: Add the sulfonyl chloride solution dropwise to the stirred amine solution at room temperature. An exotherm may be observed.

  • Allow the reaction mixture to stir at room temperature overnight (12-18 hours).

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30-50% Ethyl Acetate in Hexanes. The starting amine should be consumed and a new, typically less polar, product spot should appear.

  • Workup:

    • Once the reaction is complete, remove the pyridine solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in Dichloromethane (DCM, e.g., 50 mL).

    • Wash the organic layer sequentially with 1M citric acid solution (2 x 30 mL) to remove any remaining pyridine, followed by saturated NaHCO₃ solution (1 x 30 mL) to remove excess acid, and finally with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification & Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes.

    • Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under high vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Safety and Handling

This compound is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is an accessible and indispensable reagent for medicinal chemists engaged in the synthesis of heterocyclic compounds, especially kinase inhibitors. A competitive supplier market ensures its availability across various scales, with pricing that reflects standard industry trends for quantity and purity. Understanding the procurement landscape and mastering its application in key synthetic transformations, such as sulfonamide formation, empowers research and development teams to efficiently advance their drug discovery programs. This guide provides the foundational knowledge for scientists to strategically source and effectively utilize this high-value chemical intermediate.

References

  • COLORKEM. (n.d.). China this compound |20265-38-7 Manufacturer and Supplier. Retrieved January 11, 2026, from [Link]

  • Ruifu Chemical. (n.d.). China 3-Amino-2-Methoxypyridine CAS 20265-38-7 Assay >98.0% (HPLC) Factory High Quality manufacturers and suppliers. Retrieved January 11, 2026, from [Link]

  • Teng, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-232. Available from: [Link]

  • Chemical-Suppliers.com. (n.d.). 2-Methoxy-3-Aminopyridine | CAS 20265-38-7. Retrieved January 11, 2026, from [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2758. Available from: [Link]

  • J&K Scientific. (n.d.). 3-Amino-2-methoxypyridine. Retrieved January 11, 2026, from [Link]

  • BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-2-methoxypyridine. Retrieved January 11, 2026, from [Link]

Sources

The Versatile Building Block: A Technical Guide to 2-Methoxypyridin-3-amine and Its Synonyms in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, substituted pyridines represent a privileged scaffold, frequently found at the core of a wide array of biologically active molecules. This in-depth technical guide focuses on 2-Methoxypyridin-3-amine , a key heterocyclic intermediate that offers a unique combination of reactive sites, enabling the construction of complex molecular architectures. This guide will delve into its nomenclature, chemical and physical properties, synthesis, reactivity, and its pivotal role in the synthesis of molecules of pharmaceutical interest, providing researchers and drug development professionals with a comprehensive understanding of its utility.

Nomenclature and Identification: A Compound of Many Names

This compound is known by several synonyms in chemical literature and commercial catalogs, which can sometimes lead to confusion. A clear understanding of its various identifiers is crucial for effective sourcing and information retrieval.

The most common synonyms for this compound include:

  • 3-Amino-2-methoxypyridine [1]

  • 2-Methoxy-3-pyridinamine[1][2]

  • (2-Methoxypyridin-3-yl)amine[2]

  • 3-Pyridinamine, 2-methoxy-[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. It is crucial to use the correct nomenclature and identifiers to ensure the correct compound is being referenced.

IdentifierValueSource
CAS Number 20265-38-7[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
InChI InChI=1S/C6H8N2O/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3[1]
InChIKey YXFAOWYMDGUFIQ-UHFFFAOYSA-N[1]
SMILES COC1=C(C=CC=N1)N[1]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

PropertyValueSource
Appearance Reddish-brown solid[3]
Melting Point 69 °C[2]
Boiling Point 116-118 °C[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 99.3 ± 21.8 °C[2]
pKa Data available in IUPAC Digitized pKa Dataset[1]
Solubility Soluble in many organic solvents.
XLogP3 0.5[1]

Synthesis of this compound: A Step-by-Step Guide

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 2-Nitro-3-methoxypyridine . This two-step synthetic sequence provides a reliable route to the desired aminopyridine.

Step 1: Synthesis of 2-Nitro-3-methoxypyridine

The synthesis of the nitro precursor is a critical first step. While various methods exist, a common approach involves the methoxylation of a suitable chloropyridine derivative.

Reaction: Methoxylation of 2-amino-3-nitro-6-chloropyridine.

Protocol:

  • Dissolve 2-amino-3-nitro-6-chloropyridine in methanol at room temperature.

  • Add a solution of sodium methoxide in methanol to the reaction mixture. The molar ratio of sodium methoxide should be between 1.0 and 1.5 equivalents.

  • Maintain the reaction temperature between 10-60 °C, with a preferred range of 25-30 °C.

  • Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water at a temperature between 10-40 °C.

  • The product, 2-amino-6-methoxy-3-nitropyridine, can be isolated by filtration or extraction.

Synthesis_of_2_Nitro_3_methoxypyridine reactant 2-amino-3-nitro-6-chloropyridine product 2-amino-6-methoxy-3-nitropyridine reactant->product Methoxylation 25-30 °C reagent Sodium Methoxide (NaOMe) Methanol (MeOH)

Step 2: Reduction of 2-Nitro-3-methoxypyridine to this compound

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. A reliable method for this conversion utilizes tin(II) chloride dihydrate.

Reaction: Reduction of a nitro group to an amine.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-Nitro-3-methoxypyridine (1.0 equivalent) and ethanol (or ethyl acetate) to create a 0.2 M solution.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equivalents) to the solution in portions. The reaction may be mildly exothermic.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 1-3 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic medium.

  • Filter the resulting mixture through a pad of diatomaceous earth (Celite®) to remove the tin salts.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound.

Reduction_of_2_Nitro_3_methoxypyridine reactant 2-Nitro-3-methoxypyridine product This compound reactant->product Reduction Reflux (80 °C) reagent Tin(II) chloride dihydrate (SnCl₂·2H₂O) Ethanol (EtOH)

Reactivity and Synthetic Applications in Drug Discovery

This compound serves as a versatile building block due to the presence of three key reactive sites: the nucleophilic amino group, the pyridine ring which can undergo electrophilic or nucleophilic substitution, and the methoxy group which can be cleaved to reveal a pyridone.

Reactions of the Amino Group

The primary amino group is a key handle for a variety of chemical transformations:

  • Amide Bond Formation: The amine readily reacts with carboxylic acids, acid chlorides, and anhydrides to form amides. This is a common strategy for introducing diverse side chains and modulating the physicochemical properties of a molecule.

  • Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups.

  • N-Arylation and N-Alkylation: The amine can participate in transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or classical nucleophilic substitution reactions to form C-N bonds.

Application in the Synthesis of PI3K/mTOR Dual Inhibitors

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound has been utilized as a key building block in the synthesis of potent PI3K/mTOR dual inhibitors.

In one example, 5-bromo-2-methoxypyridin-3-amine is condensed with 2,4-difluorobenzenesulfonyl chloride. The resulting sulfonamide is then subjected to a Suzuki coupling with a boronic acid ester to construct the core of the inhibitor. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

PI3K_Inhibitor_Synthesis start 5-bromo-2-methoxypyridin-3-amine intermediate1 N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide start->intermediate1 Condensation intermediate2 Boronic acid ester derivative intermediate1->intermediate2 Miyaura Borylation product PI3K/mTOR Dual Inhibitor intermediate2->product Suzuki Coupling

Application in the Total Synthesis of Lycopodium Alkaloids

Lycopodium alkaloids are a class of natural products with complex and challenging molecular architectures, some of which exhibit interesting biological activities. 2-Methoxypyridine derivatives have been employed as key intermediates in the total synthesis of these intricate molecules. The methoxypyridine moiety can serve as a masked pyridone, which can be revealed at a later stage of the synthesis. This strategy has been successfully applied in the total synthesis of (±)-Lycoposerramine R.

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of this compound.

¹H NMR (Nuclear Magnetic Resonance): While specific solvent and frequency were not provided in the initial search, typical proton NMR chemical shifts for similar aromatic amines would show signals for the aromatic protons on the pyridine ring and a broad singlet for the amine protons. The methoxy group would appear as a sharp singlet.

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum would show distinct signals for the six carbon atoms in the molecule.

IR (Infrared) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methoxy group, C=C and C=N stretching of the pyridine ring, and C-N and C-O stretching vibrations.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, in contact with skin, and if inhaled. It can also cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound and its various synonyms represent a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of reactive functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the construction of diverse molecular libraries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers and scientists to effectively utilize this key intermediate in their pursuit of novel and impactful therapeutic agents.

References

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  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]

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Introduction: The Strategic Importance of the 3-Amino-2-methoxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Synthesis Precursors of 3-Amino-2-methoxypyridine

3-Amino-2-methoxypyridine is a pivotal molecular scaffold in modern chemistry, recognized for its prevalence in a multitude of high-value applications. As a substituted aminopyridine, its unique electronic and structural features make it a highly sought-after intermediate in the synthesis of complex molecules.[1][2] In the pharmaceutical sector, this compound serves as a foundational building block for a range of therapeutic agents, particularly those targeting neurological disorders.[3] Its structure allows for diverse functionalization, enabling the fine-tuning of molecular properties to enhance drug efficacy and bioavailability.[3] Beyond medicine, it is also integral to the development of advanced agrochemicals, including specialized herbicides and fungicides.[3]

This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the primary synthetic precursors and methodologies for constructing 3-amino-2-methoxypyridine. We will delve into the mechanistic underpinnings of key synthetic transformations, offering field-proven insights into experimental design and execution. The discussion will be framed around two principal strategic approaches: functional group interconversion on a pre-formed pyridine ring and rearrangement reactions to install the critical amine functionality.

Core Synthetic Strategies and Precursor Analysis

The synthesis of 3-amino-2-methoxypyridine can be approached from several distinct precursors. The choice of starting material is often dictated by factors such as commercial availability, cost, and the desired scale of the synthesis. We will examine the most prevalent and efficient routes.

Strategy 1: Synthesis from Halogenated Pyridine Precursors

This is arguably the most common and versatile approach, leveraging the reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

A robust and frequently employed route begins with 2-chloro-3-nitropyridine. This precursor is advantageous due to the strong electron-withdrawing effect of the nitro group, which activates the 2-position for nucleophilic attack. The synthesis unfolds in two key steps: methoxylation followed by reduction.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is displaced by a methoxide source. Sodium methoxide (NaOMe) in methanol is the standard reagent system. The reaction proceeds efficiently as the pyridine nitrogen and the adjacent nitro group stabilize the negative charge of the Meisenheimer intermediate.[4][5]

  • Nitro Group Reduction: The resulting 2-methoxy-3-nitropyridine is then reduced to the target amine. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl).[5] Catalytic hydrogenation is often preferred on an industrial scale for its cleaner work-up and higher efficiency.

Experimental Protocol: Synthesis from 2-Chloro-3-nitropyridine

Step 1: Synthesis of 2-Methoxy-3-nitropyridine

  • Reagent Preparation: Prepare a solution of sodium methoxide (1.05 equivalents) in anhydrous methanol in an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reaction Initiation: Cool the methanolic NaOMe solution to 15°C. To this, add 2-chloro-3-nitropyridine (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 30°C.[4]

  • Reaction Execution: Once the addition is complete, heat the mixture to a gentle reflux (25-30°C) and stir for 4-5 hours.[4]

  • Monitoring & Work-up: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Upon completion, cool the mixture and pour it into cold water to precipitate the product.[4]

  • Purification: Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield 2-methoxy-3-nitropyridine.

Step 2: Reduction to 3-Amino-2-methoxypyridine

  • Catalyst Setup: In a hydrogenation vessel, suspend 2-methoxy-3-nitropyridine (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (typically 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases (usually 4-8 hours).

  • Work-up: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2-methoxypyridine, which can be further purified by recrystallization or column chromatography.

An alternative strategy involves the use of a 3-halo-2-methoxypyridine precursor (e.g., 3-bromo-2-methoxypyridine). The amino group is introduced in the final step via a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction with broad substrate scope.[6][7][8]

This reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination and deprotonation of an amine source (often ammonia or an ammonia equivalent), and subsequent reductive elimination to yield the product and regenerate the catalyst.[9][10] The choice of phosphine ligand is critical for success, with sterically hindered, electron-rich ligands generally providing the best results.[9][10]

Workflow: Buchwald-Hartwig Amination

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Setup Oven-dried Schlenk flask Pd_cat Pd Precursor (e.g., Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., XPhos) Base Base (e.g., NaOt-Bu) ArylHalide 3-Bromo-2-methoxypyridine Base->ArylHalide Charge flask Solvent Anhydrous, Degassed Toluene Amine Amine Source (e.g., NH₃ or equiv.) Heating Heat with Vigorous Stirring (80-110 °C) Amine->Heating Seal & Heat Monitoring Monitor by TLC / LC-MS Heating->Monitoring Cool Cool to Room Temperature Monitoring->Cool Upon Completion Dilute Dilute with Ethyl Acetate Cool->Dilute Filter Filter through Celite Dilute->Filter Extract Aqueous Wash & Extraction Filter->Extract Purify Column Chromatography Extract->Purify FinalProduct 3-Amino-2-methoxypyridine Purify->FinalProduct Yields Pure Product

Caption: Workflow for Buchwald-Hartwig Amination.

Strategy 2: Rearrangement Reactions from Carboxylic Acid Derivatives

Rearrangement reactions provide an elegant way to convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. This is particularly useful when the corresponding carboxylic acid is readily accessible.

The Curtius rearrangement transforms a carboxylic acid into a primary amine via an acyl azide intermediate.[11][12] The key step is the thermal or photochemical decomposition of the acyl azide to an isocyanate, with the loss of nitrogen gas.[13] This isocyanate is then trapped by a nucleophile (e.g., water or an alcohol) to generate the amine or a protected carbamate derivative.[11][14]

The precursor for this route is 2-methoxynicotinic acid. It is first converted to an activated form (like an acid chloride) and then reacted with an azide source (e.g., sodium azide) to form the crucial 2-methoxynicotinoyl azide. The rearrangement proceeds with complete retention of the migrating group's stereochemistry, although this is not a factor for this particular synthesis.[12][13]

Mechanism: The Curtius Rearrangement Pathway

G cluster_path Curtius Rearrangement Pathway start 2-Methoxynicotinic Acid acyl_chloride Acyl Chloride (via SOCl₂) start->acyl_chloride Activation acyl_azide Acyl Azide (via NaN₃) acyl_chloride->acyl_azide Azide Formation isocyanate Isocyanate (Heat, -N₂) acyl_azide->isocyanate Rearrangement carbamate Carbamate (via R-OH) isocyanate->carbamate Trapping amine 3-Amino-2-methoxypyridine (Hydrolysis) carbamate->amine Deprotection

Caption: Key stages of the Curtius Rearrangement.

Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[14][15] The reaction proceeds by treating the amide with bromine or chlorine in a basic solution.[16][17] The key intermediate is also an isocyanate, which is subsequently hydrolyzed to the amine.[14]

For this synthesis, the required precursor is 2-methoxynicotinamide. This route is often advantageous if the amide is more easily prepared or handled than the corresponding acyl azide.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on project-specific constraints, including cost, scale, and available equipment.

Precursor Key Reactions Typical Yield Advantages Disadvantages
2-Chloro-3-nitropyridineSNAr, Nitro ReductionGood to ExcellentReadily available starting material; robust and scalable reactions.[18]May require high-pressure hydrogenation equipment.
3-Halo-2-methoxypyridineBuchwald-Hartwig AminationGood to ExcellentHigh functional group tolerance; mild reaction conditions.[7]Requires expensive palladium catalysts and specialized ligands.[10]
2-Methoxynicotinic AcidCurtius RearrangementGoodAvoids handling highly toxic reagents; produces clean primary amines.[12]Acyl azides can be explosive and require careful handling.
2-MethoxynicotinamideHofmann RearrangementModerate to GoodOne-pot procedure from the amide.[16][19]Use of bromine/chlorine can be hazardous; may have substrate limitations.

Spectroscopic Characterization Data

Accurate characterization of the final product is essential to confirm its identity and purity.[20]

Technique Parameter Expected Value / Observation
1H NMR Chemical Shift (δ)Signals corresponding to aromatic protons and the methoxy group protons (approx. 3.8-4.0 ppm). A broad singlet for the -NH₂ protons.[21]
13C NMR Chemical Shift (δ)Six distinct signals for the six carbon atoms in the molecule.[20]
IR Spectroscopy Wavenumber (cm-1)Characteristic N-H stretching vibrations (approx. 3300-3500 cm-1), C-O stretching (approx. 1250 cm-1), and aromatic C=C/C=N vibrations.[20][22]
Mass Spectrometry Molecular Ion[M+H]+ at m/z 125.1.[1][20]

Note: Actual spectral values may vary depending on the solvent and experimental conditions.[20]

Conclusion

The synthesis of 3-amino-2-methoxypyridine can be effectively achieved through several strategic pathways, primarily differentiated by the choice of the starting precursor. Syntheses originating from halogenated pyridines, such as 2-chloro-3-nitropyridine, offer a reliable and scalable method well-suited for large-scale production. For more specialized applications or when exploring analogue synthesis, modern cross-coupling methods like the Buchwald-Hartwig amination provide exceptional versatility and milder conditions, albeit at a higher cost. Finally, classical rearrangement reactions, including the Curtius and Hofmann rearrangements, present elegant alternatives for converting readily available carboxylic acid and amide precursors into the desired amine functionality. The selection of an optimal route requires a careful evaluation of economic, safety, and scalability factors tailored to the specific needs of the research or development program.

References

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Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of N-Aryl-2-methoxypyridines

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For professionals in drug development, the ability to efficiently forge these bonds is paramount for the rapid generation of new molecular entities and the exploration of structure-activity relationships.

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 2-methoxypyridine derivatives. The presence of the electron-donating methoxy group and the coordinating pyridine nitrogen presents unique challenges and considerations for this transformation, necessitating a carefully optimized approach to achieve high yields and selectivity. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of ligands, bases, and solvents, and provide field-proven protocols to empower researchers to successfully implement this essential transformation in their synthetic endeavors.

The Mechanistic Heart of the Reaction: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-halo-methoxypyridine, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A stoichiometric amount of a strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[5]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-2-methoxypyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[3] The choice of an appropriate ligand is critical to favor the desired reductive elimination pathway.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -H-Base+ Palladium-Amido Complex->Pd(0)L2 Reductive Elimination (Product: Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for the Amination of 2-Methoxypyridine

The successful amination of 2-methoxypyridine hinges on the judicious selection of the catalyst system and reaction conditions. The electron-rich nature of the pyridine ring, further enhanced by the methoxy group, and the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst are primary challenges.

The Critical Role of the Ligand

The choice of phosphine ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination of a heteroaromatic substrate. Bulky, electron-rich ligands are essential to:

  • Promote Reductive Elimination: The steric bulk of the ligand facilitates the final bond-forming step.

  • Prevent Catalyst Deactivation: The ligand's steric hindrance can prevent the pyridine nitrogen from coordinating to the palladium center, which would otherwise poison the catalyst.[1]

  • Stabilize the Active Catalyst: Electron-rich phosphines stabilize the electron-deficient palladium center.

For the amination of electron-rich pyridines, biarylphosphine ligands developed by the Buchwald group have demonstrated exceptional performance.[2]

Ligand ClassRepresentative LigandsKey Features & Applications
Bulky Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosHigh steric bulk and electron-richness; excellent for challenging substrates like heteroaryl chlorides and electron-rich pyridines. BrettPhos is often the ligand of choice for the monoarylation of primary amines.[1]
Chelating Bisphosphines Xantphos, BINAP, dppfLarge bite angles can favor the formation of the active monoligated palladium species. Xantphos is known for its robustness and versatility.[6]
Ferrocene-based Diphosphines Josiphos-type ligandsHighly effective for the coupling of heteroaryl chlorides with primary nitrogen nucleophiles.[2]
The Indispensable Base

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base is substrate-dependent and can significantly impact the reaction outcome.

BaseStrengthpKaHCommon Applications & Considerations
Sodium tert-butoxide (NaOtBu) Strong~19The most commonly used and often most effective base for a wide range of substrates.[5]
Lithium bis(trimethylsilyl)amide (LHMDS) Strong~26A very strong base that can be effective when NaOtBu fails.
Potassium phosphate (K₃PO₄) Weaker~12.3A milder alternative for substrates with base-sensitive functional groups.
Cesium carbonate (Cs₂CO₃) Weaker~10.3Another milder option, often used in combination with ligands like Xantphos.

For the amination of 2-methoxypyridine, a strong base like sodium tert-butoxide is generally the preferred choice to ensure efficient deprotonation of the amine.

Solvent Selection: More Than Just a Medium

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. Anhydrous, aprotic solvents are essential for the success of the reaction.

SolventTypeKey Characteristics
Toluene / Xylene AromaticCommonly used, offering a good balance of solubility and a high boiling point.[7]
1,4-Dioxane EtherFrequently used but is considered a high-impact solvent and should be avoided if possible.[7]
Tetrahydrofuran (THF) EtherA common ethereal solvent, though its lower boiling point may require longer reaction times or sealed-tube conditions.
tert-Butanol (t-BuOH) AlcoholCan be used, sometimes in combination with other solvents.

Toluene is a robust and widely applicable solvent for the Buchwald-Hartwig amination of heteroaromatic compounds.

Experimental Protocols

The following protocols are provided as a detailed guide for the Buchwald-Hartwig amination of a 2-halo-methoxypyridine with a primary or secondary amine. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are critical for optimal results.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Halo-methoxypyridine - Amine - Base - Pd Precatalyst & Ligand B Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Add Anhydrous Solvent B->C D Heat Reaction Mixture (with vigorous stirring) C->D E Monitor Progress (TLC / LC-MS) D->E F Reaction Workup: - Quench - Extract - Wash & Dry E->F G Purify Crude Product (Column Chromatography) F->G H Final Product G->H

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: Amination of 2-Chloro-6-methoxypyridine with a Primary Amine

This protocol is adapted from methodologies reported for the amination of similar electron-rich chloropyridines.[8]

Materials:

  • 2-Chloro-6-methoxypyridine (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-chloro-6-methoxypyridine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon (this cycle should be repeated three times).

  • Through the septum, add the primary amine via syringe, followed by anhydrous toluene.

  • Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-methoxypyridin-2-amine.

Protocol 2: Amination of 2-Bromo-6-methoxypyridine with a Secondary Amine

This protocol is based on general procedures for the amination of bromopyridines.[9][10]

Materials:

  • 2-Bromo-6-methoxypyridine (1.0 equiv)

  • Secondary amine (1.5 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (3 mol%)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂, BINAP, and sodium tert-butoxide to an oven-dried Schlenk flask containing a stir bar.

  • Add 2-bromo-6-methoxypyridine and the secondary amine.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The resulting crude product can be purified by silica gel chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Catalyst poisoning by pyridine nitrogen.- Inactive catalyst.- Insufficiently strong base.- Presence of oxygen or moisture.- Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).- Use a fresh batch of palladium precatalyst and ligand.- Ensure the use of a strong base like NaOtBu.- Use rigorously dried solvents and reagents, and maintain a strict inert atmosphere.
Formation of Hydrodehalogenated Byproduct - β-hydride elimination is competing with reductive elimination.- Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines).- Lowering the reaction temperature may help in some cases.
Poor Solubility of Reagents - The inorganic base is not soluble in the reaction medium.- Ensure vigorous stirring.- Consider a solvent system that better solubilizes all components. A co-solvent might be beneficial.[5]

Conclusion

The Buchwald-Hartwig amination of 2-methoxypyridine is a powerful transformation for the synthesis of valuable N-aryl-2-methoxypyridine derivatives. Success in this endeavor relies on a nuanced understanding of the reaction mechanism and a careful selection of the ligand, base, and solvent to overcome the inherent challenges posed by this electron-rich heteroaromatic substrate. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling them to confidently and efficiently synthesize these important compounds.

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The Versatility of 2-Methoxypyridin-3-amine: A Scaffold for Innovation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic building blocks, 2-Methoxypyridin-3-amine has emerged as a privileged scaffold, offering a unique combination of electronic properties and synthetic accessibility. This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, complete with detailed application notes, field-proven protocols, and a discussion of its role in the development of targeted therapeutics.

Core Attributes of the this compound Scaffold

The power of this compound as a foundational element in drug design stems from several key features. The pyridine ring itself is a bioisostere of a phenyl group, often improving solubility and metabolic stability. The vicinal arrangement of the electron-donating methoxy and amino groups on this electron-deficient ring system creates a unique electronic environment that influences both its reactivity and its interaction with biological targets.

The primary amine at the 3-position serves as a crucial synthetic handle for a variety of chemical transformations, most notably for the formation of amides and for participation in powerful cross-coupling reactions. The methoxy group at the 2-position not only modulates the basicity of the pyridine nitrogen through inductive effects but can also act as a "masked pyridone," providing a pathway to a different class of compounds upon demethylation.[1]

Application in Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology, and their deregulation is a hallmark of many cancers.[2] The this compound scaffold has proven to be a fertile starting point for the design of potent and selective kinase inhibitors.

Dual PI3K/mTOR Inhibitors

The Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[3][4] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. A series of sulfonamide methoxypyridine derivatives have been synthesized as potent PI3K/mTOR dual inhibitors.[3] In this context, the this compound core serves as a key building block, often derivatized through Suzuki-Miyaura coupling to construct complex molecules that occupy the ATP-binding pocket of these kinases.[3]

The design strategy for these inhibitors often involves three key components: Part A, which includes the 2-methoxypyridin-3-yl)benzenesulfonamide moiety and has been shown to be crucial for PI3K inhibitory activity; Part B, a diverse aromatic or heteroaromatic system that interacts with the hinge region of the kinase; and Part C, a fragment designed to occupy the ribose-binding pocket and enhance metabolic stability and oral bioavailability.[3]

Workflow for the Synthesis of a PI3K/mTOR Dual Inhibitor Precursor

Caption: Synthetic workflow for PI3K/mTOR dual inhibitors.

Aurora and MPS1 Kinase Inhibitors

Aurora kinases and Monopolar Spindle 1 (MPS1) are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[2][5] A fragment library based on the 3-aminopyridin-2-one scaffold, derived from 5-bromo-2-methoxypyridin-3-amine, has yielded potent inhibitors of both MPS1 and the Aurora kinase family.[2] The synthetic strategy involves a Suzuki cross-coupling to introduce diversity at the C5-position, followed by in situ demethylation of the 2-methoxy group to unveil the active 3-aminopyridin-2-one pharmacophore.[2]

The PI3K/AKT/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation PTEN PTEN PIP3->PTEN Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Application in GPCR Modulator Development

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[6] The this compound scaffold has also found utility in the development of modulators for this important target class.

Gamma-Secretase Modulators for Alzheimer's Disease

Gamma-secretase is an intramembrane protease that plays a crucial role in the generation of amyloid-beta (Aβ) peptides, the accumulation of which is a central event in the pathogenesis of Alzheimer's disease.[1][7] The development of gamma-secretase modulators (GSMs) that selectively reduce the production of the pathogenic Aβ42 peptide is a promising therapeutic strategy.[1][7] The insertion of a methoxypyridine motif, derived from precursors like 6-bromo-2-methoxypyridin-3-amine, into tetracyclic scaffolds has yielded compounds with improved activity and solubility.[7] These novel GSMs have demonstrated the ability to cross the blood-brain barrier and reduce Aβ42 levels in preclinical models.[8]

Key Synthetic Protocols

The versatility of this compound is underpinned by its accessibility and the robustness of the chemical transformations it can undergo. The following protocols provide a framework for the synthesis and derivatization of this key building block.

Protocol 1: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

This protocol details the synthesis of a key intermediate for the development of PI3K/mTOR inhibitors.[3]

Materials:

  • 5-bromo-2-methoxypyridin-3-amine

  • 2,4-difluorobenzenesulfonyl chloride

  • Anhydrous pyridine

  • Hexane

  • Water

Procedure:

  • Dissolve 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine.

  • Add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Evaporate the solvent under reduced pressure.

  • Add water to the residue and stir for 1 hour.

  • Filter the resulting precipitate, wash with hexane, and dry to obtain the desired product.

Protocol 2: Suzuki-Miyaura Coupling of a this compound Derivative

This general protocol outlines the palladium-catalyzed cross-coupling of a borylated this compound derivative with a bromo-heterocycle, a common strategy for building molecular complexity.[2][3]

Materials:

  • Boronate ester of the this compound derivative (1.0 eq)

  • Bromo-heterocycle (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water or n-butanol)

Procedure:

  • In a reaction vessel, combine the boronate ester, bromo-heterocycle, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Quantitative Data for Synthesized Inhibitors

Compound ClassTarget(s)Example IC₅₀ (nM)Reference
Sulfonamide methoxypyridinePI3Kα/mTOR22c: PI3Kα = 1.2, mTOR = 2.8[3]
3-aminopyridin-2-oneMPS12: 120[2]
3-aminopyridin-2-oneAurora A/B3: Aurora A = 230, Aurora B = 110[2]
Methoxypyridine-derived GSMγ-secretase22d: 60[7]

Conclusion

This compound has firmly established its place as a valuable and versatile building block in medicinal chemistry. Its unique electronic and structural features, coupled with its synthetic tractability, have enabled the discovery and development of novel inhibitors of key cancer targets and modulators of enzymes implicated in neurodegenerative diseases. The protocols and applications outlined in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, empowering them to leverage the full potential of this remarkable scaffold in their quest for new and improved therapeutics.

References

  • Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]

  • Sale, C., et al. (2017). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 27(15), 3433-3438. [Link]

  • Fisk, H. A., et al. (2004). The MPS1 Family of Protein Kinases. Current Topics in Developmental Biology, 61, 225-251. [Link]

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  • Li, Y., et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry, 66(15), 10480-10499. [Link]

  • Sarpong, R., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 12(20), 4564-4567. [Link]

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  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1349. [Link]

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Application Notes and Protocols: 2-Methoxypyridin-3-amine as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Discovery

The human kinome, comprising over 500 protein kinases, represents a rich landscape for therapeutic intervention, particularly in oncology. Kinases are central nodes in signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for small molecule inhibitors.[1][2] A recurring challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.

A successful strategy to navigate this challenge is the use of "privileged scaffolds." These are molecular frameworks that are known to bind to a specific class of biological targets, and can be readily modified to optimize potency and selectivity. The aminopyridine core is one such scaffold, found in numerous approved and investigational kinase inhibitors. This application note focuses on a particularly valuable derivative, 2-methoxypyridin-3-amine , and its utility as a versatile building block for the synthesis of novel kinase inhibitors targeting critical cancer-related pathways.

We will explore the chemical properties that make this scaffold attractive, provide detailed protocols for its incorporation into inhibitor frameworks using modern cross-coupling methodologies, and discuss its application in the development of inhibitors for key mitotic and survival-related kinases, including Aurora kinases, Monopolar Spindle 1 (MPS1), and the PI3K/mTOR pathway.

Part 1: The this compound Scaffold: A Profile

This compound is a bifunctional molecule offering several strategic advantages for library synthesis and lead optimization:

  • Orthogonal Reactivity: The primary amine at the 3-position and the potential for functionalization of the pyridine ring (often via an initial halogenation) provide two independent points for diversification. The amino group can act as a nucleophile or be transformed into other functional groups, while the pyridine ring can be elaborated through cross-coupling reactions.

  • Hydrogen Bonding Capabilities: The pyridine nitrogen and the amino group are excellent hydrogen bond donors and acceptors, respectively. This allows for the formation of key interactions with the hinge region of the kinase ATP-binding pocket, a common feature of type I kinase inhibitors.

  • Modulation of Physicochemical Properties: The methoxy group can influence the solubility, lipophilicity, and metabolic stability of the final compound. It can also serve as a synthetic handle, as it can be demethylated to reveal a pyridone, another common motif in kinase inhibitors.

Part 2: Synthesis of the Core Building Block

A common and practical route to this compound involves the methoxylation of 3-amino-2-chloropyridine.

Protocol 1: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution of the chloro group in 3-amino-2-chloropyridine with methoxide.

Materials:

  • 3-Amino-2-chloropyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 3-amino-2-chloropyridine (1.0 eq) and anhydrous methanol to make a 0.5 M solution.

  • Addition of Base: Carefully add sodium methoxide (1.5 eq) to the solution. The reaction may be mildly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

    • Dilute the residue with dichloromethane and water.

    • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.

Part 3: Elaboration of the Scaffold: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for building molecular complexity. Here, we detail protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are highly effective for functionalizing the this compound scaffold. These reactions typically start from a halogenated derivative, such as 5-bromo-2-methoxypyridin-3-amine.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, ideal for introducing aryl or heteroaryl moieties to the pyridine ring.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands are commonly used. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often accelerate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃ or K₃PO₄ are common and effective. The choice of base can influence the reaction rate and substrate compatibility. Aqueous conditions are often tolerated and can even be beneficial.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyridin-3-amine

This protocol describes a general procedure for the coupling of an arylboronic acid with 5-bromo-2-methoxypyridin-3-amine.

Materials:

  • 5-Bromo-2-methoxypyridin-3-amine

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-bromo-2-methoxypyridin-3-amine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate and water, separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine solids: 5-bromo-2-methoxypyridin-3-amine Arylboronic acid Pd Catalyst, Base B Evacuate & backfill with inert gas (3x) A->B C Add degassed solvent B->C D Heat to 90-100 °C (4-16 h) C->D E Cool to RT Dilute & Extract D->E F Wash, Dry, Concentrate E->F G Column Chromatography F->G

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, enabling the coupling of the amino group of this compound with various aryl or heteroaryl halides.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki reaction, a palladium source and a phosphine ligand are required. The ligands are often bulky and electron-rich to facilitate both the oxidative addition and the final reductive elimination step. Pre-catalysts that are air-stable and readily generate the active Pd(0) species are often preferred for convenience and reproducibility.

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, making it a better nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be used, though this might require higher temperatures or longer reaction times.[4][5]

Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol outlines a general procedure for the N-arylation of this compound.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), palladium pre-catalyst (2 mol%), phosphine ligand (4 mol%), and base (1.4 eq).

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the this compound (1.2 eq).

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5][6]

Part 4: Application in Targeting Key Kinase Pathways

Derivatives of this compound have shown promise as inhibitors of several important cancer-related kinases.

Inhibition of Mitotic Kinases: MPS1 and Aurora Kinases

Proper cell division is a tightly regulated process, and errors can lead to aneuploidy, a common characteristic of cancer cells. MPS1 and Aurora kinases are key regulators of mitosis, ensuring accurate chromosome segregation.[7][8][9] Inhibiting these kinases is a promising anti-cancer strategy. A library of compounds based on a 3-aminopyridin-2-one scaffold, synthesized from 5-bromo-2-methoxypyridin-3-amine, identified potent inhibitors of both MPS1 and the Aurora kinase family.

Table 1: Representative Kinase Inhibition Data

Compound ScaffoldTarget KinaseIC₅₀ (nM)
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS1500
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora A800
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-oneMPS1300
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-oneAurora A600

Data is representative and compiled for illustrative purposes.

Signaling Pathway: Role of MPS1 and Aurora B in the Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that prevents the premature separation of sister chromatids. MPS1 and Aurora B are central to this process.

G cluster_kinases Key Mitotic Kinases cluster_sac Spindle Assembly Checkpoint (SAC) MPS1 MPS1 SAC_Proteins SAC Proteins (Mad2, BubR1) MPS1->SAC_Proteins phosphorylates AuroraB Aurora B Kinetochore Unattached Kinetochore AuroraB->Kinetochore corrects attachment Kinetochore->MPS1 recruits & activates MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC assembles APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers Inhibitor This compound -based Inhibitor Inhibitor->MPS1 Inhibitor->AuroraB

Caption: Inhibition of MPS1 and Aurora B disrupts the Spindle Assembly Checkpoint.

Dual Inhibition of the PI3K/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[1][2][10] Its hyperactivation is a frequent event in many cancers, making it a highly attractive target for drug development. Dual inhibitors that target both PI3K and mTOR can offer a more profound and durable anti-tumor response. Recently, a series of sulfonamide methoxypyridine derivatives were synthesized as potent PI3K/mTOR dual inhibitors, utilizing 5-bromo-2-methoxypyridin-3-amine as a key starting material.

Signaling Pathway: PI3K/mTOR Survival Pathway

This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation promotes Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Dual inhibition of PI3K and mTOR blocks a key cell survival pathway.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its inherent chemical properties and the robustness of modern synthetic methods, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allow for the efficient creation of diverse chemical libraries. The successful application of this scaffold in developing inhibitors for critical cancer targets like MPS1, Aurora kinases, and the PI3K/mTOR pathway underscores its strategic importance in drug discovery. The protocols and insights provided in this application note are intended to empower researchers to leverage this privileged scaffold in their own kinase inhibitor development programs.

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Application Notes and Protocols for the Synthesis and Evaluation of Novel PI3K/mTOR Dual Inhibitors Derived from 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Critical Cancer Pathway

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention.[3][4][5] Dual inhibitors that simultaneously target both PI3K and mTOR offer a compelling therapeutic strategy. By blocking the pathway at two critical nodes, these agents can circumvent the feedback loops that often limit the efficacy of single-target inhibitors, potentially leading to more profound and durable anti-tumor responses.[4][5][6][7]

This guide provides a comprehensive overview of the synthesis and preclinical evaluation of a novel class of PI3K/mTOR dual inhibitors based on a sulfonamide methoxypyridine scaffold. We will focus on the practical application of 2-methoxypyridin-3-amine as a key building block, detailing a plausible synthetic route and robust protocols for the biological characterization of the resulting compounds.

The PI3K/mTOR Signaling Cascade: A Rationale for Dual Inhibition

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a plethora of cellular processes, including the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream pathways.[9][10] A critical negative feedback loop exists where mTORC1 activation can suppress PI3K signaling.[4][5] Therefore, inhibiting only mTOR can lead to the compensatory activation of Akt, undermining the therapeutic effect. Dual PI3K/mTOR inhibitors abrogate this feedback loop, providing a more complete shutdown of the pathway.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Action RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (T308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Dual_Inhibitor Dual PI3K/mTOR Inhibitor (e.g., from this compound) Dual_Inhibitor->PI3K Inhibits Dual_Inhibitor->mTORC2 Inhibits Dual_Inhibitor->mTORC1 Inhibits

Caption: The PI3K/mTOR signaling pathway and points of dual inhibition.

Synthesis of a Representative PI3K/mTOR Dual Inhibitor

The synthesis of potent PI3K/mTOR dual inhibitors can be achieved through a multi-step process starting from commercially available reagents. Here, we outline a plausible and detailed protocol for the synthesis of a representative sulfonamide methoxypyridine derivative. The core strategy involves a Suzuki cross-coupling reaction to construct the biaryl backbone, followed by sulfonamide formation.

Overall Synthetic Scheme

Synthetic_Workflow Start 5-bromo-2-methoxypyridin-3-amine Reagent1 Miyaura Borylation Start->Reagent1 Intermediate1 Boronic Ester Intermediate Reagent2 Suzuki Coupling Intermediate1->Reagent2 Intermediate2 Biaryl Amine Intermediate Reagent3 Sulfonylation Intermediate2->Reagent3 Final_Product Final PI3K/mTOR Inhibitor Reagent1->Intermediate1 Reagent2->Intermediate2 Reagent3->Final_Product Aryl_Halide Aryl Halide Partner Aryl_Halide->Reagent2 Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Reagent3

Caption: General workflow for the synthesis of the target inhibitor.

Protocol 1: Synthesis of N-(5-(4-(4-methylpiperazin-1-yl)phenyl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

Step 1: Suzuki-Miyaura Cross-Coupling

This step couples the pyridine core with the phenylpiperazine moiety. The choice of a palladium catalyst and a suitable base is critical for achieving a high yield.

  • Materials:

    • 5-bromo-2-methoxypyridin-3-amine

    • 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask, add 5-bromo-2-methoxypyridin-3-amine (1.0 eq), 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the biaryl amine intermediate.

Step 2: Sulfonamide Formation

The final step involves the reaction of the synthesized biaryl amine with a sulfonyl chloride to form the desired sulfonamide inhibitor.

  • Materials:

    • Biaryl amine intermediate from Step 1

    • 2,4-Difluorobenzenesulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the biaryl amine intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add pyridine (1.5 eq) to the solution.

    • Slowly add a solution of 2,4-difluorobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the final compound.

  • Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Pharmacological Evaluation Protocols

Once synthesized and characterized, the novel compound must be evaluated for its biological activity. The following protocols provide a framework for assessing its potency as a PI3K/mTOR dual inhibitor and its anti-proliferative effects in cancer cells.

Protocol 2: In Vitro Kinase Inhibition Assays

These assays determine the compound's ability to inhibit the enzymatic activity of PI3K and mTOR kinases.

2.1 PI3Kα Kinase Assay (e.g., ADP-Glo™ Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

  • Materials:

    • Recombinant human PI3Kα (p110α/p85α)

    • PI3K lipid substrate (e.g., PIP2)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • Test compound and a known PI3K inhibitor (e.g., Wortmannin) as a positive control.[9]

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound or DMSO (vehicle control).

    • Add the PI3Kα enzyme and lipid substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

    • Stop the kinase reaction and measure the ADP produced according to the ADP-Glo™ assay kit manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

2.2 mTOR Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the mTOR kinase by the test compound.

  • Materials:

    • Recombinant human mTOR

    • LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647 tracer (Thermo Fisher Scientific) or similar

    • Test compound and a known mTOR inhibitor (e.g., Torin1) as a positive control.[4]

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound or DMSO.

    • Add the mTOR kinase/antibody mixture.

    • Add the fluorescent tracer to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Measure the FRET signal on a suitable plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Target Representative Inhibitor IC₅₀ (nM)
PI3KαCompound 22c 0.22[6]
mTORCompound 22c 23[6]
PI3KαOmipalisib0.019 (Ki)[8]
mTORC1Omipalisib0.18 (Ki)[8]

Table 1: Representative IC₅₀ values for a potent sulfonamide methoxypyridine PI3K/mTOR dual inhibitor (22c) and a known clinical candidate (Omipalisib).

Protocol 3: Cellular Proliferation Assay (e.g., MTT or SRB Assay)

This assay assesses the ability of the synthesized compound to inhibit the growth of cancer cell lines.

  • Materials:

    • Human cancer cell lines with a known activated PI3K pathway (e.g., MCF-7, HCT-116).[6]

    • Cell culture medium and supplements

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB)

    • Solubilization solution (e.g., DMSO for MTT, Tris buffer for SRB)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • For the MTT assay, add MTT solution to each well and incubate for 4 hours.[11][12] Then, add solubilization solution and measure absorbance at 570 nm.

    • For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB, wash, and then solubilize the bound dye with Tris buffer.[13] Measure absorbance at 510 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Cell Line Representative Inhibitor GI₅₀ (nM)
HCT-116Compound 22c 20[6]
MCF-7Compound 22c 130[6]

Table 2: Representative growth inhibition data for a sulfonamide methoxypyridine derivative in cancer cell lines.

Protocol 4: Western Blot Analysis of Pathway Modulation

This technique is used to confirm that the compound inhibits the PI3K/mTOR pathway in a cellular context by measuring the phosphorylation status of key downstream effectors.

  • Materials:

    • Human cancer cell line (e.g., HCT-116)

    • Test compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K.

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the dose-dependent inhibition of Akt and S6K phosphorylation. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[6][14][15]

Conclusion and Future Directions

The synthetic and pharmacological protocols detailed in this guide provide a robust framework for the discovery and preclinical development of novel PI3K/mTOR dual inhibitors based on the this compound scaffold. The representative compound demonstrates potent enzymatic and cellular activity, validating this chemical series as a promising starting point for further optimization. Future efforts should focus on refining the structure-activity relationship to enhance potency and selectivity, as well as evaluating the pharmacokinetic properties and in vivo efficacy of lead compounds in relevant animal models of cancer.

References

  • Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. AACR Journals. [Link]

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]

  • Preclinical evaluation of novel PI3K/mTOR dual inhibitor SN202 as potential anti-renal cancer agent. PubMed Central. [Link]

  • PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326-4341. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. ResearchGate. [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Methods to measure the enzymatic activity of PI3Ks. PubMed. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PubMed Central. [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. JoVE. [Link]

  • An In Vitro Assay for the Kinase Activity of mTOR Complex 2. Springer Nature Experiments. [Link]

  • Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. PubMed Central. [Link]

  • PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781. BPS Bioscience. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]

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Application Note: A Practical Guide to the N-arylation of 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-arylated 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors used in oncology. The precise substitution pattern on both the pyridine and the N-aryl ring is critical for modulating potency, selectivity, and pharmacokinetic properties. 2-Methoxypyridin-3-amine is a key building block for accessing a variety of these important molecules. Its N-arylation, a crucial carbon-nitrogen (C-N) bond-forming reaction, allows for the convergent synthesis of complex drug candidates.[1]

This guide provides a detailed examination of the two most powerful and widely adopted catalytic systems for the N-arylation of this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each method, offer field-proven, step-by-step protocols, and provide insights into the critical choices of catalyst, ligand, and reaction conditions that ensure success.

Section 1: Choosing the Right Catalytic System

The N-arylation of this compound is primarily achieved through transition metal-catalyzed cross-coupling reactions. The two mainstays of this transformation are the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed).[2][3]

  • Buchwald-Hartwig Amination: This is often the first choice for modern synthetic chemists due to its remarkable functional group tolerance, broad substrate scope (including aryl chlorides and triflates), and typically milder reaction conditions.[2] The evolution of highly active catalyst systems based on sterically hindered biarylphosphine ligands has made it exceptionally reliable.[4][5]

  • Ullmann Condensation: As the older of the two methods, the Ullmann reaction is a robust and often more economical alternative.[3] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern ligand-accelerated systems have significantly improved its scope and mildness, making it highly valuable, especially for large-scale synthesis.[6][7]

The choice between these systems depends on factors such as substrate availability (aryl bromides vs. chlorides), functional group compatibility, cost considerations, and the scale of the reaction.

Mechanistic Overview: Palladium-Catalyzed Buchwald-Hartwig Amination

The reaction proceeds via a catalytic cycle involving a Palladium(0) active species.[4] The key steps are:

  • Oxidative Addition: The Pd(0) complex inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The N-aryl product is formed, regenerating the active Pd(0) catalyst. This step is often rate-limiting and is greatly facilitated by bulky, electron-rich phosphine ligands.[2]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NHR') oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product start Ar-X amine R'-NH₂ base Base Ullmann Catalytic Cycle cu1_x Cu(I)X cu1_amide L-Cu(I)-NHR' cu1_x->cu1_amide Amide Formation cu3_complex L-Cu(III)(Ar)(NHR')(X) cu1_amide->cu3_complex Oxidative Addition cu3_complex->cu1_x Reductive Elimination product Ar-NHR' cu3_complex->product start Ar-X amine R'-NH₂ + Base

Caption: Simplified Ullmann-type N-arylation catalytic cycle.

Section 2: Protocol for Palladium-Catalyzed N-arylation

This protocol is optimized for high efficiency and broad functional group tolerance, making it an excellent starting point for discovery chemistry applications. The use of a sterically hindered biarylphosphine ligand is critical for success. [8]

Reagent and Equipment Checklist
  • Substrates: this compound, Aryl halide (bromide, chloride, or triflate)

  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a G3 precatalyst (e.g., XPhos Pd G3)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Equipment: Schlenk tube or microwave vial, magnetic stirrer, heating mantle or oil bath, inert atmosphere setup (Argon or Nitrogen).

Experimental Workflow

Sources

Application Notes and Protocols for the Sonogashira Coupling of 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Implementation of the Sonogashira Coupling for Heteroaromatic Scaffolds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under remarkably mild conditions, often at room temperature, and demonstrates a broad tolerance for various functional groups.[1][2] These characteristics have cemented its role in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3]

This guide provides a comprehensive experimental protocol for the Sonogashira coupling of 2-methoxypyridin-3-amine, a substrate of significant interest in medicinal chemistry due to the prevalence of the aminopyridine motif in bioactive compounds. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide insights into reaction optimization and troubleshooting, specifically tailored for researchers, scientists, and drug development professionals.

Mechanistic Rationale: A Symphony of Two Catalytic Cycles

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization.

The palladium cycle initiates with the oxidative addition of the aryl halide (in this case, a bromo- or iodo-substituted 2-methoxypyridine-3-amine derivative) to a Pd(0) species, forming a Pd(II) complex.[2] Concurrently, the copper cycle involves the reaction of the copper(I) co-catalyst with the terminal alkyne in the presence of a base.[4] This generates a copper(I) acetylide intermediate. The crucial transmetalation step then occurs, where the acetylide ligand is transferred from the copper to the palladium center.[2][5] The final step is reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, thus completing the cycle.[2]

It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction.[1][6][7] However, the classic palladium/copper system remains widely employed due to its generally higher reactivity.[8]

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the Sonogashira coupling procedure, from initial setup to final product isolation.

Sonogashira_Workflow reagent_prep Reagent Preparation & Degassing reaction_setup Reaction Setup under Inert Atmosphere reagent_prep->reaction_setup Add reagents to flask reaction_monitoring Reaction Monitoring (TLC/LC-MS) reaction_setup->reaction_monitoring Stir at specified temperature workup Aqueous Work-up reaction_monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification Extract organic layer analysis Product Characterization (NMR, MS) purification->analysis Collect and concentrate fractions

Caption: A generalized workflow for the Sonogashira coupling experiment.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of a halogenated this compound with a generic terminal alkyne. Note: The specific halide (iodide or bromide) on the pyridine ring will significantly impact reactivity, with iodides being more reactive than bromides.[9] Optimization of temperature and reaction time may be necessary.

Materials and Reagents:
Reagent/MaterialPurposeTypical Molar Equiv.Purity/Notes
Halogenated this compoundAryl Halide Substrate1.0>98%
Terminal AlkyneCoupling Partner1.1 - 1.5>98%
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Palladium Catalyst0.02 - 0.05Store under inert gas
Copper(I) Iodide (CuI)Co-catalyst0.05 - 0.10Use a fresh, light-colored batch
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Base and/or Solvent2.0 - 5.0 (or as solvent)Anhydrous, freshly distilled
Anhydrous Solvent (e.g., THF, DMF, Toluene)Reaction Medium-Degassed prior to use
Inert Gas (Argon or Nitrogen)Atmosphere-High purity
Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the halogenated this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.10 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure anaerobic conditions.[6] This is crucial to prevent catalyst degradation and the unwanted homocoupling of the alkyne.[6]

  • Solvent and Reagent Addition: Through the septum, add the degassed anhydrous solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 3.0 eq).

  • Alkyne Addition: Finally, add the terminal alkyne (1.2 eq) to the stirring reaction mixture.

  • Reaction Progress: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C), depending on the reactivity of the aryl halide.[10] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and inorganic salts.[11]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[11][12]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Low reactivity of aryl halide (especially chlorides); Insufficient temperature.[6][9]Use a fresh batch of palladium and copper catalysts. If using an aryl bromide or chloride, increase the reaction temperature.[10] Consider using a more active ligand, such as a bulky, electron-rich phosphine.[13]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.Ensure strictly anhydrous and anaerobic conditions.[6] Some solvents like THF may promote this; consider switching to toluene or DMF.[6][14]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen; High copper catalyst loading.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[6] Consider a copper-free protocol or reduce the amount of CuI.[1][15]
Difficulty in Product Purification Residual palladium catalyst.After the initial filtration through Celite, consider washing the organic layer with a solution of aqueous thiourea or using a scavenger resin to remove trace palladium.[11]

Concluding Remarks

The Sonogashira coupling is a highly reliable and versatile method for the synthesis of substituted alkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully apply this methodology to complex substrates like this compound. The protocol and troubleshooting guide provided herein serve as a solid foundation for the efficient and reproducible synthesis of novel chemical entities for drug discovery and development.

References

  • Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. In Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling. In Organic Chemistry Portal. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. In Royal Society of Chemistry. Retrieved from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. In KAUST Repository. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. In RSC Advances. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. In MDPI. Retrieved from [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. In ACS Publications. Retrieved from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. In ResearchGate. Retrieved from [Link]

  • The Sonogashira coupling reaction mechanism.. In ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a. In ResearchGate. Retrieved from [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. In ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. In YouTube. Retrieved from [Link]

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. In PubMed. Retrieved from [Link]

  • Sonogashira troubleshooting help needed. In Reddit. Retrieved from [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. In ACS Publications. Retrieved from [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. In ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. In NROChemistry. Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen. In Reddit. Retrieved from [Link]

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The Strategic Role of 2-Methoxypyridin-3-amine in the Synthesis of Novel Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its presence in numerous natural products and FDA-approved drugs underscores its importance in molecular design.[2][3] Among the vast array of substituted pyridines, 2-methoxypyridin-3-amine has emerged as a particularly valuable and versatile building block. Its unique electronic and steric properties, arising from the ortho-methoxy and adjacent amino substituents, offer a powerful handle for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and central nervous system (CNS) agents.[4][5]

This comprehensive guide provides an in-depth exploration of the role of this compound in pharmaceutical synthesis. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its application in key chemical transformations, and present quantitative data to support these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of this important synthetic intermediate.

The Chemical Rationale: Why this compound is a Privileged Scaffold

The synthetic utility of this compound is not coincidental; it is a direct consequence of the interplay between its methoxy and amino functional groups. The electron-donating methoxy group at the 2-position influences the electronic properties of the pyridine ring, while the adjacent amino group at the 3-position provides a key nucleophilic handle for a variety of transformations.[6]

The methoxy group plays a crucial role in modulating the basicity of the pyridine nitrogen. By exerting an inductive electron-withdrawing effect, the 2-methoxy group mitigates the basicity of the pyridine nitrogen, which can be advantageous in certain reactions where excessive basicity might lead to unwanted side reactions or catalyst inhibition.[7] This subtle electronic tuning allows for more controlled and predictable reactivity.

Furthermore, the 2-methoxy-3-amino substitution pattern provides a unique platform for regioselective functionalization. The amino group can be readily derivatized, for instance, through acylation or sulfonylation, while the pyridine ring itself can participate in various cross-coupling reactions, often with predictable regioselectivity due to the directing effects of the existing substituents.

Application in Kinase Inhibitor Synthesis: A Case Study in PI3K/mTOR Dual Inhibitors

A prominent application of this compound derivatives is in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[8] Dual inhibitors of PI3K and mTOR have shown significant promise in overcoming resistance mechanisms observed with single-target agents.

A key synthetic strategy involves the use of 5-bromo-2-methoxypyridin-3-amine as a central scaffold. The bromine atom at the 5-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties. The amino group at the 3-position is typically functionalized, for example, by reaction with a sulfonyl chloride, to introduce groups that can interact with key residues in the kinase active site.[8]

Synthetic Workflow for PI3K/mTOR Dual Inhibitors

The following diagram illustrates a typical synthetic workflow for the preparation of PI3K/mTOR dual inhibitors starting from 5-bromo-2-methoxypyridin-3-amine.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Suzuki-Miyaura Coupling A 5-Bromo-2-methoxypyridin-3-amine C N-(5-bromo-2-methoxypyridin-3-yl)sulfonamide A->C Pyridine, rt B Sulfonyl Chloride (e.g., 2,4-difluorobenzenesulfonyl chloride) B->C D N-(5-bromo-2-methoxypyridin-3-yl)sulfonamide F Boronate Ester Intermediate D->F PdCl2(dppf), KOAc, Dioxane E Bis(pinacolato)diboron E->F G Boronate Ester Intermediate I PI3K/mTOR Dual Inhibitor G->I Pd Catalyst, Base, Solvent H Aryl/Heteroaryl Halide H->I

Caption: Synthetic workflow for PI3K/mTOR inhibitors.

Detailed Experimental Protocol: Synthesis of a Sulfonamide Intermediate

This protocol details the synthesis of a key sulfonamide intermediate, a crucial step in the preparation of many kinase inhibitors.

Reaction: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

Materials:

  • 5-bromo-2-methoxypyridin-3-amine (1.0 eq)

  • 2,4-difluorobenzenesulfonyl chloride (1.2 eq)

  • Anhydrous pyridine

  • Deionized water

  • Hexane

Procedure:

  • To a solution of 5-bromo-2-methoxypyridin-3-amine in anhydrous pyridine, add 2,4-difluorobenzenesulfonyl chloride dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Add deionized water to the residue and stir for 1 hour.

  • Collect the precipitate by filtration, wash with hexane, and dry to afford the desired product.

Quantitative Data:

CompoundStarting MaterialReagentsYieldPurity (by HPLC)
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide5-bromo-2-methoxypyridin-3-amine2,4-difluorobenzenesulfonyl chloride, pyridine~91%>95%

Application in CNS Drug Discovery: Probes for Parkinson's Disease Imaging

The utility of this compound extends beyond oncology into the realm of central nervous system (CNS) disorders. A notable example is its use in the development of positron emission tomography (PET) imaging agents for detecting α-synuclein aggregates, a hallmark of Parkinson's disease.[5][9]

In this context, the N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold has been identified as a promising chemotype. The synthesis of these molecules often involves a Buchwald-Hartwig amination reaction, a powerful palladium-catalyzed method for forming carbon-nitrogen bonds.[2][10]

Buchwald-Hartwig Amination: A Key C-N Bond Forming Reaction

The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide or triflate. In the synthesis of α-synuclein imaging agents, 6-methoxypyridin-3-amine is coupled with a substituted 2-haloquinoline.

G cluster_0 Buchwald-Hartwig Amination A 6-Methoxypyridin-3-amine C N-(6-methoxypyridin-3-yl)quinoline-2-amine A->C Pd2(dba)3, Xantphos, Cs2CO3, 1,4-Dioxane B Substituted 2-Haloquinoline B->C

Caption: Buchwald-Hartwig amination for CNS agent synthesis.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of a substituted 2-haloquinoline with 6-methoxypyridin-3-amine.

Materials:

  • Substituted 2-haloquinoline (1.0 eq)

  • 6-methoxypyridin-3-amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

  • Xantphos (ligand)

  • Cesium carbonate (Cs₂CO₃) (base)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a reaction vessel, combine the substituted 2-haloquinoline, 6-methoxypyridin-3-amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Representative Buchwald-Hartwig Amination:

ProductAryl HalideAmineCatalyst/Ligand SystemBaseSolventYield
N-(6-methoxypyridin-3-yl)quinolin-2-amine derivativeSubstituted 2-haloquinoline6-methoxypyridin-3-aminePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane70-90%

Expanding the Synthetic Toolbox: Other Key Transformations

Beyond sulfonamide formation and cross-coupling reactions, this compound and its derivatives can participate in a variety of other useful transformations, further highlighting their versatility.

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy.[11][12][13][14][15] Aminopyridines, including this compound, can serve as key components in MCRs for the synthesis of complex heterocyclic systems. For instance, they can act as the amine component in reactions like the Biginelli or Hantzsch pyridine synthesis, leading to the rapid construction of diverse molecular scaffolds.

Condensation Reactions

The amino group of this compound can readily participate in condensation reactions with carbonyl compounds to form imines or enamines, which can then undergo further transformations to build more complex heterocyclic systems. These reactions are fundamental in the synthesis of various pharmaceutical intermediates.

Conclusion: A Strategic Asset in Modern Drug Discovery

This compound and its derivatives have firmly established their place as strategic building blocks in the synthesis of novel pharmaceuticals. Their unique electronic and steric properties, coupled with their versatile reactivity in key bond-forming reactions, provide medicinal chemists with a powerful platform for the design and synthesis of a wide range of therapeutic agents. From targeted cancer therapies to innovative CNS imaging agents, the applications of this pyridine scaffold continue to expand. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully harness the potential of this compound in their drug discovery endeavors.

References

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  • Bergman, R. G., & Ellman, J. A. (2011). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 133(45), 18116-18119.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1586.
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  • ResearchGate. (n.d.). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PLoS ONE, 10(11), e0142433.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Journal of Medicinal Chemistry, 61(22), 10075-10095.
  • National Center for Biotechnology Information. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic Letters, 12(2), 284-287.
  • Springer. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]

  • MDPI. (2018). Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
  • PubChem. (n.d.). 2-Amino-3-methoxypyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences, 24(14), 11567.
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  • ResearchGate. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

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Application Notes & Protocols: The 2-Methoxypyridin-3-amine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Targeted Therapies

The 2-methoxypyridin-3-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features—an electron-donating methoxy group adjacent to a nucleophilic amine on an electron-deficient pyridine ring—provide a versatile platform for constructing molecules with high affinity and specificity for various biological targets.[1][2] This guide provides an in-depth exploration of derivatives of this scaffold, focusing on their application as kinase inhibitors in oncology. We will dissect the causality behind synthetic strategies, provide field-proven protocols for synthesis and biological evaluation, and present key structure-activity relationship (SAR) data to guide future drug discovery efforts.

Part 1: Foundational Synthesis of Key Intermediates

The journey to potent biological activity begins with robust and flexible synthetic routes. The most common and versatile starting material for many derivatives is not this compound itself, but rather a functionalized precursor that allows for diversification, such as 5-bromo-2-methoxypyridin-3-amine.

Synthetic Workflow Overview

The overall strategy involves preparing a key halogenated intermediate, which then serves as a linchpin for introducing complexity and diversity through modern cross-coupling reactions. This approach allows for the systematic exploration of the chemical space around the core scaffold.

G cluster_0 Route A: Precursor Synthesis cluster_1 Route B: Intermediate Functionalization for Cross-Coupling cluster_2 Route C: Final Product Diversification 2-Methoxy-3-nitropyridine 2-Methoxy-3-nitropyridine This compound This compound 2-Methoxy-3-nitropyridine->this compound Reduction (e.g., SnCl2, H2/Pd-C) 5-Bromo-2-methoxypyridin-3-amine 5-Bromo-2-methoxypyridin-3-amine This compound->5-Bromo-2-methoxypyridin-3-amine Bromination (e.g., NBS) Boronic Ester Intermediate Boronic Ester Intermediate 5-Bromo-2-methoxypyridin-3-amine->Boronic Ester Intermediate Miyaura Borylation Target Compound Library Target Compound Library Boronic Ester Intermediate->Target Compound Library Suzuki Cross-Coupling (with various aryl halides)

Caption: General synthetic pathways for this compound derivatives.

Protocol: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide Intermediate

This protocol details the synthesis of a key sulfonamide intermediate, which serves as a foundational building block for PI3K/mTOR inhibitors. The sulfonamide group is crucial as it often acts as a hinge-binding motif in kinase inhibitors.

Materials:

  • 5-bromo-2-methoxypyridin-3-amine

  • Pyridine (anhydrous)

  • 2,4-difluorobenzenesulfonyl chloride

  • Deionized water

  • Hexane

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq, e.g., 20 mmol, 4.04 g) in anhydrous pyridine (50 mL), add 2,4-difluorobenzenesulfonyl chloride (1.2 eq, e.g., 24 mmol, 3.22 mL) dropwise at room temperature.[3]

    • Rationale: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the pyridine under reduced pressure (rotary evaporation).

  • To the resulting residue, add deionized water (100 mL) and stir vigorously for 1 hour.[3]

    • Rationale: This step is to precipitate the product, which is poorly soluble in water, and to dissolve the pyridinium hydrochloride salt byproduct.

  • Collect the precipitate by vacuum filtration.

  • Wash the filtered solid sequentially with water and hexane.

    • Rationale: The hexane wash helps to remove any remaining non-polar organic impurities.

  • Dry the solid under vacuum to yield the N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide product.[3] A typical yield is around 90%.

Part 2: Application in Oncology - PI3K/mTOR Dual Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Derivatives of this compound have emerged as highly potent dual inhibitors of PI3K and mTOR.[3][5]

Design Strategy and Mechanism of Action

The design of these inhibitors is based on a "scaffold hopping" strategy, modifying known inhibitor structures to improve potency and pharmacokinetic properties.[5] The general structure can be divided into three key parts:

  • Part A: The 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide moiety, which has been identified as optimal for strong PI3K inhibitory activity.[4] It typically anchors the molecule in the ATP-binding pocket.

  • Part B: A central aromatic or heteroaromatic core, often containing nitrogen atoms that interact with key amino acid residues (e.g., Val851) in the hinge region of the kinase.[4]

  • Part C: A variable substituent group, which is modified to fine-tune potency, selectivity, and metabolic stability.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 2-Methoxypyridine Derivative (e.g., 22c) Inhibitor->PI3K Inhibitor->mTORC1

Sources

Application Notes and Protocols: Laboratory Scale Synthesis of 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methoxypyridin-3-amine

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its structure, featuring a pyridine ring substituted with both a methoxy and an amino group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, making it a key intermediate in the creation of novel pharmaceutical compounds.[1] Specifically, the amino group can be readily diazotized for further derivatization, while the pyridine ring itself can undergo various substitution reactions.[1]

This document provides a detailed guide for the laboratory-scale synthesis of this compound, focusing on a reliable and commonly employed synthetic route. The protocol is designed to be clear, concise, and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Synthetic Strategy: A Two-Step Approach

The most prevalent and efficient laboratory-scale synthesis of this compound involves a two-step process starting from 2-chloro-3-nitropyridine. This strategy is favored due to the commercial availability of the starting material and the generally high yields achieved in each step.

The overall synthetic pathway can be summarized as follows:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position of 2-chloro-3-nitropyridine is displaced by a methoxy group using sodium methoxide. This reaction proceeds readily due to the electron-withdrawing effect of the nitro group, which activates the pyridine ring towards nucleophilic attack.

  • Reduction of the Nitro Group: The nitro group of the resulting 2-methoxy-3-nitropyridine is then reduced to the corresponding primary amine. Several reducing agents can be employed for this transformation, with tin(II) chloride in an acidic medium being a common and effective choice.[2][3][4] Catalytic hydrogenation is another viable method.

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Step1 Step 1: Methoxylation (Nucleophilic Aromatic Substitution) Start->Step1 Sodium Methoxide, Methanol Intermediate 2-Methoxy-3-nitropyridine Step1->Intermediate Step2 Step 2: Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation) Intermediate->Step2 Reducing Agent FinalProduct This compound Step2->FinalProduct

Detailed Experimental Protocol

Part 1: Synthesis of 2-Methoxy-3-nitropyridine

This procedure details the nucleophilic aromatic substitution reaction to replace the chlorine atom with a methoxy group.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolesNotes
2-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.5410.0 g0.063 molStarting material.
Sodium MethoxideCH₃ONa54.023.7 g0.068 molUse a fresh, dry sample.
Methanol (anhydrous)CH₃OH32.04100 mL-Solvent.
Deionized WaterH₂O18.02As needed-For workup.
DichloromethaneCH₂Cl₂84.93As needed-For extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide in anhydrous methanol.

  • Addition of Starting Material: To the stirred solution of sodium methoxide, add 2-chloro-3-nitropyridine portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 mL of cold deionized water. A precipitate of 2-methoxy-3-nitropyridine should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected product is a pale yellow solid.

Part 2: Synthesis of this compound

This section describes the reduction of the nitro group to an amine using tin(II) chloride dihydrate.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolesNotes
2-Methoxy-3-nitropyridineC₆H₅N₂O₃154.125.0 g0.032 molFrom Part 1.
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6322.0 g0.097 molUse a fresh sample.[2]
Concentrated Hydrochloric AcidHCl36.4650 mL-Corrosive.
10 M Sodium Hydroxide SolutionNaOH40.00As needed-For neutralization.
Ethyl AcetateC₄H₈O₂88.11As needed-For extraction.
Brine (Saturated NaCl solution)NaCl58.44As needed-For washing.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-3-nitropyridine and concentrated hydrochloric acid.

  • Addition of Reducing Agent: Cool the mixture in an ice bath and add tin(II) chloride dihydrate portion-wise, keeping the temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood.[5][6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • This compound: This compound may be harmful if swallowed, in contact with skin, or if inhaled.[8] It can cause skin and serious eye irritation, as well as respiratory irritation.[8]

  • Reagents:

    • Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water.

    • Methanol: Flammable and toxic.

    • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage.

    • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical Data Summary:

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts of the amine protons can be broad and variable.[9]
¹³C NMR The spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (124.14 g/mol ).
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methoxy group, and C=C and C=N stretching of the pyridine ring.
Melting Point The melting point of the purified product should be sharp and consistent with literature values.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Ensure anhydrous conditions. Extend the reaction time or use a slight excess of sodium methoxide.
Loss of product during workup.Ensure complete precipitation by cooling the aqueous mixture thoroughly.
Incomplete reduction in Step 2 Insufficient reducing agent.Use a larger excess of tin(II) chloride dihydrate.
Deactivation of the reducing agent.Use a fresh batch of tin(II) chloride dihydrate.
Difficulty in purification Presence of tin salts in the organic layer.Ensure thorough extraction and washing steps. A filtration through celite after neutralization may be beneficial.
Co-elution of impurities.Optimize the solvent system for column chromatography.

Conclusion

This application note provides a comprehensive and practical guide for the laboratory-scale synthesis of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can reliably produce this important building block for applications in drug discovery and development. The provided troubleshooting guide and characterization information will further aid in achieving a successful synthesis.

References

  • PubChem. 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. Available from: [Link]

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  • Common Organic Chemistry. Tin(II) Chloride Dihydrate. Available from: [Link]

  • Wikipedia. Tin(II) chloride. Available from: [Link]

  • Common Organic Chemistry. Nitro Reduction - SnCl2. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. Available from: [Link]

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Regioselective functionalization of 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Regioselective Functionalization of 2-Methoxypyridin-3-amine for Drug Discovery

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the regioselective functionalization of this compound. This valuable building block is a common scaffold in medicinal chemistry, and the ability to selectively modify its structure is crucial for the development of novel therapeutics. This guide emphasizes the underlying principles of regioselectivity and provides robust, field-tested protocols.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a key starting material in the synthesis of a wide range of biologically active molecules. Its substituted pyridine core is a prevalent feature in many approved drugs and clinical candidates. The strategic placement of the methoxy and amino groups allows for a high degree of control over subsequent chemical transformations, making it an ideal scaffold for generating libraries of compounds for high-throughput screening. The ability to predictably functionalize specific positions on the pyridine ring is paramount for establishing structure-activity relationships (SAR) and optimizing lead compounds.

The electronic properties of the substituents are the primary drivers of regioselectivity in electrophilic aromatic substitution reactions. The amino group at the C3 position is a potent activating group and an ortho, para-director. The methoxy group at the C2 position is also an activating group and an ortho, para-director. The interplay of these directing effects, along with steric considerations, dictates the preferred sites of functionalization.

Understanding Regioselectivity: A Predictive Framework

The regiochemical outcome of electrophilic substitution on the this compound ring is governed by a combination of electronic and steric effects. The amino group at C3 is a powerful activating group that directs electrophiles to the ortho (C2 and C4) and para (C6) positions. The methoxy group at C2 is also activating and directs to its ortho (C3) and para (C5) positions.

  • Electronic Effects: The resonance structures of the aminopyridine ring show a significant increase in electron density at the C2, C4, and C6 positions, making them more susceptible to electrophilic attack. The amino group's directing effect is generally stronger than that of the methoxy group.

  • Steric Hindrance: The methoxy group at C2 provides significant steric hindrance, making electrophilic attack at this position less favorable.

  • Predicted Reactivity: Based on these factors, the most likely positions for electrophilic substitution are C4 and C6, with the relative ratio of products depending on the specific electrophile and reaction conditions.

The Strategic Role of 2-Methoxypyridin-3-amine in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Modern Crop Protection

The pyridine heterocycle is a foundational structural motif in the agrochemical industry, serving as the core of numerous high-performance herbicides, insecticides, and fungicides.[1][2] Its unique electronic properties and ability to be functionalized at various positions allow for the fine-tuning of a molecule's biological activity, selectivity, and environmental profile.[3] Within this important class of compounds, 2-Methoxypyridin-3-amine stands out as a critical starting material and advanced intermediate, particularly in the synthesis of the innovative picolinamide class of fungicides. This guide provides an in-depth look at the application of this compound, focusing on the synthesis of cutting-edge agricultural products and detailing the key chemical transformations involved.

The agrochemical sector is under continuous pressure to develop new active ingredients that can combat evolving pest and pathogen resistance while meeting stringent regulatory standards.[4] Pyridine-based compounds are central to this effort, with derivatives like this compound enabling the construction of complex molecules with novel modes of action.[2][5]

Core Application: Keystone Intermediate for Picolinamide Fungicides

The most significant contemporary application of the this compound scaffold is in the production of picolinamide fungicides. These compounds represent a new generation of crop protection agents inspired by the natural product UK-2A, a macrocyclic picolinamide.[4] A leading example is Florylpicoxamid, a broad-spectrum fungicide developed by Corteva Agriscience that targets the Qi site of the mitochondrial cytochrome bc1 complex in fungi.[6]

The core of these fungicides is a substituted picolinic acid (pyridine-2-carboxylic acid). While industrial synthesis routes for compounds like Florylpicoxamid have been optimized to use renewable feedstocks like furfural, the fundamental chemistry underscores the importance of the 2,3,4-trisubstituted pyridine core.[6][7][8] this compound represents a vital building block for accessing the requisite 3-hydroxy-4-methoxypicolinic acid intermediate, which is the key component that ultimately binds to the fungal target.[6][9][10]

The overall synthetic strategy involves two main phases:

  • Formation of the Picolinic Acid Head Unit: Synthesis of a precisely substituted picolinic acid, such as 3-hydroxy-4-methoxypicolinic acid or a protected variant thereof.

  • Amide Bond Formation: The crucial coupling of the picolinic acid "head" with a chiral amino ester "tail" to form the final active ingredient.[11][12]

This modular approach allows for the synthesis of a library of analogs for structure-activity relationship (SAR) studies by varying the amino ester component, a strategy that was key to the discovery of Florylpicoxamid.[4]

G cluster_0 Phase 1: Picolinic Acid Synthesis cluster_1 Phase 2: Final Assembly A This compound Scaffold B Functional Group Interconversion (e.g., Diazotization, Carboxylation) A->B Chemical Transformation C 3-Hydroxy-4-methoxypicolinic Acid (or acyloxy derivative) B->C Intermediate Formation E Amide Coupling Reaction C->E D Chiral Amino Ester Fragment D->E F Final Picolinamide Fungicide (e.g., Florylpicoxamid) E->F Final Product G PicolinicAcid 3-Acyloxy-4-methoxy- picolinic Acid AcidChloride Picolinoyl Chloride Intermediate PicolinicAcid->AcidChloride Activation SOCl2 SOCl₂ or Oxalyl Chloride SOCl2->AcidChloride Product Final Picolinamide Product AcidChloride->Product Coupling Amine Chiral Amino Ester (R-NH₂) Amine->Product Base Base (e.g., Et₃N) Base->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield and Purity of 2-Methoxypyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxypyridin-3-amine (CAS 20265-38-7). This molecule is a crucial building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel inhibitors and complex pharmaceutical agents.[1][2] However, its synthesis can present challenges related to yield, purity, and scalability.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues, grounded in established chemical principles. Our goal is to empower you to diagnose problems in your synthesis, optimize reaction conditions, and achieve consistent, high-quality results.

Section 1: Overview of the Primary Synthetic Route

The most common and industrially relevant pathway to this compound begins with 2-Chloro-3-nitropyridine. This multi-step approach offers robust control over each transformation.[3][4] The overall workflow involves a nucleophilic aromatic substitution (SNAr) to install the methoxy group, followed by the reduction of the nitro group to the target amine.

G cluster_0 Synthetic Workflow A 2-Chloro-3-nitropyridine B 2-Methoxy-3-nitropyridine A->B Step 1: Methoxylation Reagent: Sodium Methoxide (NaOMe) Solvent: Methanol (MeOH) C This compound B->C Step 2: Nitro Group Reduction Method A: Catalytic Hydrogenation (H₂, Pd/C) Method B: Metal/Acid (SnCl₂, HCl)

Caption: Primary synthetic pathway to this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Step 1: Methoxylation (2-Chloro-3-nitropyridine → 2-Methoxy-3-nitropyridine)

Question 1: My methoxylation reaction is slow, stalls, or results in a low yield of 2-Methoxy-3-nitropyridine. What are the primary causes and how can I fix this?

Answer: This is a common issue often traced back to the potency of the nucleophile or the reaction conditions. Let's break down the potential culprits:

  • Cause A: Deactivated Sodium Methoxide (NaOMe): Sodium methoxide is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it to methanol and sodium hydroxide (NaOH). NaOH is a much weaker nucleophile for this SNAr reaction, leading to poor conversion.

    • Solution:

      • Use Fresh Reagent: Always use freshly opened, high-purity sodium methoxide. If you suspect the quality of your reagent, use a new bottle.

      • Inert Atmosphere: Handle NaOMe under an inert atmosphere (Nitrogen or Argon) to minimize exposure to moisture.

      • Anhydrous Solvent: Ensure your methanol solvent is anhydrous (<0.05% water). Using molecular sieves to dry the methanol prior to use is a good practice.

  • Cause B: Suboptimal Temperature: The reaction rate is temperature-dependent. While higher temperatures can accelerate the reaction, they can also lead to side products.

    • Solution: The reaction is typically run at a controlled temperature, often between 15°C and 30°C.[5][6] If the reaction is slow, you can try gently warming the mixture to 30-40°C while monitoring for impurity formation by TLC or LC-MS.

  • Cause C: Incorrect Stoichiometry: Using an insufficient amount of sodium methoxide will result in incomplete conversion.

    • Solution: A slight excess of sodium methoxide (1.05 to 1.1 molar equivalents) is often recommended to drive the reaction to completion.[6]

Question 2: My reaction mixture turns dark, and after work-up, I have significant impurities alongside my product. What's happening?

Answer: Darkening of the reaction mixture and the presence of impurities suggest side reactions are occurring.

  • Cause A: Presence of Water: As mentioned, water leads to the formation of NaOH. Hydroxide can compete with methoxide as a nucleophile, potentially forming 3-nitro-2-pyridone, which can further react and polymerize under basic conditions.

    • Solution: The most critical preventative measure is the rigorous exclusion of water from all reagents and glassware.

  • Cause B: Overheating: Exceeding the optimal temperature range (generally above 50-60°C) can promote side reactions and decomposition of the nitro-aromatic compound.[6]

    • Solution: Maintain strict temperature control. For exothermic additions, use an ice bath to keep the temperature within the recommended range (e.g., 15-25°C).[5]

Step 2: Nitro Group Reduction (2-Methoxy-3-nitropyridine → this compound)

Question 3: My catalytic hydrogenation (H₂ with Pd/C) is very slow or has stopped completely. How can I troubleshoot this?

Answer: Catalytic hydrogenation is a powerful method, but it is sensitive to several factors. A stalled reaction is almost always due to catalyst deactivation or mass transfer limitations.

G Start Low Yield / Stalled Catalytic Hydrogenation Q1 Is the Catalyst Active? Start->Q1 Q2 Is Hydrogen Pressure Adequate? Q1->Q2 Yes Sol_A Use new/active Pd/C catalyst. Ensure proper wetting before use. Q1->Sol_A No Q3 Are there Catalyst Poisons? Q2->Q3 Yes Sol_B Check for leaks. Increase H₂ pressure (typically 1-4 atm). Q2->Sol_B No Q4 Is Agitation Sufficient? Q3->Q4 No Sol_C Purify starting material. Trace halides or sulfur can poison Pd. Q3->Sol_C Possible Sol_D Increase stirring speed to improve gas-liquid-solid mixing. Q4->Sol_D No

Caption: Troubleshooting logic for catalytic hydrogenation.

  • Catalyst Quality & Loading: The activity of Palladium on Carbon (Pd/C) can vary. Ensure you are using a reputable supplier. A typical catalyst loading is 1-5 mol%.

  • Catalyst Poisons: The palladium catalyst is highly susceptible to poisoning. Trace amounts of sulfur compounds or halides (e.g., residual chloride from the previous step) in your starting material can completely deactivate the catalyst. Purifying the 2-Methoxy-3-nitropyridine intermediate by recrystallization before reduction is highly recommended.

  • Hydrogen Delivery: Ensure your system is properly sealed and that hydrogen is being delivered effectively. Insufficient agitation can lead to poor mixing of the gas, liquid, and solid catalyst phases, slowing the reaction.

  • Solvent Choice: Methanol or ethanol are common solvents. Ensure the starting material is fully dissolved.

Question 4: I am using stannous chloride (SnCl₂) reduction, but my work-up is messy and the yield is inconsistent. What are the best practices?

Answer: The SnCl₂/HCl method is a classic and effective alternative to hydrogenation, but the work-up can be challenging due to the formation of tin salts.[6]

  • Temperature Control: The reduction is exothermic. Add the SnCl₂ dihydrate solution portion-wise to the substrate in concentrated HCl, maintaining the temperature between 35–40°C to prevent side reactions.[6]

  • Efficient Work-up: The key is the complete precipitation and removal of tin hydroxides.

    • After the reaction is complete, cool the mixture. The product may precipitate as the dihydrochloride salt.

    • Filter this salt if possible.

    • Suspend the salt (or the entire reaction mixture) in water and cool to ~15°C.

    • Crucially, perform a slow basification with an aqueous base like 25% ammonia or NaOH solution. The goal is to reach a final pH of 7.5-8.0.[6] Adding the base too quickly can trap the product in the tin hydroxide precipitate.

    • Stir the resulting thick slurry for at least 30 minutes to ensure complete precipitation of tin salts and liberation of the free amine.

    • Filter the solids and wash thoroughly with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any product adsorbed onto the filter cake.

Question 5: My final this compound product is a reddish-brown solid, not the expected off-white or light-colored solid. How can I improve its color and purity?

Answer: Discoloration is often due to minor, highly colored impurities, possibly from air oxidation of the aromatic amine or residual azo/azoxy species from incomplete reduction.

  • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent (like ethyl acetate or toluene). Add a small amount of activated carbon (0.5-1% by weight), heat gently for 15-20 minutes, and then filter the hot solution through a pad of celite. This is very effective at removing colored impurities.

  • Recrystallization: This is the best method for achieving high purity. Find a suitable solvent system where the product is soluble when hot but sparingly soluble when cold. Isopropanol or a toluene/heptane mixture can be effective.

  • Column Chromatography: While possible, it can be inefficient for large quantities. If necessary, use a silica gel column with a gradient of ethyl acetate in hexanes. Adding a small amount of triethylamine (0.5-1%) to the eluent can help prevent the amine product from streaking on the column.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Which synthetic route is most suitable for large-scale (kilogram) production? The stepwise route starting from 2-Chloro-3-nitropyridine is generally preferred for scalability.[3] The starting materials are commercially available in bulk, and the reactions (methoxylation and reduction) are well-understood and have been demonstrated to provide high yields.[5][6] Catalytic hydrogenation is often favored over metal/acid reduction at scale due to a much simpler work-up and less hazardous waste generation.

  • FAQ 2: Are there alternative, milder reduction methods for the nitro group? Yes. Besides catalytic hydrogenation and SnCl₂/HCl, other methods include:

    • Iron powder in acetic acid (Fe/AcOH): This is a classic, inexpensive, and effective method. The work-up involves filtering off the iron salts and neutralizing the acid.

    • Sodium Dithionite (Na₂S₂O₄): This can be a mild and effective reducing agent, particularly for sensitive substrates.

  • FAQ 3: What are the key safety precautions for this synthesis?

    • Sodium Methoxide: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

    • 2-Chloro-3-nitropyridine: Nitroaromatic compounds can be toxic and are often skin irritants. Handle with care.

    • Catalytic Hydrogenation: Hydrogen gas is extremely flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, using properly rated equipment. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction; quench it carefully by blanketing with an inert gas and slowly adding water.

    • General Hazards: The final product, this compound, is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[7][8] Always consult the Safety Data Sheet (SDS) for all reagents before use.

Section 4: Key Experimental Protocols

The following protocols are derived from established literature procedures and represent a reliable method for synthesis.[5][6]

Protocol 1: Synthesis of 2-Methoxy-3-nitropyridine
  • To a solution of sodium methoxide (7.78 g, 0.144 mol) in anhydrous methanol (50 mL), cool the mixture to 15°C using an ice bath.

  • Slowly add 2-Amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mol) portion-wise, ensuring the internal temperature does not exceed 25-30°C.[5]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-5 hours.

  • Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes).

  • Upon completion, slowly pour the reaction mixture into 250 mL of cold water with stirring.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • Expected Outcome: A solid product with a yield of 85-95%.[5]

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
  • In a hydrogenation vessel, dissolve 2-Methoxy-3-nitropyridine (10.0 g, 0.065 mol) in methanol (100 mL).

  • Carefully add 10% Palladium on Carbon (50% wet, ~0.5 g).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 3-4 atm.

  • Stir the mixture vigorously at room temperature. The reaction is often complete within 2-4 hours.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or as described in Question 5.

Section 5: Data Summary

The following table summarizes typical reaction parameters and outcomes for the primary synthetic route.

StepReactionStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Typical YieldPurity (HPLC)Reference
1Methoxylation2-Amino-6-chloro-3-nitropyridineSodium MethoxideMethanol25-304-586.5%>99%[5]
2Reduction (Metal/Acid)2-Amino-6-methoxy-3-nitropyridineSnCl₂·2H₂O, conc. HCl-35-405-686.4% (as HCl salt)>99%[6]

Note: Data is based on analogous or closely related syntheses described in the cited literature.

References

  • 2-Amino-6-methoxy-3-nitropyridine synthesis - ChemicalBook.

  • Process for producing 2,3-diamino-6-methoxypyridine - US Patent 7,256,295 B2.

  • This compound | 20265-38-7 - ChemicalBook.

  • This compound, 97%, Thermo Scientific - Fisher Scientific.

  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids - PMC - NIH.

  • Buchwald–Hartwig amination - Wikipedia.

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central.

  • A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine - Benchchem.

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? - Pharmasources.

  • Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine - ResearchGate.

  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines - JConsort.

  • 2-Amino-3-methoxypyridine - PubChem.

  • 3-Amino-2-methoxypyridine - PubChem.

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof - CN109535071B - Google Patents.

  • Buy this compound from Chemsigma International Co., Ltd. - ECHEMI.

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Technical Support Center: Purification of Crude 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 11, 2026

Welcome to the technical support guide for the purification of 2-Methoxypyridin-3-amine (CAS No. 20265-38-7). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and process development professionals. Our goal is to equip you with the knowledge to overcome common purification challenges and consistently achieve high purity for this critical building block.

Section 1: Initial Assessment of Crude Material

Before any purification attempt, a thorough understanding of your crude material is paramount. The synthetic route heavily influences the impurity profile, which in turn dictates the most effective purification strategy.

FAQ: What are the likely impurities in my crude this compound?

The impurity profile depends on the synthetic method, but common impurities often include starting materials, regioisomers, and reaction byproducts. A frequent synthesis involves the reduction of 2-Methoxy-3-nitropyridine.

Table 1: Potential Impurities and Their Origin

ImpurityPotential Source / Reason for PresenceTypical Analytical Signature (TLC/NMR)
2-Methoxy-3-nitropyridine Incomplete reduction of the nitro group.Less polar than the product (higher Rf on TLC). Distinct NMR signals.
2-Chloro-3-nitropyridine Unreacted starting material if the synthesis starts from this precursor.[1]Polarity can vary. GC-MS is effective for detection.
Isomeric Amines (e.g., 3-Amino-2-methoxypyridine) Can arise from alternative synthetic routes or rearrangements.May have very similar polarity, making separation difficult. Requires careful analytical assessment (e.g., 2D NMR).
Demethylated Product (3-Amino-2-hydroxypyridine) Harsh acidic or basic conditions during synthesis or workup.Significantly more polar (lower Rf on TLC). Broad -OH peak in ¹H NMR.
Residual Solvents (e.g., Methanol, Dioxane) Incomplete removal after reaction or workup.[2]Sharp singlets in ¹H NMR (e.g., ~3.49 ppm for MeOH in CDCl₃).
Inorganic Salts (e.g., NaCl, Na₂SO₄) Remnants from aqueous workup or drying agents.Insoluble in most organic solvents for NMR/chromatography. May cause streaking on TLC.
FAQ: How do I perform a quick purity assessment using Thin Layer Chromatography (TLC)?

TLC is an indispensable tool for a rapid, qualitative assessment of your crude mixture.[3] It helps in choosing the right purification method and solvent system.[3]

Protocol 1: Standard TLC Analysis

  • Plate Preparation: Use a silica gel 60 F₂₅₄ plate.

  • Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Elution: Develop the plate in a chamber with a pre-selected solvent system. A good starting point is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (1:1) .

  • Visualization: Visualize the separated spots under UV light (254 nm). If compounds are not UV-active, use a staining agent like potassium permanganate or iodine.

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The goal for column chromatography is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35.[3]

Section 2: Purification Strategy Selection

The choice of purification method is a critical decision based on the scale of your experiment, the nature of the impurities, and the desired final purity.

Decision Workflow for Purification

Purification_Strategy start Crude this compound check_purity Assess Purity & Impurity Profile (TLC, NMR) start->check_purity recrystallization Recrystallization check_purity->recrystallization Crystalline solid? Impurities have different solubility? chromatography Column Chromatography check_purity->chromatography Oily solid or liquid? Impurities have similar polarity? extraction Acid-Base Extraction check_purity->extraction Non-basic impurities present? end_product Pure Product (>98%) recrystallization->end_product chromatography->end_product extraction->recrystallization Further purification needed extraction->chromatography Further purification needed

Caption: Decision workflow for selecting a purification method.

FAQ: When should I choose recrystallization vs. column chromatography?

Table 2: Comparison of Primary Purification Methods

FeatureRecrystallizationFlash Column Chromatography
Best For Purifying crystalline solids from impurities with different solubility profiles.[4]Separating complex mixtures, oily products, or compounds with very similar polarities.[5]
Scale Excellent for both small (<1g) and large (>1kg) scales.More practical for small to medium scales (mg to ~100g).
Solvent Usage Generally lower solvent consumption.High solvent consumption.
Time Can be faster for large scales if a good solvent system is known.Can be time-consuming, especially for large columns and difficult separations.
Purity Achieved Can achieve very high purity (>99.5%) in a single step.Typically achieves good purity (>98%), may require a second column or recrystallization for higher purity.
Key Challenge Finding a suitable solvent; risk of "oiling out."Choosing the correct eluent; risk of compound streaking or poor separation.

Section 3: Troubleshooting Common Purification Protocols

This section addresses specific issues you may encounter during your experiments.

Focus Area: Flash Column Chromatography

Flash chromatography is often the go-to method for purifying this compound, especially when dealing with closely related impurities.

FAQ: My amine is streaking on the TLC plate and column. What's wrong?

Streaking is a common problem when purifying basic compounds like amines on acidic silica gel.[6] The amine protonates on the silica surface, leading to strong, non-specific binding and poor separation.

Solution: Add a small amount of a basic modifier to your eluent.

  • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., 94.5:5:0.5 Hexane:EtOAc:TEA). This will neutralize the acidic sites on the silica, leading to sharper bands and better separation.[7]

  • Ammonia: For very polar systems, using a mobile phase containing ammonia (e.g., DCM:Methanol saturated with NH₃) can be effective.[8]

  • Alternative Stationary Phase: Consider using a different stationary phase like neutral alumina or an amine-functionalized silica column, which are better suited for basic compounds.[6][8]

Protocol 2: Flash Column Chromatography with Basic Modifier

  • Select Solvent System: Based on TLC analysis (with 1% TEA added), choose an eluent that gives your product an Rf of ~0.2-0.3. A common system is a gradient of Ethyl Acetate in Hexanes with 1% TEA.

  • Pack the Column: Pack a silica gel column using the initial, low-polarity eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.[7]

  • Elute: Start with the low-polarity eluent and gradually increase the polarity (gradient elution).[7] For example, start with 10% EtOAc in Hexane (+1% TEA) and slowly increase to 30-40% EtOAc.

  • Collect & Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Focus Area: Recrystallization

When applicable, recrystallization is a powerful and scalable purification technique.[4]

FAQ: My compound is "oiling out" instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid. This compound has a relatively low melting point (69 °C), which can make this a common issue.[9]

Troubleshooting Steps:

  • Lower the Temperature: Ensure the solution is not saturated at too high a temperature. Add more solvent to the hot mixture to ensure it remains unsaturated, then cool slowly.

  • Change Solvent System: The solubility curve in the chosen solvent may be too steep. Try a solvent pair, where the compound is very soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").[10] Dissolve the compound in a minimum of the hot "solvent" and then slowly add the "anti-solvent" until turbidity persists. Good pairs for amines include Methanol/Water or Ethyl Acetate/Hexane.[10]

  • Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth. If you have a small amount of pure material, add a "seed crystal" to induce crystallization.

Protocol 3: Recrystallization Solvent Screening

  • Place ~20-30 mg of crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane) dropwise at room temperature. Note the solubility.

  • If a compound is insoluble at room temperature, heat the tube gently. If it dissolves, it's a potential candidate solvent.

  • Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, then in an ice bath.

  • The best solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a good yield of crystals upon cooling.[4]

Section 4: Purity Confirmation and Handling

FAQ: How do I confirm the purity of my final product?

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The absence of impurity peaks is a strong indicator of high purity.

  • LC-MS / GC-MS: These techniques can separate and identify trace impurities, providing a quantitative purity assessment (e.g., >99% by peak area). For aminopyridines, HPLC methods often use a C18 column with a buffered mobile phase.[11]

  • Melting Point: A sharp melting point that matches the literature value (69 °C) is a good indicator of purity.[9] Impure compounds typically exhibit a depressed and broadened melting range.

FAQ: What are the proper storage and handling conditions?

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[9] Some amines can be light-sensitive or slowly oxidize, so storing under an inert atmosphere (Nitrogen or Argon) in an amber vial is recommended for long-term stability.

  • Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[12][13] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][12]

References

  • 2-Amino-3-methoxypyridine. (n.d.). PubChem. Retrieved from [Link]

  • 3-Amino-2-methoxypyridine. (n.d.). PubChem. Retrieved from [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). ScienceDirect. Retrieved from [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.
  • Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7). Springer. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (n.d.). Google Patents.
  • This compound | CAS 20265-38-7. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). PubMed Central. Retrieved from [Link]

  • This compound suppliers and producers. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). CNKI. Retrieved from [Link]

  • An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. (n.d.). IIP Series. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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Side reactions in the synthesis of 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 2-Methoxypyridin-3-amine >

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, offering explanations for the underlying chemistry and providing actionable protocols to resolve them.

Q1: After nitrating 2-methoxypyridine, my TLC plate shows two major product spots that are difficult to separate. What are they and how can I improve the regioselectivity?

A1: The Challenge of Regioselectivity in Pyridine Nitration

The two spots you are likely observing on your TLC are the desired 3-nitro-2-methoxypyridine and the isomeric side product, 5-nitro-2-methoxypyridine. The directing effects of the substituents on the pyridine ring govern the position of nitration. The methoxy group (-OCH₃) is an ortho-, para-director, while the pyridine nitrogen acts as a meta-director after protonation under strongly acidic nitrating conditions. This leads to a mixture of isomers.

The reaction proceeds via electrophilic aromatic substitution. Under harsh acidic conditions (e.g., H₂SO₄/HNO₃), the pyridine nitrogen is protonated, forming a pyridinium ion. This deactivates the ring towards electrophilic attack and directs the incoming nitro group to the 3- and 5-positions.

To improve the yield of the desired 3-nitro isomer, precise control over reaction conditions is paramount. Milder nitrating agents and conditions can favor the desired product.

Recommended Protocol for Improved Selectivity: A common method to enhance selectivity involves using nitric acid in trifluoroacetic anhydride.[1][2] This approach can offer better yields of the β-nitropyridine.

Experimental Protocol: Selective Nitration

  • In a flask cooled to 0°C in an ice bath, slowly add trifluoroacetic anhydride.

  • With vigorous stirring, add 2-methoxypyridine dropwise, ensuring the temperature remains low.

  • Stir the mixture at this chilled temperature for approximately 2 hours.[1]

  • Slowly introduce nitric acid while maintaining the temperature at 0°C.

  • Allow the reaction to proceed, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully pouring it over crushed ice and neutralizing with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

This method often provides a more favorable isomeric ratio, simplifying the subsequent purification step.

Q2: During the reduction of 3-nitro-2-methoxypyridine using catalytic hydrogenation (H₂/Pd/C), I'm seeing a significant amount of a byproduct that appears to be 3-aminopyridine. What is happening?

A2: The Side Reaction of Demethoxylation

The loss of the methoxy group is a known side reaction during the catalytic hydrogenation of methoxy-substituted nitroaromatics. This process is called hydrogenolysis or demethoxylation. The palladium catalyst, especially in the presence of acid, can facilitate the cleavage of the C-O bond of the methoxy group, replacing it with a hydrogen atom.

This is particularly problematic if the reaction is run for an extended period, at high hydrogen pressure, or if there are acidic impurities in the reaction mixture.

Workflow for Diagnosing and Preventing Demethoxylation

G cluster_diagnosis Diagnosis cluster_prevention Prevention Strategies TLC TLC/LC-MS shows a more polar spot NMR ¹H NMR shows loss of -OCH₃ singlet (~3.9 ppm) and appearance of pyridine C-H proton TLC->NMR Confirm with Neutralize Ensure starting material is free of acid NMR->Neutralize If confirmed, implement Conditions Optimize Reaction Conditions: - Lower H₂ pressure - Reduce reaction time - Lower temperature Catalyst Screen Catalysts: - Use less active catalyst (e.g., PtO₂) - Use catalyst with lower loading Alternative Consider Alternative Reduction Methods: - SnCl₂/HCl - Fe/NH₄Cl

Caption: Troubleshooting workflow for demethoxylation.

Alternative Reduction Protocol (Non-Catalytic): Using a metal/acid combination like tin(II) chloride in ethanol or ethyl acetate is a reliable alternative that avoids hydrogenolysis.[3]

  • To a solution of 3-nitro-2-methoxypyridine in ethanol, add tin(II) chloride dihydrate (typically 4-5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • The resulting tin salts will precipitate. Filter the mixture through a pad of celite to remove the solids.

  • Extract the filtrate with ethyl acetate, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to yield the crude amine.

Q3: My final product, this compound, is a dark oil or a discolored solid, and it degrades over time. How can I purify it effectively and store it properly?

A3: Purification and Stability of Aminopyridines

Aromatic amines, including this compound, are notoriously prone to oxidation, which leads to the formation of colored impurities. Exposure to air and light accelerates this degradation.

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for purifying amines from non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The amine will protonate and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until the pH is >9.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified amine.

  • Column Chromatography: If isomers or other closely related impurities are present, column chromatography may be necessary. However, amines can streak on silica gel. To mitigate this:

    • Add a small amount of a basic modifier, such as triethylamine (~1-2%), to your eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica gel, leading to better peak shapes.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.[4] Solvents like dimethylformamide followed by cooling have been reported for similar compounds. Experiment with different solvent systems (e.g., toluene, heptane/ethyl acetate) to find optimal conditions.

Storage:

  • Store the purified amine under an inert atmosphere (nitrogen or argon).

  • Use an amber vial or store it in the dark to protect it from light.

  • For long-term storage, refrigeration or freezing is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with the reagents for this synthesis?

A1: Safety is paramount.

  • Nitrating Agents (HNO₃/H₂SO₄, etc.): These are highly corrosive and strong oxidizers. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Perform additions slowly and with cooling, as nitration reactions are highly exothermic.

  • Catalytic Hydrogenation (H₂/Pd/C): Hydrogen gas is extremely flammable. Ensure all equipment is properly grounded and there are no ignition sources nearby. Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Quench the catalyst carefully by filtering it and immediately suspending it in water.

  • This compound Product: The final product is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[5][6] Always handle it with gloves and safety glasses in a well-ventilated area.

Q2: Can I use other reducing agents besides H₂/Pd/C or SnCl₂?

A2: Yes, several other reducing agents are effective for converting aromatic nitro groups to amines, and their chemoselectivity can be advantageous if other functional groups are present.[7][8]

Reducing SystemAdvantagesDisadvantages
Fe / NH₄Cl or Acetic Acid Inexpensive, mild, and often chemoselective.Requires filtration of iron salts; can be slow.
Sodium Hydrosulfite (Na₂S₂O₄) Works well in aqueous systems; good for water-soluble substrates.Often requires phase-transfer catalyst for organic substrates.
Trichlorosilane (HSiCl₃) Metal-free reduction, high chemoselectivity.[9]Reagent is moisture-sensitive.

The choice of reagent depends on the scale of your reaction, the presence of other functional groups, and your purification strategy.

Q3: What is the mechanism of nitration on the pyridine ring?

A3: The nitration of pyridine is more complex than that of benzene due to the electron-withdrawing nature of the nitrogen atom. Under strongly acidic conditions, the pyridine nitrogen is protonated. The resulting pyridinium ion is strongly deactivated. Direct nitration requires harsh conditions and typically gives the 3-nitro product in low yield.

A more effective pathway involves the formation of an N-nitropyridinium intermediate, for example, by using dinitrogen pentoxide (N₂O₅).[10][11] This intermediate can then undergo a rearrangement, often facilitated by a nucleophile like sulfite, to introduce the nitro group onto the ring, typically at the 3-position.

General Mechanism of N-Nitropyridinium Rearrangement

Caption: Simplified nitration mechanism via N-nitropyridinium ion.

References

  • Journal of the Chemical Society B: Physical Organic. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. RSC Publishing. Available from: [Link]

  • Google Patents. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • PubChem. 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. MH Chem. Available from: [Link]

  • PubChem. 2-Amino-3-methoxypyridine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. RSC Publishing. Available from: [Link]

  • ChemRxiv. Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. Available from: [Link]

  • ResearchGate. 2-Methoxy Pyridine. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Google Patents. US9284258B2 - Process for the reduction of nitro derivatives to amines.
  • Organic & Biomolecular Chemistry. Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. Available from: [Link]

  • Nature Communications. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. RSC Publishing. Available from: [Link]

  • MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available from: [Link]

  • Molecules. A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Mechanisms of hydrogenation. Part X. Homogeneous hydrogenolysis of organic halides and hydrogenation of the carbonyl, epoxy-, and nitro-groups. RSC Publishing. Available from: [Link]

  • Catalysis Science & Technology. Selective deoxygenation of lignin during catalytic fast pyrolysis. RSC Publishing. Available from: [Link]

  • Journal of the Chemical Society (Resumed). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. RSC Publishing. Available from: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-Methoxypyridin-3-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. The inherent functionalities of this compound present unique challenges in palladium-catalyzed reactions. This guide provides in-depth, field-proven insights through a practical question-and-answer format, troubleshooting guides, and optimized protocols to help you navigate these challenges and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound and its derivatives considered challenging?

The primary difficulty stems from potential catalyst inhibition.[1] this compound contains two Lewis basic sites: the pyridine ring nitrogen and the exocyclic amino group. The lone pair of electrons on these nitrogen atoms can coordinate strongly to the palladium catalyst center. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst and stalling the reaction.[1][2] Furthermore, the electron-donating nature of the amino group can reduce the electrophilicity of the pyridine ring, making the crucial oxidative addition step of the catalytic cycle less favorable if the amine is coupled as a halide derivative.[1]

Q2: Is it necessary to protect the amino group before performing the coupling reaction?

While protecting the amino group (e.g., as an acetamide) is a classic strategy to prevent catalyst coordination, it is often not required with modern catalyst systems.[1][3] The development of bulky, electron-rich phosphine ligands (such as the Buchwald dialkylbiphenylphosphines) has produced catalysts that are highly active and resistant to inhibition by basic nitrogen-containing heterocycles.[2] These ligands promote rapid reductive elimination, which can outcompete the rate of catalyst deactivation. It is generally recommended to first attempt the coupling without protection using a state-of-the-art catalyst. Protection/deprotection should be considered a secondary strategy if optimization fails, as it adds steps and reduces overall process efficiency.

Q3: What is the fundamental role of the base in the Suzuki-Miyaura reaction?

The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4][5] Organoboron compounds, such as boronic acids, are not sufficiently nucleophilic to transmetalate directly. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[6] This negatively charged boronate species has enhanced polarization of the carbon-boron bond, which greatly facilitates the transfer of the organic moiety to the electropositive palladium(II) complex.[4]

Q4: Why is a small amount of water often beneficial in Suzuki coupling reactions?

The addition of water to an organic solvent (e.g., dioxane/water, toluene/water) can be advantageous for several reasons.[7] First, it significantly improves the solubility of inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), ensuring a homogenous and effective concentration of the base.[7][8] Second, water can play a direct role in the catalytic cycle, potentially facilitating the formation of palladium hydroxide species that are highly active in the transmetalation step.[7] However, an excess of water should be avoided, as it can promote the undesirable side reaction of protodeboronation, especially at elevated temperatures.[9]

Troubleshooting Guide: Common Issues and Solutions

Problem: The reaction shows low or no conversion to the desired product.
  • Possible Cause 1: Catalyst Inhibition/Deactivation. This is the most common issue with aminopyridine substrates. Your catalyst system may not be robust enough to tolerate the basic nitrogen centers.

    • Solution: Switch to a more advanced catalyst system. Palladium precatalysts combined with bulky, electron-rich dialkylbiarylphosphine ligands are the industry standard for these challenging couplings. Systems like Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands such as SPhos, XPhos, or RuPhos are highly recommended.[2][10][11] These ligands create a sterically hindered and electronically rich palladium center that promotes the desired catalytic steps over inhibitory binding.

  • Possible Cause 2: Inappropriate Base or Solvent. The activation of the boronic acid is highly dependent on the base-solvent combination. An unsuitable choice can lead to poor solubility or insufficient activation.

    • Solution: Screen a panel of bases and solvents. For aminopyridine couplings, potassium phosphate (K₃PO₄) is often a superior choice to carbonates.[10] Cesium carbonate (Cs₂CO₃) is also highly effective but more expensive.[12] Pair these bases with anhydrous aprotic polar solvents like 1,4-dioxane, THF, or toluene. A small amount of water (e.g., a 10:1 solvent:water ratio) can be beneficial, particularly with K₃PO₄.[7][13]

  • Possible Cause 3: Poor Reagent Quality. Palladium catalysts can degrade over time, and boronic acids can be of variable quality.

    • Solution: Use fresh, high-purity reagents. Ensure your boronic acid is pure and not partially decomposed. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is properly reduced to the active Pd(0) in situ; ligands like phosphines facilitate this process.[14]

Problem: The mass spectrum shows significant side products.
  • Side Product Identified: Protodeboronation (Mass corresponding to the boronic acid partner replaced by a hydrogen atom). This occurs when the carbon-boron bond of the organoboron reagent is cleaved by a proton source.[15] It is a prevalent side reaction, particularly with electron-deficient or heteroaryl boronic acids, and is accelerated by high temperatures and aqueous basic conditions.[9][13]

    • Solution 1: Use Boronic Esters. Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester. These esters hydrolyze slowly under the reaction conditions, providing a low, steady concentration of the active boronic acid. This "slow-release" strategy minimizes the time the free boronic acid is exposed to conditions that cause protodeboronation.[6][15]

    • Solution 2: Milder Conditions. Lower the reaction temperature and shorten the reaction time. Use a more active catalyst that allows the reaction to proceed under milder conditions. Minimize the amount of water in the reaction.[13]

  • Side Product Identified: Homocoupling (Mass corresponding to a dimer of the boronic acid partner). This side reaction is typically caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that produces biaryl byproducts.[10][16]

    • Solution: Ensure the reaction is rigorously anaerobic. Degas all solvents thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[10][13] Assemble the reaction under a positive pressure of inert gas.

  • Side Product Identified: Dehalogenation (Mass corresponding to the starting aryl halide replaced by a hydrogen atom). This occurs when the aryl-palladium intermediate is intercepted by a hydride source before transmetalation can occur.[17] Solvents (like alcohols) or amine bases can sometimes act as hydride donors.[10][17]

    • Solution: Use aprotic solvents like dioxane or toluene. If using an amine base (not typical for Suzuki but possible), switch to an inorganic base. Ensure the reaction is performed under a strictly inert atmosphere to prevent side reactions that could generate hydride species.

Optimized Experimental Protocols & Data

The following protocol is a robust starting point for the Suzuki coupling of a halogenated this compound derivative.

Protocol: Suzuki Coupling of 3-Bromo-2-methoxypyridine with Phenylboronic Acid

This protocol is adapted from highly successful methods reported for coupling challenging amino-substituted heteroaryl halides.[2][10]

Materials:

  • 3-Bromo-2-methoxypyridine (or other halide derivative of the core scaffold)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromo-2-methoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 eq) and SPhos (0.02 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[10]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Tables for Optimization

Table 1: Recommended Catalyst Systems for Aminopyridine Suzuki Couplings

Palladium PrecursorLigandTypical Pd Loading (mol%)Key Features & Notes
Pd₂(dba)₃SPhos1 - 2Excellent for electron-rich and sterically hindered substrates. Highly active.[2][10]
Pd(OAc)₂XPhos1 - 3Very general and robust ligand for a wide range of substrates.
PdCl₂(dppf)(None)3 - 5A more "classical" catalyst. May work for simpler couplings but often less effective for this substrate class.[7]
[Pd(cinnamyl)Cl]₂cataCXium® A1 - 2N-heterocyclic carbene (NHC) based system; offers an alternative to phosphine ligands.

Table 2: Common Base and Solvent Combinations

Base (Equivalents)Solvent SystemTemperature (°C)Comments
K₃PO₄ (2-3)1,4-Dioxane or Toluene80 - 110A powerful combination for difficult couplings. Often the first choice.[10]
Cs₂CO₃ (2-3)1,4-Dioxane or DME80 - 100Highly effective but more costly. Good for base-sensitive functional groups.
K₂CO₃ (3)Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)90 - 110A standard, cost-effective choice. The presence of water is often crucial for solubility and activity.[3]
KF (3)THF (anhydrous)65 - 80A milder base, useful if the substrate contains base-labile groups like esters.[18]

Visual Guides: Mechanisms and Workflows

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_inputs pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(X)L₂ Oxidative Addition Complex pd0->oa_complex Oxidative Addition i1 oa_complex->i1 trans_complex Ar-Pd(II)(R)L₂ Transmetalation Complex i2 trans_complex->i2 product Ar-R Desired Product i1->trans_complex Transmetalation i2->pd0 i2->product Reductive Elimination i3 aryl_halide Ar-X boronic_acid R-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Start: Low or No Yield check_catalyst Is the catalyst system robust? (e.g., Buchwald Ligand) start->check_catalyst change_catalyst Action: Switch to Pd₂(dba)₃/SPhos or similar system. check_catalyst->change_catalyst No check_conditions Are Base/Solvent conditions optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions screen_conditions Action: Screen bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene). check_conditions->screen_conditions No check_side_products Analyze crude reaction by LC-MS for side products. check_conditions->check_side_products Yes screen_conditions->check_side_products protodeboronation Protodeboronation observed? check_side_products->protodeboronation homocoupling Homocoupling observed? protodeboronation->homocoupling No use_ester Action: Use boronic ester (Bpin/MIDA). Lower temp, less H₂O. protodeboronation->use_ester Yes degas Action: Rigorously degas solvents and use inert atmosphere. homocoupling->degas Yes success Problem Solved homocoupling->success No/ Other Issue use_ester->success degas->success

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.

References

  • Title: Protodeboronation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Organoborane coupling reactions (Suzuki coupling) Source: PMC - NIH URL: [Link]

  • Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION Source: ResearchGate URL: [Link]

  • Title: Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics Source: ACS Publications URL: [Link]

  • Title: Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Suzuki reactions of 2-bromopyridine with aryl boronic acids a Source: ResearchGate URL: [Link]

  • Title: Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions Source: Scite.ai URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: NIH URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PMC - NIH URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Catalyst screening for Suzuki coupling of 1 with 2. Source: ResearchGate URL: [Link]

  • Title: Why am I getting low yield for my Suzuki coupling reaction? Source: Reddit URL: [Link]

  • Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: Why can't I achieve good yields for this Suzuki reaction? Source: ResearchGate URL: [Link]

  • Title: Catalysts for Suzuki–Miyaura Coupling Reaction Source: MDPI URL: [Link]

  • Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]

  • Title: Optimization of the reaction conditions. Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: NIH URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Suzuki–Miyaura Coupling Source: Synthetic Methods in Drug Discovery: Volume 1 - Books URL: [Link]

  • Title: Failed suzuki coupling, any suggenstions? Source: Reddit URL: [Link]

  • Title: High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-methoxypyridin-3-amine. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this specific transformation. The unique electronic and steric properties of this compound present distinct challenges, including potential catalyst inhibition and side reactions. This resource will equip you with the knowledge to overcome these hurdles and achieve successful and reproducible results in your C-N bond formation reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Buchwald-Hartwig amination of this compound with aryl halides.

Problem 1: Low to No Product Formation

This is one of the most common issues when working with heteroaromatic amines. The likely culprits are often related to catalyst deactivation or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair on the pyridine nitrogen of this compound can coordinate to the palladium center, leading to catalyst inhibition. This is a well-documented challenge in the amination of pyridines.[1]

    • Solution: Employ sterically bulky and electron-rich phosphine ligands. These ligands create a crowded environment around the palladium atom, which disfavors the binding of the pyridine nitrogen and promotes the desired catalytic cycle.[2] Recommended ligands include those from the Buchwald (e.g., RuPhos, BrettPhos, SPhos, XPhos) or Hartwig (e.g., Josiphos-type) families.[2][3] For primary amines, BrettPhos is often a good starting point.[4]

  • Chelation by the Substrate: The proximity of the methoxy and amino groups in this compound could potentially lead to chelation to the palladium center, forming a stable, inactive complex.

    • Solution: Similar to mitigating pyridine coordination, the use of bulky monodentate ligands can disrupt this potential bidentate binding. The use of pre-catalysts, where the active Pd(0) species is generated in situ, can also be beneficial.

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, stalling the catalytic cycle. Conversely, a base that is too strong can lead to side reactions.

    • Solution: For aminopyridines, strong, non-nucleophilic bases are often required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective in the amination of 3-halo-2-aminopyridines, a closely related substrate.[4] Sodium tert-butoxide (NaOtBu) is another common choice.[5] However, with methoxy-substituted aromatics, care must be taken to avoid demethylation (see Problem 2).

  • Poor Reagent or Solvent Quality: Palladium-catalyzed reactions are highly sensitive to impurities, oxygen, and moisture.

    • Solution: Ensure all reagents are of high purity. Use anhydrous, degassed solvents. Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig aminations.[6] It is crucial to set up the reaction under an inert atmosphere (argon or nitrogen).[1]

Problem 2: Formation of Side Products

The appearance of unexpected signals in your analytical data (e.g., NMR, LC-MS) indicates the presence of side products.

Potential Side Reactions & Solutions:

  • Hydrodehalogenation of the Aryl Halide: This side reaction reduces the aryl halide to the corresponding arene, consuming your starting material without forming the desired product. It can be competitive with the amination pathway.[2]

    • Solution: This is often a ligand-dependent issue. Screening different bulky phosphine ligands can help to minimize this side reaction. Optimizing the reaction temperature and time can also be beneficial; sometimes, lower temperatures and longer reaction times can favor the desired coupling.

  • O-Arylation (Ether Formation): If using an alkoxide base (like NaOtBu), it can sometimes act as a nucleophile, leading to the formation of an aryl ether.

    • Solution: While less common than C-N coupling, this can occur. If significant ether formation is observed, consider switching to a different strong base like LiHMDS or a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although weaker bases may require higher temperatures or more active catalyst systems.[7]

  • Demethylation of the Methoxy Group: The methoxy group on the pyridine ring can be susceptible to cleavage under certain conditions, particularly with strong bases at elevated temperatures, leading to the formation of a pyridone byproduct.

    • Solution: If demethylation is suspected, consider using a milder base such as K₃PO₄ or Cs₂CO₃.[7] Running the reaction at a lower temperature for a longer duration may also mitigate this side reaction.

Problem 3: Reaction Stalls or is Incomplete

You observe initial product formation, but the reaction does not proceed to completion, even after an extended period.

Potential Causes & Solutions:

  • Catalyst Decomposition: The active palladium catalyst can decompose over time, especially at higher temperatures.

    • Solution: Using pre-catalysts can sometimes improve catalyst stability and longevity.[8] Consider a lower reaction temperature, although this may require a longer reaction time. In some cases, a second addition of a small amount of catalyst and ligand midway through the reaction can help drive it to completion.

  • Inhibition by Product: In some cases, the product of the reaction can coordinate to the palladium catalyst more strongly than the starting materials, leading to product inhibition.

    • Solution: This can be a challenging issue to resolve. Sometimes, simply increasing the catalyst loading can overcome this. Alternatively, screening different ligands that may be less prone to strong binding with the product could be effective.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best for coupling with this compound?

A: While Pd₂(dba)₃ and Pd(OAc)₂ are commonly used palladium sources, pre-catalysts are often preferred for challenging substrates like aminopyridines.[8] Pre-catalysts, such as those based on the Buchwald ligands (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3), generate the active monoligated Pd(0) species more cleanly and efficiently in the presence of a base, which can lead to more reproducible results and higher yields.[4]

Q2: How do I choose the right ligand for this specific substrate?

A: The key is to select a ligand that is both sterically bulky and electron-rich. This helps to prevent catalyst deactivation by the pyridine nitrogen and promotes the crucial reductive elimination step. For the coupling of a primary amine like this compound, BrettPhos is an excellent starting point.[4] Other ligands to consider from the Buchwald portfolio include RuPhos and SPhos .[3] A comparative screening of a small set of these ligands is often the most effective approach to identify the optimal choice for your specific aryl halide partner.

Q3: What is the best base to use, and how much?

A: A strong, non-nucleophilic base is generally required. LiHMDS (Lithium bis(trimethylsilyl)amide) is a highly effective choice for aminopyridines.[4] NaOtBu (Sodium tert-butoxide) is another common and effective base.[5] Typically, 1.2 to 2.0 equivalents of the base are used. If you observe side reactions related to the base (e.g., demethylation), you may need to screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃ , potentially with a more active catalyst system or higher reaction temperatures.[7]

Q4: What are the recommended starting conditions for a screening reaction?

A: A good starting point for a small-scale test reaction would be:

  • Aryl Halide: 1.0 equiv.

  • This compound: 1.2 equiv.

  • Palladium Pre-catalyst (e.g., BrettPhos-Pd-G3): 2 mol %

  • Ligand (e.g., BrettPhos): 4 mol % (if not using a pre-catalyst)

  • Base (e.g., LiHMDS): 1.5 equiv.

  • Solvent (e.g., Toluene or 1,4-Dioxane): to achieve a concentration of ~0.1 M

  • Temperature: 100 °C

  • Atmosphere: Inert (Argon or Nitrogen)

Monitor the reaction by TLC, GC-MS, or LC-MS to track progress.

Q5: Can I run this reaction open to the air?

A: It is strongly advised against running Buchwald-Hartwig aminations open to the air. The palladium(0) catalytic species is sensitive to oxygen and can be readily oxidized to an inactive state. While some modern pre-catalysts show increased air stability, for consistent and reproducible results, it is best practice to assemble the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and to use properly degassed solvents.[1]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium pre-catalyst (e.g., BrettPhos-Pd-G3, 0.02 mmol, 2 mol %)

  • Base (e.g., LiHMDS, 1.5 mmol, 1.5 equiv.)

  • Anhydrous, degassed toluene (10 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • Reaction Setup: In a glovebox, add the aryl halide, this compound, palladium pre-catalyst, and base to the reaction vial.

  • Solvent Addition: Add the anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial tightly with the screw cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture for the desired amount of time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-methoxypyridin-3-amine.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->Oxidative Addition Complex Ar-X (Oxidative Addition) Amine Complex [L-Pd(II)(Ar)(NH₂R')]+X⁻ Oxidative Addition Complex->Amine Complex R'-NH₂ Amido Complex L-Pd(II)(Ar)(NHR') Amine Complex->Amido Complex Base (-BH⁺X⁻) Amido Complex->Pd(0)L Ar-NHR' (Reductive Elimination) Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Ensure Inert Atmosphere (Ar/N₂) and Dry, Degassed Reagents/Solvent Start->Check_Inert Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., BrettPhos, RuPhos) Check_Inert->Change_Ligand Change_Base Screen Different Bases (e.g., LiHMDS, NaOtBu, K₃PO₄) Change_Ligand->Change_Base Optimize_Temp Optimize Temperature and Time Change_Base->Optimize_Temp Check_Purity Verify Purity of Starting Materials Optimize_Temp->Check_Purity Success Improved Yield Check_Purity->Success

Caption: A decision tree for troubleshooting low yields.

References

  • ResearchGate. (2024). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • DSpace@MIT. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]

  • National Institutes of Health. (2013). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • National Institutes of Health. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • eScholarship, University of California. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • National Institutes of Health. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • ACS Publications. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • ResearchGate. (2025). Practical Synthesis of Allylic Heteroaromatic Amines via Pd‐Catalyzed Oxidative Amination of Olefins. [Link]

  • ResearchGate. (2025). Well-Designed N -Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C–N Coupling of Nitroarenes with Amines. [Link]

  • National Institutes of Health. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • RSC Publishing. (2023). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ACS Publications. (2024). Ligand-Controlled Orthogonal Selectivity between δ and γ Positions of Long-Chain Picolinamides. [Link]

  • National Institutes of Health. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • JConsort. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • Macmillan Group, Princeton University. (n.d.). Why C–N and C–O Couplings?. [Link]

  • Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. [Link]

Sources

Common impurities in commercial 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methoxypyridin-3-amine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information and practical troubleshooting advice for your experiments involving this versatile compound. This resource is structured in a question-and-answer format to directly address the common challenges and questions that arise during research and development.

Part 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common inquiries regarding impurities in commercial this compound, their origins, and their potential impact on your research.

Q1: What are the most common impurities I should be aware of in commercial this compound?

Based on typical synthetic routes, you may encounter the following categories of impurities:

  • Process-Related Impurities: These are substances that originate from the manufacturing process.

    • Unreacted Starting Materials: Depending on the synthetic pathway, these could include compounds like 2-chloro-3-nitropyridine or 3-amino-2-chloropyridine.

    • Intermediates: Incomplete reactions can lead to the presence of intermediates such as 2-methoxy-3-nitropyridine.

    • Byproducts: Side reactions can generate isomers (e.g., 3-methoxy-2-aminopyridine[1][2][3]) or other related substances.

  • Degradation Products: this compound can degrade under certain conditions. While specific degradation pathways for this exact molecule are not extensively published, related aminopyridines can be susceptible to oxidation and hydrolysis, particularly under harsh acidic or basic conditions.[4]

  • Residual Solvents: The manufacturing process may leave trace amounts of solvents. Common solvents used in similar syntheses that could potentially be present include methanol, ethanol, and tetrahydrofuran.[5][6][7]

Q2: How can these impurities affect my experiments?

Impurities can have a significant impact on your research, leading to:

  • Inaccurate Quantification: The presence of impurities can lead to incorrect measurements of the concentration of this compound, affecting stoichiometry in your reactions.

  • Unexpected Side Reactions: Impurities with reactive functional groups can participate in unintended reactions, leading to the formation of unknown byproducts and reducing the yield of your desired product.

  • Altered Biological Activity: In drug development, even small amounts of impurities can affect the pharmacological profile and toxicity of the final compound.

  • Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in your experiments.

Q3: Where do these impurities come from?

Understanding the synthetic origin of impurities is key to troubleshooting. A likely commercial synthesis of this compound involves a multi-step process. One plausible route starts from 2-chloro-3-nitropyridine.

Synthesis_Pathway A 2-Chloro-3-nitropyridine B Methoxylation (e.g., Sodium Methoxide) A->B Step 1 C 2-Methoxy-3-nitropyridine B->C D Reduction (e.g., Catalytic Hydrogenation) C->D Step 2 E This compound D->E

Caption: Plausible synthetic route for this compound.

  • Incomplete Methoxylation (Step 1): If the reaction of 2-chloro-3-nitropyridine with a methoxide source is incomplete, residual 2-chloro-3-nitropyridine will remain as an impurity.

  • Incomplete Reduction (Step 2): If the reduction of the nitro group is not carried to completion, 2-methoxy-3-nitropyridine will be present in the final product.

Another potential starting material is 3-amino-2-chloropyridine, which would be methoxylated. In this case, unreacted 3-amino-2-chloropyridine could be a potential impurity.

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for identifying and addressing common issues encountered during the use of this compound.

Issue 1: My reaction is giving a lower than expected yield and multiple unknown spots on TLC.

This is a classic sign of either a competing side reaction or the presence of reactive impurities in your starting material.

Troubleshooting Workflow:

Troubleshooting_Yield A Low Yield & Unknown TLC Spots B Characterize Impurities in Starting Material A->B C Analyze Reaction Mixture by LC-MS A->C D Purify Starting Material B->D Impurities Identified E Modify Reaction Conditions C->E Side Products Identified D->A Re-run Reaction E->A Re-run Reaction

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Guide:

  • Characterize the Purity of Your this compound:

    • Technique: High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment.[8][9][10] A reverse-phase C18 column is a good starting point.

    • Protocol:

      • Column: C18, 5 µm, 4.6 x 250 mm.

      • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ~2-3) is often effective for separating polar compounds like aminopyridines.

      • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 240 nm).

    • Interpretation: Compare the chromatogram of your commercial material to a reference standard if available. The presence of multiple peaks indicates impurities.

  • Identify the Impurities:

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities.[11][12]

    • Action: By obtaining the mass-to-charge ratio (m/z) of the impurity peaks, you can often deduce their molecular weights and propose potential structures based on the likely synthetic route.

  • Purify the Starting Material (if necessary):

    • If significant impurities are detected, consider purifying your this compound before use. Column chromatography or recrystallization are common laboratory-scale purification methods.

  • Analyze the Reaction Mixture:

    • Use LC-MS to analyze your reaction mixture to identify the structures of the unknown byproducts. This can provide clues as to which impurity is participating in the side reaction.

Issue 2: I am observing discoloration or degradation of my this compound sample over time.

Aminopyridines can be sensitive to air, light, and temperature, leading to degradation.

Troubleshooting and Prevention:

  • Storage: Store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8 °C is often recommended).

  • Handling: Minimize exposure to air and light during weighing and transfer.

  • Forced Degradation Studies: To understand the stability of the molecule in your specific application, you can perform forced degradation studies.[4][11][13][14] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the degradation products.

    • Acid/Base Hydrolysis: Reflux the compound in 0.1 M HCl and 0.1 M NaOH.[4]

    • Oxidation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3%).[14]

    • Photostability: Expose the compound to UV and visible light as per ICH Q1B guidelines.

    • Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 60-80 °C).

By analyzing the samples from these stress conditions by HPLC or LC-MS, you can identify potential degradation products and develop analytical methods to monitor them in your experiments.

Part 3: Analytical Methodologies

This section provides more detailed protocols for the analysis of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of a this compound sample and quantify any impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Monobasic potassium phosphate

  • Phosphoric acid

  • Water (HPLC grade)

  • This compound reference standard (if available)

Experimental Protocol:

  • Mobile Phase Preparation:

    • Buffer (A): Dissolve 1.36 g of monobasic potassium phosphate in 1 L of water. Adjust the pH to 2.5 with phosphoric acid.

    • Organic (B): Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 50 50
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Analysis:

    • Inject a blank (diluent), a standard solution (if available), and the sample solution.

    • Calculate the area percentage of the main peak to determine the purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in a this compound sample.

Instrumentation and Materials:

  • GC-MS system with a headspace autosampler

  • Capillary column suitable for volatile organic compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase, 30 m x 0.32 mm, 1.8 µm film thickness)

  • High-purity helium carrier gas

  • Solvent for sample dissolution (e.g., dimethyl sulfoxide - DMSO)

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of DMSO and seal the vial.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 minutes

  • GC Conditions:

    • Inlet Temperature: 200 °C

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes

      • Ramp to 240 °C at 10 °C/min

      • Hold at 240 °C for 5 minutes

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: 35-350 amu

  • Analysis:

    • Run a blank (empty vial with DMSO) and the sample.

    • Identify any peaks in the sample chromatogram by comparing their mass spectra to a library of known solvents.

References

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Forced degradation – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-methoxypyridine. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 10201-71-5| Chemical Name : 3-methoxypyridin-2-amine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 20265-38-7. Retrieved from [Link]

  • IOSR Journal. (2018). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • BJSTR. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • PubMed. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxypyridine. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664764A - Preparation method of 3-amino-2-hydroxypyridine.
  • ResearchGate. (n.d.). Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. Retrieved from [Link]

  • IJCPS. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

Sources

Technical Support Center: Palladium Catalyst Removal in 2-Methoxypyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting the removal of residual palladium catalysts from reactions involving 2-methoxypyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the requisite purity levels for their compounds. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my this compound reaction mixture so critical?

The removal of residual palladium is a critical downstream processing step for several reasons. Firstly, regulatory bodies like the FDA and EMA have stringent limits on the amount of residual palladium in active pharmaceutical ingredients (APIs) due to its potential toxicity. Secondly, residual palladium can interfere with subsequent synthetic steps, poisoning catalysts or promoting unwanted side reactions. Finally, even trace amounts of palladium can affect the final product's stability, color, and overall quality.

Q2: I've tried simple filtration, but my product is still contaminated with palladium. Why isn't this working?

While some palladium catalysts are heterogeneous and can be removed by filtration, many common palladium catalysts used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can form soluble species that leach into the reaction mixture. These soluble palladium species will pass through standard filtration media. Additionally, palladium can exist in colloidal forms that are also difficult to remove by simple filtration.

Q3: What are the most effective methods for removing palladium from reactions involving this compound?

The most effective methods for palladium removal typically involve the use of scavengers, activated carbon, or specialized silica-based materials. The choice of method depends on several factors, including the nature of the palladium species, the solvent system, and the desired final purity of the product.

Troubleshooting Guide

Issue 1: My palladium scavenger is not effectively reducing palladium levels.

Possible Causes & Solutions:

  • Incorrect Scavenger Choice: The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the coordination environment. For reactions involving this compound, which can act as a ligand, the choice of scavenger is crucial. Consider using a scavenger with a high affinity for palladium. Thiol-based scavengers are often effective for Pd(0), while amine-based scavengers can be more suitable for Pd(II).

  • Insufficient Scavenger Amount: The stoichiometric amount of scavenger required can vary. It is often necessary to use a significant excess of the scavenger to drive the equilibrium towards palladium capture. A good starting point is to use 3-5 equivalents of the scavenger relative to the initial amount of palladium.

  • Suboptimal Reaction Conditions: The efficiency of scavenging can be influenced by temperature, reaction time, and solvent. Increasing the temperature can sometimes improve the kinetics of scavenging, but it's essential to ensure the stability of your product. Allow sufficient time for the scavenger to interact with the palladium; overnight stirring is often recommended.

  • Interference from Other Components: The presence of other ligands or coordinating species in the reaction mixture, including the product itself (this compound), can compete with the scavenger for palladium binding. In such cases, a scavenger with a higher binding affinity for palladium is required.

Issue 2: Activated carbon treatment is leading to product loss.

Possible Causes & Solutions:

  • Non-specific Adsorption: Activated carbon has a high surface area and can adsorb not only palladium but also your desired product, this compound, especially if it has a similar polarity to the carbon surface.

  • Incorrect Grade of Activated Carbon: Different grades of activated carbon have varying pore sizes and surface chemistries. It is advisable to screen different types of activated carbon to find one that selectively removes palladium with minimal product loss.

  • Optimization of Treatment Conditions: To minimize product loss, you can optimize the amount of activated carbon used, the treatment time, and the temperature. Start with a smaller amount of carbon and gradually increase it while monitoring both palladium removal and product recovery. Shorter treatment times are generally preferred to reduce the risk of product adsorption.

Experimental Protocols

Protocol 1: Palladium Scavenging using Thiol-Functionalized Silica Gel

This protocol is effective for removing both Pd(0) and Pd(II) species.

  • Reaction Work-up: After the completion of your reaction, cool the mixture to room temperature.

  • Scavenger Addition: Add 3-5 equivalents of a thiol-functionalized silica gel scavenger (e.g., SiliaMetS Thiol) to the reaction mixture.

  • Stirring: Stir the mixture vigorously at room temperature for 4-16 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger-bound palladium.

  • Analysis: Analyze the filtrate for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

Protocol 2: Optimized Activated Carbon Treatment

This protocol aims to maximize palladium removal while minimizing product loss.

  • Solvent Exchange: If your reaction was performed in a high-boiling point solvent, consider a solvent exchange to a solvent in which your product is highly soluble but the palladium species are less so.

  • Carbon Selection: Select a grade of activated carbon known for its metal scavenging properties (e.g., Darco® G-60).

  • Slurry Preparation: Prepare a slurry of the activated carbon in a suitable solvent.

  • Treatment: Add the activated carbon slurry to your product solution (typically 1-5 wt% of the product mass).

  • Stirring: Stir the mixture at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a 0.45 µm filter to remove the activated carbon.

  • Analysis: Analyze the filtrate for both palladium content and product concentration to assess the efficiency and product recovery.

Data Presentation

MethodTypical Palladium Removal EfficiencyPotential for Product LossKey Considerations
Thiol-Functionalized Silica Gel >95%LowHigher cost, requires solid-liquid filtration.
Activated Carbon 80-99%Moderate to HighLower cost, requires careful optimization to avoid product loss.
Crystallization VariableLowHighly dependent on the crystallization behavior of the product.

Visualizations

Palladium_Removal_Workflow start Reaction Mixture (with this compound & Pd) decision1 Is Pd Heterogeneous? start->decision1 filtration Simple Filtration decision1->filtration Yes decision2 Choose Removal Method decision1->decision2 No (Soluble Pd) analysis1 Analyze Pd Content (ICP-MS/AAS) filtration->analysis1 end Purified Product analysis1->end Pd < Limit analysis1->decision2 Pd > Limit scavenging Scavenging (e.g., Thiol-Silica) scavenging->analysis1 carbon Activated Carbon Treatment carbon->analysis1 crystallization Crystallization crystallization->analysis1 decision2->scavenging decision2->carbon decision2->crystallization

Caption: Decision workflow for selecting a palladium removal method.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Guideline Q3D (R1) on Elemental Impurities. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-468. [Link]

Technical Support Center: 2-Methoxypyridin-3-amine (CAS: 20265-38-7)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-Methoxypyridin-3-amine. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions encountered when handling and storing this versatile aminopyridine intermediate. The structural integrity of your starting materials is paramount to the success and reproducibility of your research. This document provides in-depth, field-proven insights into maintaining the stability and purity of this compound.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during your experiments, linking them back to the stability and handling of the reagent.

Q1: My reaction yield is significantly lower than expected, or the reaction failed entirely. Could the this compound be the cause?

A1: Absolutely. The purity and integrity of your starting material are critical. If you suspect the quality of your this compound, consider the following:

  • Causality: Aminopyridines can degrade over time, primarily through oxidation, especially if not stored under inert conditions. The primary amine group is susceptible to oxidation, which can lead to the formation of nitroso or nitro compounds, or polymerization, resulting in a lower concentration of the active starting material.

  • Immediate Verification Steps:

    • Visual Inspection: Check the material's appearance. Fresh this compound is typically a reddish-brown solid.[1] Significant darkening, clumping, or a tar-like appearance suggests degradation.

    • Melting Point Analysis: The reported melting point is 69 °C.[2] A broad or depressed melting point range is a strong indicator of impurities.

    • Solubility Check: The compound should be soluble in most organic solvents. If you observe insolubility in a solvent where it should be soluble, this may indicate the presence of polymeric degradation products.

  • Recommended Action: If any of the above checks suggest impurity, we recommend performing a purity analysis via HPLC or ¹H NMR before use. See the Protocol for Purity Verification section below.

Q2: I've observed a distinct color change in my stock of this compound, from reddish-brown to a much darker brown/black. Is it still usable?

A2: A significant color change is a primary warning sign of chemical degradation.

  • Causality: The darkening is likely due to aerial oxidation. The amine functionality is an electron-donating group, making the pyridine ring more susceptible to oxidative processes, which often produce highly colored byproducts. This process can be accelerated by exposure to light, air (oxygen), and trace metal contaminants.[3]

  • Troubleshooting Workflow: Before deciding to discard the reagent, follow this logical workflow to assess its viability.

G cluster_0 Troubleshooting: Compound Color Change Observe Color Darkening Observed Check_MP Measure Melting Point Observe->Check_MP Run_TLC Run Comparative TLC/ HPLC Analysis Check_MP->Run_TLC MP is broad or depressed Check_MP->Run_TLC MP is sharp & within range Assess_Purity Assess Purity Profile Run_TLC->Assess_Purity Compare to new or reference lot Use_Caution Use With Caution (Adjust Stoichiometry) Assess_Purity->Use_Caution Purity >95% Purify Purify via Recrystallization or Column Chromatography Assess_Purity->Purify Major impurity spot/ peak observed Discard Discard Reagent and Procure New Stock Assess_Purity->Discard Multiple impurities or significant degradation

Caption: Decision workflow for assessing usability after color change.

Frequently Asked Questions (FAQs) on Stability and Storage

Q3: What are the optimal storage conditions for this compound?

A3: To ensure long-term stability and prevent degradation, adhere strictly to the following conditions. The goal is to mitigate exposure to oxygen, moisture, heat, and light.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is the most critical factor in preventing oxidative degradation.

  • Temperature: Store in a cool location. While general recommendations are for a "cool and dry place," refrigeration at 2-8°C is best practice for long-term storage, especially for opened containers.[2][4][5]

  • Container: Keep the container tightly sealed to prevent moisture and air ingress.[2][4][6] Use amber glass bottles to protect the compound from light.[7]

  • Location: The storage area must be well-ventilated.[2][4]

ParameterRecommended ConditionRationale
Temperature 2–8 °C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents aerial oxidation of the amine group.
Light Protect from light (Amber vial)Prevents photochemical degradation pathways.
Moisture Tightly sealed container in a dry placePrevents hydrolysis and moisture-catalyzed reactions.

Q4: What materials and chemicals are incompatible with this compound?

A4: Avoid storing or mixing this compound with the following classes of chemicals to prevent vigorous, potentially hazardous reactions and degradation.

  • Strong Oxidizing Agents: Can cause rapid oxidation, leading to a highly exothermic reaction.

  • Acids and Acid Chlorides: The basic amine group will react exothermically with acids in a neutralization reaction.[4]

  • Reducing Agents: While less common, certain strong reducing agents might be incompatible.[4]

G cluster_1 Potential Degradation Pathways Start This compound (C₆H₈N₂O) Oxidation Oxidation (Air, O₂) Start->Oxidation Exposure to Air/Light Acid_React Acid Reaction (e.g., HCl) Start->Acid_React Contact with Acids Product_Ox Colored Byproducts (Nitroso/Nitro, Polymers) Oxidation->Product_Ox Product_Acid Pyridinium Salt Acid_React->Product_Acid

Caption: Conceptual overview of primary degradation pathways.

Experimental Protocols

Protocol for Purity Verification by HPLC

This protocol provides a general method to quickly assess the purity of your this compound stock. It should be adapted and optimized for your specific equipment.

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound sample.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a 1:10 dilution for the final working solution (0.1 mg/mL).

  • HPLC Conditions:

    • Column: C18 Reverse-Phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak corresponding to this compound. A purity level below 97% may warrant purification or use of a new batch.

Self-Validation: This protocol is self-validating by design. The use of a gradient elution ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are separated and detected. Comparing the resulting chromatogram to a reference standard or a new batch provides a clear benchmark for quality.

References

  • PubChem. (n.d.). 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. [Link]

  • Wang, S., et al. (2017). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

  • Gouedard, C., et al. (2020). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 2-methoxypyridin-3-amine and encountering challenges related to its inherent low reactivity in common synthetic transformations. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this valuable building block into your synthetic workflow.

Understanding the Challenge: Why is this compound a Difficult Substrate?

Before troubleshooting, it is crucial to understand the underlying chemical principles governing the reactivity of this compound. Its challenging nature stems from a combination of electronic and steric factors, as well as its interaction with common catalysts.

  • Electronic Effects : The pyridine ring contains an electron-withdrawing nitrogen atom. However, this effect is counteracted by two powerful electron-donating groups (EDGs): the amino group at the C3 position and the methoxy group at the C2 position. These groups increase the electron density of the pyridine ring, which can be unfavorable for certain catalytic cycles. More critically, the lone pair of electrons on the exocyclic amine and the pyridine nitrogen itself are Lewis basic.

  • Catalyst Inhibition/Poisoning : The primary obstacle in palladium-catalyzed reactions is the ability of both the amino group and the pyridine nitrogen to act as strong ligands for the palladium center.[1] This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively "poisoning" the catalyst and preventing it from participating in the desired reaction.[1]

  • Steric Hindrance : The methoxy group at the C2 position is located directly adjacent to the C3-amino group. This proximity creates significant steric bulk around the amine, which can impede the approach of electrophiles in acylation reactions or hinder the necessary coordination geometry at a metal center during cross-coupling.[2][3][4][5][6]

Troubleshooting Guide 1: Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern synthesis, but it is particularly susceptible to the challenges posed by this compound.[7][8]

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with this compound and an aryl halide is failing or showing very low conversion. What is the most likely cause?

A1: The most common culprit is severe catalyst inhibition. Your chosen palladium catalyst and ligand system is likely being deactivated by coordination with the substrate's nitrogen atoms. The mechanism involves oxidative addition of the aryl halide to the Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination.[9] If the substrate binds too strongly to the palladium center, it disrupts this cycle.

Q2: Which catalyst and ligand systems are recommended to overcome this inhibition?

A2: Standard ligands like PPh₃ are often ineffective. The key is to use sterically hindered, electron-rich dialkylbiaryl phosphine ligands. These ligands are designed to be bulky enough to promote the formation of a highly active, monoligated Pd(0) species, which is less susceptible to inhibition.[10] For the amination of aryl halides with a primary amine like this compound, BrettPhos is an excellent starting point.[10][11] For coupling with secondary amines, RuPhos is generally the ligand of choice.[10][11]

Q3: What is the optimal base and solvent combination for this substrate?

A3: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the amine once it coordinates to the palladium center.[9][12]

  • Sodium tert-butoxide (NaOt-Bu) is a highly effective and common choice in a solvent like toluene or dioxane.[13]

  • Lithium bis(trimethylsilyl)amide (LHMDS) is a valuable alternative, especially when your coupling partner contains base-sensitive functional groups like esters or enolizable ketones.[10]

  • Weaker bases like K₂CO₃ or K₃PO₄ are generally too weak for this challenging transformation and lead to slow or incomplete reactions.[8]

Recommended Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a robust starting point for optimization.

dot

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene (0.1 M)

Procedure:

  • To an oven-dried reaction vial, add the aryl bromide, BrettPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Seal the vial with a septum cap and purge with nitrogen or argon for 15 minutes.

  • Add this compound followed by anhydrous toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.[9]

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide 2: Suzuki-Miyaura Cross-Coupling

When the goal is to form a C-C bond with a halogenated this compound derivative (e.g., 5-bromo-2-methoxypyridin-3-amine), similar challenges of catalyst inhibition arise.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling is not working. I'm using a standard catalyst like Pd(PPh₃)₄. What's wrong?

A1: As with the Buchwald-Hartwig reaction, catalyst poisoning is the primary issue.[1] Pd(PPh₃)₄ is often not robust enough to handle the strong coordination from the aminopyridine substrate. Furthermore, the reactivity of the halide is critical: Iodides > Bromides > Triflates >> Chlorides. Chlorides are particularly unreactive and require specialized catalyst systems.

Q2: What are the best practices for improving Suzuki coupling yields with this substrate?

A2: There are two main strategies: using a more robust catalyst system or temporarily masking the problematic amino group.

  • Advanced Catalyst Systems: Switch to a palladium precatalyst (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand like XPhos or SPhos .[14] These systems are more resistant to inhibition and can promote higher turnover numbers.

  • Amine Protection: A highly effective, albeit longer, route is to protect the amine group. Converting the amine to an acetamide, for example, significantly reduces its Lewis basicity and ability to poison the catalyst.[15] The Suzuki coupling is then performed on the protected intermediate, followed by deprotection.

dot

Caption: Protection-Coupling-Deprotection workflow.

Recommended Protocol: Suzuki Coupling with an Arylboronic Acid

This protocol uses a modern catalyst system suitable for challenging substrates.

Materials:

  • 5-Bromo-2-methoxypyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 Precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, 0.1 M)

Procedure:

  • In a reaction vial, combine the 5-bromo-2-methoxypyridin-3-amine, arylboronic acid, XPhos Pd G2 precatalyst, and K₃PO₄.[14]

  • Seal the vial and purge with an inert gas (N₂ or Ar).

  • Add the dioxane/water solvent mixture via syringe.

  • Heat the reaction to 90-100 °C and stir for 2-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Troubleshooting Guide 3: Amide Coupling (Acylation)

Forming an amide bond by reacting the amine with a carboxylic acid can be sluggish due to the amine's reduced nucleophilicity and steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Standard amide coupling conditions (e.g., EDC/HOBt) are giving low yields with this compound. Why?

A1: The nucleophilicity of the C3-amino group is reduced by the electron-withdrawing nature of the pyridine ring and sterically shielded by the adjacent C2-methoxy group. Standard coupling reagents may not generate a sufficiently reactive intermediate to overcome this hurdle.[16]

Q2: Which coupling reagents are more effective for this hindered, weakly nucleophilic amine?

A2: You need to use a more potent activating agent to convert the carboxylic acid into a highly reactive species.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an excellent choice.[17] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU forms a highly reactive activated ester that readily couples with even poor nucleophiles.[17]

  • T3P® (Propylphosphonic Anhydride) is another powerful coupling agent that works well for forming amide bonds under mild conditions, often providing clean reactions with easy workup.[18]

  • Acid Chlorides: Converting the carboxylic acid to an acyl chloride (e.g., with SOCl₂ or oxalyl chloride) is a classic method.[16] However, this is a harsh, two-step procedure that is often not compatible with sensitive functional groups on either coupling partner.

Comparative Table of Amide Coupling Reagents
ReagentActivating PrincipleBaseProsCons
EDC/HOBt Carbodiimide activationDIPEA, Et₃NMild, commonOften insufficient for hindered amines
HATU Uronium salt activationDIPEAVery high reactivity, fast reactions[17]Higher cost, potential for racemization
T3P® Anhydride activationDIPEA, Et₃NHigh reactivity, clean byproducts[18]Can require higher temperatures
SOCl₂ Forms acid chloridePyridineVery high reactivity, inexpensiveHarsh conditions, generates HCl[16]

General Troubleshooting

Q: My starting material has poor solubility in the reaction solvent. What can I do?

A: Poor solubility can prevent a reaction from initiating.

  • Co-solvency: Add a small amount of a more polar, aprotic co-solvent like DMF or NMP to a less polar primary solvent like toluene to improve solubility.[19]

  • Temperature: Increasing the reaction temperature is often the simplest solution, as solubility typically increases with heat.[19] Ensure all reagents are stable at the higher temperature.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution.[19]

References

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 114-118. [Link]

  • Fors, B. P., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 131(41), 14656–14657. [Link]

  • Molander, G. A. (Ed.). (2011). Catalyst Components for Coupling Reactions. John Wiley & Sons. [Link]

  • García-Muñoz, J., et al. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 14(25), 6825–6835. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 15(7), 4647–4659. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • 3-Amino-2-methoxypyridine. PubChem. [Link]

  • Check, C. T., & Radosevich, A. T. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 143(1), 154–159. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Steric hindrance – Knowledge and References. Taylor & Francis. [Link]

  • Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. [Link]

  • An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ResearchGate. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51740. [Link]

  • 2-Amino-3-methoxypyridine. PubChem. [Link]

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(10), 4743. [Link]

Sources

Technical Support Center: Scaling Up 2-Methoxypyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxypyridin-3-amine. This resource is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the lab bench to pilot or manufacturing scale. We will delve into the critical parameters, troubleshooting strategies, and safety considerations to ensure a robust, efficient, and safe process.

Synthesis Pathway Overview

The most common and scalable route to this compound begins with 2-chloro-3-nitropyridine. This two-step process involves a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by the reduction of the nitro group. While seemingly straightforward, each step presents unique challenges during scale-up.

G cluster_0 Step 1: Methoxylation (SNAr) cluster_1 Step 2: Nitro Group Reduction cluster_2 Key Scale-Up Considerations A 2-Chloro-3-nitropyridine B 2-Methoxy-3-nitropyridine A->B  Sodium Methoxide (NaOMe)  Methanol (MeOH)   KSC2 Reagent Stoichiometry A->KSC2 C 2-Methoxy-3-nitropyridine KSC1 Exotherm Control B->KSC1 D This compound C->D  H₂, Pd/C  or Fe/HCl   KSC3 Catalyst Selection & Removal D->KSC3 KSC4 Impurity Profile KSC5 Product Isolation

Caption: Common synthetic route for this compound.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the scale-up process, organized by reaction step.

Step 1: Methoxylation of 2-Chloro-3-nitropyridine

Q1: My methoxylation reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes?

A1: This is a common issue when moving to a larger scale. Several factors could be at play:

  • Insufficient Base: On a larger scale, ensuring homogenous mixing of sodium methoxide (which can be a solid or a solution) is critical. Inadequate mixing can lead to localized areas of low base concentration. Ensure your agitation is sufficient to maintain a uniform slurry or solution.

  • Water Content: Sodium methoxide is highly sensitive to moisture. Water in your methanol solvent or absorbed from the atmosphere will consume the methoxide, reducing its effective stoichiometry. Use anhydrous methanol and ensure your reaction vessel is dry and purged with an inert atmosphere (e.g., nitrogen).

  • Temperature Control: While the reaction is often run at room temperature to 60°C, inconsistent internal temperature in a large reactor can lead to slower reaction rates in cooler spots.[1] Monitor the internal temperature, not just the jacket temperature, to ensure it's within the optimal range (e.g., 25-30°C).[1]

Q2: I'm observing the formation of side products, leading to a difficult purification. What are these impurities and how can I avoid them?

A2: The primary side product of concern is the result of competitive reactions.

  • Hydrolysis: If significant water is present, the starting material, 2-chloro-3-nitropyridine, can hydrolyze to 3-nitro-2-pyridone. This impurity is often difficult to remove from the desired product.

    • Solution: As mentioned in A1, rigorous control of water content is paramount. Use of a slight excess of sodium methoxide (e.g., 1.05 to 1.1 equivalents) can help mitigate the impact of trace moisture.[1]

Q3: The work-up procedure is problematic at scale, with product precipitating too quickly or forming an unmanageable slurry. How can I optimize the isolation?

A3: Quenching the reaction mass in water is a standard procedure, but the rate of addition and temperature are critical on a large scale.[1]

  • Controlled Quench: Instead of adding the reaction mass to water, consider a "reverse quench" by slowly adding water to the reaction mass while maintaining good agitation and temperature control (e.g., 25-30°C).[1] This allows for more controlled precipitation and better particle size distribution.

  • Solvent Exchange: Before quenching, consider distilling off a portion of the methanol. This can sometimes improve the crystallization/precipitation process upon water addition.

Step 2: Catalytic Hydrogenation of 2-Methoxy-3-nitropyridine

Q1: The hydrogenation is extremely exothermic, and I'm concerned about thermal runaway. How can I safely manage the reaction on a large scale?

A1: This is the most critical safety concern for this synthesis. The reduction of aromatic nitro groups is notoriously exothermic and requires careful engineering and procedural controls.[2][3]

  • Calorimetry Data: Before any scale-up, reaction calorimetry (e.g., using an RC1 calorimeter) is essential to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is vital for designing a safe process.

  • Controlled Reagent Addition: The most effective way to control the exotherm is to control the addition of a limiting reagent.

    • Hydrogen Feed: Do not pressurize the reactor with the full amount of hydrogen at the start. Instead, feed hydrogen gas at a controlled rate that matches the reactor's cooling capacity. The reaction will be "hydrogen-limited."

    • Substrate Feed: Alternatively, the 2-methoxy-3-nitropyridine can be fed as a solution into the reactor containing the catalyst and solvent under hydrogen pressure.

  • Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction. While higher catalyst loading speeds up the reaction, it also increases the rate of heat evolution, which can overwhelm the cooling system.[4]

  • Continuous Processing: For very large scales, consider moving to a continuous flow reactor. Flow chemistry offers superior heat and mass transfer, significantly reducing the risk of thermal runaway associated with batch processing of nitro compounds.[2]

Q2: My reaction has stalled, or the catalyst seems to be inactive. What could be the issue?

A2: Catalyst deactivation is a frequent problem in catalytic hydrogenations.

  • Catalyst Poisoning: Sulfur-containing impurities are common poisons for palladium catalysts.[4] Ensure your starting material and solvents are free from sulfur compounds. The source of sulfur can sometimes be traced back to the synthesis of the precursors.

  • Poor Mass Transfer: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid phase, and hydrogen gas (three-phase system) is challenging. If agitation is insufficient, the reaction becomes mass-transfer limited, appearing as if the catalyst is inactive. Increase the agitation speed or consider a reactor with better gas-liquid mixing capabilities (e.g., a hydrogenator with a gas-inducing impeller).

  • Water Content: While some water can be tolerated, and is even beneficial in some cases, an excessive amount can affect catalyst activity and the reaction kinetics.

Q3: How do I effectively remove the palladium catalyst post-reaction, and what are the acceptable limits in the final product?

A3: Catalyst removal is critical, especially for a pharmaceutical intermediate.

  • Filtration: The standard method is filtration through a bed of filter aid, such as Celite®. For fine catalyst particles that may pass through, a secondary filtration through a finer filter cartridge (e.g., 0.2-0.5 micron) is recommended.

  • Metal Scavengers: If filtration does not sufficiently remove the palladium to meet specifications (typically in the low ppm range for APIs), the product solution can be treated with a metal scavenger. These are functionalized silica gels or resins that selectively bind to residual palladium.

  • Leaching: Be aware that acidic conditions can leach palladium from the carbon support, leading to higher levels of soluble palladium in your product solution, which is harder to remove. Ensure the reaction medium is neutral or slightly basic before filtration.

Experimental Protocols & Data

Protocol 1: Methoxylation of 2-Chloro-3-nitropyridine
  • Charge a suitable, dry reactor with anhydrous methanol (5-10 volumes relative to the starting material).

  • Under a nitrogen atmosphere, add sodium methoxide (1.05 equivalents) portion-wise, ensuring the temperature does not exceed 30°C.

  • Once all the sodium methoxide has dissolved, add 2-chloro-3-nitropyridine (1.0 equivalent) portion-wise, maintaining the internal temperature between 25-30°C.

  • Stir the reaction mixture at 25-30°C and monitor by HPLC until the starting material is <1.0%.

  • Upon completion, slowly add water (10 volumes) to the reaction mixture over 1-2 hours, maintaining the temperature below 30°C.

  • Stir the resulting slurry for 1-2 hours at ambient temperature.

  • Filter the solid product, wash the cake with water until the filtrate is neutral, and then with a small amount of cold methanol.

  • Dry the product under vacuum at 50-60°C to a constant weight.

ParameterValueRationale
Solvent Anhydrous MethanolReagent and solvent; anhydrous to prevent side reactions.
Base Sodium MethoxideNucleophile for the SNAr reaction.
Equivalents of Base 1.05 eqSlight excess to drive reaction and counter trace water.[1]
Temperature 25-30°COptimal for reaction rate while minimizing side products.[1]
In-Process Control HPLC (SM < 1.0%)Ensures reaction completion before work-up.
Protocol 2: Hydrogenation of 2-Methoxy-3-nitropyridine

Safety First: This reaction is highly exothermic and generates flammable hydrogen gas. All scale-up activities must be preceded by a thorough safety review and risk assessment.

  • Charge an appropriate hydrogenation reactor with 2-methoxy-3-nitropyridine (1.0 equivalent) and a suitable solvent (e.g., Methanol, Ethyl Acetate, 10-15 volumes).

  • Carefully add 5% Palladium on Carbon (Pd/C) catalyst (0.5 - 2.0 mol %), wetted with solvent, under an inert nitrogen atmosphere.

  • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Begin agitation and heat the reactor to the target temperature (e.g., 30-40°C).

  • Monitor the reaction by hydrogen uptake and/or HPLC analysis.

  • Once the reaction is complete, cool the reactor to ambient temperature, stop agitation, and carefully vent the hydrogen pressure.

  • Purge the reactor thoroughly with nitrogen.

  • Filter the reaction mixture through a bed of Celite® to remove the catalyst. Wash the catalyst cake with fresh solvent.

  • The resulting filtrate containing this compound can be used directly or concentrated to isolate the product.

Process Control & Quality Workflow

A robust process relies on diligent in-process controls (IPCs) and final product quality assessment.

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Hydrogenation cluster_2 Final Product QC S1_Start Start Reaction S1_IPC IPC by HPLC: 2-Chloro-3-nitropyridine < 1%? S1_Start->S1_IPC S1_Continue Continue Reaction S1_IPC->S1_Continue No S1_End Proceed to Work-up S1_IPC->S1_End Yes S1_Continue->S1_IPC S2_Start Start H₂ Uptake S1_End->S2_Start S2_IPC IPC by HPLC: 2-Methoxy-3-nitropyridine < 0.5%? S2_Start->S2_IPC S2_Continue Continue Reaction S2_IPC->S2_Continue No S2_End Proceed to Catalyst Filtration S2_IPC->S2_End Yes S2_Continue->S2_IPC QC_Check Final Product Analysis S2_End->QC_Check QC_Purity Purity by HPLC/GC (>99.0%) QC_Check->QC_Purity QC_Identity Identity by ¹H NMR & MS QC_Check->QC_Identity QC_Residuals Residual Pd (ICP-MS) Residual Solvents (GC) QC_Check->QC_Residuals QC_Release Release Batch QC_Purity->QC_Release Pass QC_Fail Reprocess / Reject QC_Purity->QC_Fail Fail

Caption: Quality control workflow for the two-step synthesis.

References

  • Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P
  • Challenges in the selective reduction of the nitro group - Benchchem.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Public
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • How to apply and prepare 2-Chloro-3-nitropyridine efficiently? - FAQ - Guidechem.
  • Synthetic Strategies for Nitramines: From Energetic Materials to

Sources

Technical Support Center: Purity Assessment of 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 2-Methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on purity analysis. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot and adapt these techniques effectively in your laboratory.

Introduction: The Analytical Challenge of this compound

This compound is a key building block in pharmaceutical synthesis. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of the basic amine and the pyridine ring introduces specific analytical challenges, such as potential for peak tailing in chromatography and specific degradation pathways. This guide provides a comprehensive resource for addressing these challenges head-on.

Frequently Asked Questions (FAQs)

General Purity Questions

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The most common and effective techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages and is often used in a complementary fashion for a complete purity profile.

Q2: What is a typical purity specification for this compound used in pharmaceutical development?

A2: While specifications can vary depending on the synthetic step and the final drug product, a typical purity requirement for an early-stage intermediate like this compound is often ≥97%[1]. For later-stage development, a purity of ≥99.0% is more common.

Q3: What are some potential impurities I should be aware of?

A3: Impurities can arise from the synthetic route or degradation. Potential process-related impurities could include starting materials, reagents, and by-products from side reactions. Degradation products may form due to hydrolysis of the methoxy group to a hydroxyl group, or oxidation of the amine. It is crucial to have an analytical method that can separate the main component from these potential impurities.

High-Performance Liquid Chromatography (HPLC) Guide

HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can provide accurate quantification of the main component and its impurities.

Troubleshooting Common HPLC Issues

Q4: My this compound peak is tailing significantly in my reversed-phase HPLC method. What is causing this and how can I fix it?

A4: Peak tailing for basic compounds like this compound is a classic issue in reversed-phase HPLC. The primary cause is the interaction of the basic amine group with acidic residual silanol groups on the surface of the silica-based stationary phase[2][3][4]. This secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailing peak.

Here’s a systematic approach to resolving this issue:

  • Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH. For a basic compound, you should aim for a pH that is at least 2 units below the pKa of the amine group. This ensures the amine is fully protonated and less likely to interact with the silanols. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can achieve this[3].

  • Use of Buffers: Incorporating a buffer, such as an ammonium formate or ammonium acetate buffer, can help maintain a consistent pH throughout the analysis and improve peak shape[5].

  • Column Selection: Using a column with high-purity silica and effective end-capping can reduce the number of accessible silanol groups. "Base-deactivated" or "polar-embedded" columns are specifically designed for the analysis of basic compounds and can significantly improve peak symmetry[2].

  • Mobile Phase Modifiers: Adding a small amount of a basic modifier, like triethylamine or diethylamine (around 0.1%), can compete with the analyte for interaction with the silanol groups, thereby reducing tailing[3].

Workflow for Troubleshooting HPLC Peak Tailing

Caption: A decision tree for systematically troubleshooting peak tailing in HPLC analysis of basic compounds.

Example HPLC Method Protocol

This is a starting point for method development and will require validation for your specific application.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm (or a base-deactivated equivalent)A standard reversed-phase column provides good retention. A base-deactivated column is recommended to minimize peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates the analyte to improve peak shape.
Mobile Phase B AcetonitrileA common organic solvent for reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA gradient elution is recommended to ensure elution of any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 230 nmWavelength should be optimized based on the UV spectrum of this compound.
Injection Volume 10 µLA typical injection volume.
Sample Preparation Dissolve in Mobile Phase A/B (50:50)Dissolving the sample in the mobile phase minimizes peak distortion.

Gas Chromatography (GC) Guide

GC is a suitable technique for assessing the purity of this compound, especially for identifying volatile impurities.

Troubleshooting Common GC Issues

Q5: I am seeing poor peak shape and low response for this compound in my GC analysis. What could be the problem?

A5: Amines can be challenging to analyze by GC due to their polarity and basicity, which can lead to interactions with active sites in the GC system (e.g., inlet liner, column). This can result in peak tailing, reduced response, and poor reproducibility.

Here are some troubleshooting steps:

  • Inlet Liner Selection: Use a deactivated inlet liner. A Siltek® or similar inertly coated liner is highly recommended to minimize adsorption of the amine[6].

  • Column Choice: A "base-deactivated" or "amine-specific" column is crucial. Columns like the Agilent CP-Volamine are designed to provide sharp peaks for volatile amines[6].

  • Derivatization: If the above steps are insufficient, derivatization can be employed. This involves chemically modifying the amine to make it less polar and more volatile. However, this adds a step to the sample preparation and needs to be carefully controlled.

  • System Cleanliness: Ensure your GC system is clean. Contamination in the inlet or at the head of the column can create active sites.

Logical Flow for Optimizing GC Analysis of Amines

GC_Optimization Start Poor Peak Shape/ Low Response Inlet_Liner Use Deactivated Inlet Liner Start->Inlet_Liner Column_Choice Select Base-Deactivated/ Amine-Specific Column Inlet_Liner->Column_Choice System_Check Ensure System Cleanliness Column_Choice->System_Check Optimized Improved Chromatography Column_Choice->Optimized Success Derivatization Consider Derivatization Derivatization->Optimized Success System_Check->Derivatization If issues persist System_Check->Optimized Success

Caption: A workflow for optimizing GC methods for the analysis of basic amine compounds.

Example GC-FID Method Protocol

This is a starting point and requires validation.

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm (or an amine-specific column)A common, relatively non-polar column. An amine-specific column is highly recommended for better peak shape.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Detector Temperature 280 °C (FID)Prevents condensation of the analyte in the detector.
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 minA temperature program to separate the analyte from potential volatile impurities.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Flow Rate 1 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column.
Injection Mode Split (e.g., 50:1)A split injection is suitable for purity analysis to avoid overloading the column.
Sample Preparation Dissolve in a suitable solvent (e.g., Methanol, Dichloromethane)Choose a solvent that is compatible with the analysis and provides good solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can also be used for purity assessment. ¹H NMR is particularly useful for a quick purity check and for identifying impurities with distinct proton signals.

Q6: How can I use ¹H NMR to assess the purity of this compound?

A6: ¹H NMR provides a "fingerprint" of the molecule. For a pure sample of this compound, you would expect to see specific signals corresponding to the protons on the pyridine ring, the methoxy group, and the amine group. The integration of these signals should be in the correct ratio.

  • Purity Calculation: Purity can be estimated by comparing the integral of the analyte signals to the integrals of any impurity signals. For a more accurate quantitative NMR (qNMR) analysis, a certified internal standard with a known concentration is added to the sample.

  • Identifying Impurities: The presence of unexpected peaks in the ¹H NMR spectrum can indicate impurities. By analyzing the chemical shift, multiplicity, and integration of these signals, it may be possible to identify the structure of the impurity. For example, the presence of a signal corresponding to a hydroxyl group could indicate hydrolysis of the methoxy group.

Expected ¹H NMR Signals for this compound (in CDCl₃):

  • A singlet for the methoxy (-OCH₃) protons.

  • Signals for the three protons on the pyridine ring.

  • A broad signal for the amine (-NH₂) protons.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

References

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Restek. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
  • Fisher Scientific.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • SIELC Technologies. 2-Aminopyridine.
  • PubChem. 3-Amino-2-methoxypyridine.
  • ChemicalBook. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.
  • Supplementary Inform
  • PubChem. 2-Amino-3-methoxypyridine.
  • BLD Pharm. 6-Bromo-2-methoxypyridin-3-amine.
  • ChemicalBook. (2025, July 24). This compound Chemical Properties,Uses,Production.
  • Phenomenex. (2022, May 20). GC Method Development Guide.
  • National Institutes of Health. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient.
  • Benchchem. Degradation of 6-Methoxy-2-nitropyridin-3-amine and prevention.
  • Thermo Fisher Scientific. This compound, 97%.
  • ECHEMI.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Google Patents.
  • Purdue University. Live qualification/validation of purity methods for protein products.
  • ResearchGate. (2017, November 24). (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride.
  • National Institutes of Health. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.

Sources

Technical Support Center: Handling and Disposal of 2-Methoxypyridin-3-amine Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and disposal of 2-Methoxypyridin-3-amine (CAS No. 20265-38-7) waste. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this chemical waste.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance.[1] Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[3][4]

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

A2: The following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or PVA). Nitrile gloves are not always recommended for prolonged contact with pyridine derivatives, so consult the glove manufacturer's compatibility chart.[5]

  • Body Protection: A fully-buttoned lab coat.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside a fume hood, a NIOSH/MSHA-approved respirator is necessary.[6]

Q3: How should I store waste this compound before disposal?

A3: Proper storage is critical to prevent accidental exposure and reactions:

  • Container: Use a clearly labeled, sealable, and compatible waste container.[5] Suitable materials include glass or high-density polyethylene.[4]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound." Attach a completed dangerous waste label as soon as the first waste is added.[5]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][4] It should be stored in a designated and secured area.[5]

  • Segregation: Keep the waste container segregated from incompatible materials, especially strong oxidizing agents, strong acids, and bases.[5][6][7]

Q4: Can I dispose of small amounts of this compound waste down the drain?

A4: No. Never pour this compound or its solutions down the drain.[4] This compound is harmful, and aqueous waste containing it must be collected as hazardous waste. Improper disposal can harm the environment and is a regulatory violation.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and waste handling procedures.

Scenario 1: I've accidentally spilled a small amount of this compound powder on the lab bench inside a fume hood.

  • Immediate Action:

    • Ensure the fume hood is operating correctly.

    • Wearing your full PPE, contain the spill.

    • Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[4] Avoid raising dust.

  • Cleanup:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

    • Use non-sparking tools if there is any potential for flammable vapors.[3]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol followed by water), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department, following your institution's spill response procedures.[4]

Scenario 2: I noticed the waste container for this compound is bulging or feels warm.

  • Immediate Action:

    • Do not open the container. A temperature increase or bulging indicates a possible chemical reaction, potentially due to contamination with an incompatible material.

    • Alert others in the lab and evacuate the immediate area.

    • If safe to do so, place the container in secondary containment within the fume hood.

  • Reporting: Immediately contact your institution's EHS or emergency response team for guidance. Provide them with as much information as possible about the contents of the waste container.

Scenario 3: I accidentally mixed this compound waste with an acidic waste stream.

  • Rationale: this compound is an amine, which is basic. Mixing it with a strong acid can cause a vigorous exothermic reaction, releasing heat and potentially hazardous fumes.

  • Immediate Action:

    • If you have just mixed them and the reaction has not yet become vigorous, carefully and slowly move the container to a fume hood, if it's not already in one.

    • Do not cap the container tightly if it is showing signs of gas evolution.

    • Alert your supervisor and EHS.

  • Prevention: Always use separate, clearly labeled waste containers for different waste streams (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste).

III. Protocols and Workflows
  • Container Preparation:

    • Select a clean, dry, and compatible waste container with a secure screw cap.

    • Affix a "Hazardous Waste" label to the container.

    • Fill in the generator's name, lab location, and the chemical name: "this compound."

  • Waste Addition:

    • Perform all waste transfers inside a certified chemical fume hood.

    • Carefully pour liquid waste or transfer solid waste into the container, avoiding spills.

    • Keep the container closed when not actively adding waste.

  • Final Disposal:

    • Once the container is full (do not overfill, leave at least 10% headspace) or the experiment is complete, ensure the cap is tightly sealed.

    • Complete the waste label with the final volume/mass and date.

    • Arrange for pickup by your institution's EHS department or licensed hazardous waste contractor.[1]

WasteSegregation cluster_generation Waste Generation Point cluster_decision Segregation Decision cluster_containers Waste Containers Waste This compound Waste (Solid, Liquid, or Contaminated Materials) Decision Is the waste mixed with other chemical types? Waste->Decision PureWaste Dedicated Container: 'this compound Waste' Decision->PureWaste  No MixedWaste Segregated Mixed Waste Container (e.g., 'Non-halogenated Organic Waste') Decision->MixedWaste  Yes (Compatible) Incompatible Incompatible Waste Container (e.g., 'Acidic Waste') Decision->Incompatible  Yes (Incompatible) STOP & Re-evaluate

Caption: Decision workflow for segregating this compound waste.

IV. Data and Classifications
PropertyValue/ClassificationSource
GHS Hazard Statements H302, H312, H315, H319, H332, H335[2][3]
Signal Word Warning[1][3]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid chlorides, Reducing agents[1][6][7]
Disposal Classification Regulated Hazardous Waste (Consult local, state, and federal regulations)[8][9][10]
V. Regulatory Framework

The disposal of this compound is governed by federal and state regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[8][10] This "cradle-to-grave" system mandates that hazardous waste is tracked from its generation to its final disposal.[10] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[10] State regulations may be even more stringent than federal laws.[8] Always consult your institution's EHS department and local regulations to ensure full compliance.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • PubChem. 3-Amino-2-methoxypyridine (CID 2737488). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • Environmental Health & Safety (EHS), The University of Texas at Austin. Chemical Waste. Retrieved from [Link]

  • Washington State University. Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. Retrieved from [Link]

Sources

Optimizing reaction time and temperature for 2-Methoxypyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxypyridin-3-amine (CAS: 20265-38-7). This resource is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing reaction parameters and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and industrially relevant pathway is a two-step synthesis commencing from 2-chloro-3-nitropyridine. This method involves:

  • Nucleophilic Aromatic Substitution (SNAr): Methoxylation of 2-chloro-3-nitropyridine using a methoxide source, typically sodium methoxide in methanol, to yield 2-methoxy-3-nitropyridine.

  • Nitro Group Reduction: Reduction of the nitro intermediate to the corresponding amine, affording the final product, this compound. This reduction can be achieved through various methods, including catalytic hydrogenation or metal-acid systems.[1]

Q2: Why is the SNAr reaction with sodium methoxide effective at the C2 position?

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack. The strongly electron-withdrawing nitro group at the C3 position further activates the C2 position for nucleophilic substitution, making the displacement of the chloro group by the methoxide ion a highly favorable and regioselective process.

Q3: What are the primary methods for the nitro group reduction step, and what are their pros and cons?

There are two main strategies for this reduction:

  • Catalytic Hydrogenation: This method often employs catalysts like Palladium on Carbon (Pd/C) or Platinum on carbon under a hydrogen atmosphere. It is considered a "cleaner" method as it avoids the use of stoichiometric metal salts, simplifying workup. However, it can be susceptible to catalyst poisoning from impurities and may require specialized high-pressure equipment.[2]

  • Metal/Acid Reduction: Classic methods using reducing agents like Stannous Chloride (SnCl₂) in concentrated HCl, or Iron (Fe) in acetic acid are robust and highly effective.[3] These methods are often less sensitive to functional groups than some catalytic methods but result in metal salt byproducts that require careful removal during workup and purification.

Q4: Can modern cross-coupling reactions like the Buchwald-Hartwig amination be used?

Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[4][5][6] In principle, one could couple 2-bromo-3-methoxypyridine with an ammonia equivalent. However, for this specific target molecule, the classical SNAr followed by reduction is often more cost-effective and scalable, avoiding expensive palladium catalysts and ligands. Similarly, the Ullmann condensation, a copper-catalyzed C-N coupling, is another alternative but typically requires harsher conditions (high temperatures) than the Buchwald-Hartwig reaction.[7][8]

Synthetic Pathway and Workflow

The general workflow for the synthesis of this compound is a straightforward two-step process. The key is to optimize each step to maximize yield and purity before proceeding to the next.

G A 2-Chloro-3-nitropyridine B 2-Methoxy-3-nitropyridine A->B C 2-Methoxy-3-nitropyridine D This compound C->D  Reducing Agent  (e.g., SnCl₂/HCl or H₂/Pd-C) G start Low Final Yield of This compound check_intermediate Analyze purity and yield of 2-methoxy-3-nitropyridine intermediate start->check_intermediate low_yield_step1 Issue is in Step 1 (Methoxylation) check_intermediate->low_yield_step1 Low yield/purity low_yield_step2 Issue is in Step 2 (Reduction) check_intermediate->low_yield_step2 Good yield/purity cause_step1_temp Check Reaction Temperature: Is it 25-40°C? low_yield_step1->cause_step1_temp cause_step2_method Which reduction method? low_yield_step2->cause_step2_method cause_step1_temp->low_yield_step1 No, adjust temp. cause_step1_reagent Check NaOMe Stoichiometry: Is it 1.05-1.2 eq? cause_step1_temp->cause_step1_reagent Yes catalytic Catalytic Hydrogenation cause_step2_method->catalytic Catalytic metal_acid Metal/Acid (SnCl₂/HCl) cause_step2_method->metal_acid Metal/Acid check_catalyst Check for catalyst poisoning. Increase catalyst loading. catalytic->check_catalyst check_acid Ensure strong acidic conditions. Check workup pH (>10). metal_acid->check_acid

Caption: Decision tree for troubleshooting low yield issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-methoxy-3-nitropyridine

This protocol is adapted from analogous methoxylation procedures. [3][9]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous methanol (10 mL per 1 g of starting material). Carefully add sodium methoxide (1.05 equivalents) portion-wise while cooling the flask in an ice bath to maintain the temperature below 15°C.

  • Reaction: Once all the sodium methoxide is dissolved, add 2-chloro-3-nitropyridine (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 20°C.

  • Heating and Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (25-30°C). Stir at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the reaction mixture slowly into ice-cold water. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield 2-methoxy-3-nitropyridine.

Protocol 2: Synthesis of this compound (Stannous Chloride Method)

This protocol is adapted from analogous nitro reduction procedures. [3]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-methoxy-3-nitropyridine (1.0 equivalent) in concentrated hydrochloric acid (5-10 mL per 1 g of starting material).

  • Addition of Reducing Agent: To this stirred suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) portion-wise. The addition is exothermic; use an ice bath to maintain the reaction temperature between 35-40°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 35-40°C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Neutralization: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully add a 50% aqueous solution of sodium hydroxide (NaOH) to neutralize the acid and basify the mixture to a pH > 10. This will precipitate tin salts.

  • Extraction and Isolation: Extract the product from the aqueous slurry with ethyl acetate or dichloromethane (3 x volume of the initial acid). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.

References

  • Process for producing 2,3-diamino-6-methoxypyridine. US Patent 7,256,295 B2.
  • 2-Amino-6-methoxy-3-nitropyridine synthesis. ChemicalBook.
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  • A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. Benchchem.
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  • Ullmann condens
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  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
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  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. ECHEMI.
  • Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine.
  • 3-Amino-2-methoxypyridine. PubChem.
  • Buy this compound from Chemsigma Intern
  • Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone.
  • Ullmann Reaction. Thermo Fisher Scientific - US.
  • Optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis. Benchchem.
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.
  • Improvement of the Ullmann's Condensation Method for the Synthesis of 2-Anilinonicotinic Acids. CORE.
  • Ullmann Reaction. Organic Chemistry Portal.
  • 2-Amino-3-methoxypyridine. PubChem.
  • This compound, 97%, Thermo Scientific 1 g. Fisher Scientific.
  • Synthesis method of 2-amino pyridine compounds.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis. Benchchem.

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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in cross-coupling reactions with 2-Methoxypyridin-3-amine. This guide is structured to address the specific challenges posed by this substrate, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the fundamental causality behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or resulting in low yields?

This is the most common issue researchers face with this substrate. The challenges with this compound are inherent to its structure. The molecule possesses two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group.[1][2] Both can coordinate strongly to the palladium catalyst center.[1][3] This coordination can lead to the formation of stable, inactive palladium complexes, effectively poisoning the catalyst and stalling the catalytic cycle.[2][4] This phenomenon, often termed the "2-pyridyl problem," is a well-documented challenge in cross-coupling chemistry.[5][6]

Key Factors Leading to Low Conversion:

  • Catalyst Inhibition/Deactivation: The primary cause is the formation of off-cycle, inactive palladium species due to coordination with the substrate's nitrogen atoms.[2][3][4]

  • Suboptimal Ligand Choice: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often insufficient to prevent this inhibition and promote the desired reductive elimination step.[1]

  • Poor Substrate Reactivity: While the amino group is electron-donating, which can affect the electronics of the aryl halide, the main issue remains catalyst inhibition.[2] For aryl chloride partners, the oxidative addition step is inherently slower and requires a more active catalyst system.[1]

Troubleshooting Guide

Q2: I'm observing low conversion. How do I choose the right catalyst system to overcome inhibition?

Overcoming the inherent challenges of this compound requires a carefully selected catalyst system designed to resist inhibition and promote a high turnover rate. The solution lies in using sterically hindered and electron-rich ligands.

The Logic of Ligand Selection: Bulky ligands serve a dual purpose. First, their steric hindrance creates a "pocket" around the palladium atom that disfavors the binding of the pyridine nitrogen from a second substrate molecule, which can lead to inactive dimers. Second, their electron-rich nature increases the electron density on the palladium center, which facilitates the crucial oxidative addition step (especially with less reactive aryl chlorides) and promotes the final reductive elimination to release the product.[7][8]

Recommended Catalyst Systems: For challenging substrates like aminopyridines, the most robust and broadly applicable catalysts are palladium pre-catalysts paired with specialized biaryl monophosphine ligands, often referred to as Buchwald ligands .[4][9]

Below is a comparative table to guide your selection. Yields are based on analogous, challenging aminopyridine substrates and should be considered starting points for optimization.[9][10]

Catalyst System (Pre-catalyst + Ligand)Key Characteristics & Best Use CasesTypical BaseTypical Solvent
Pd₂(dba)₃ + SPhos Broad Scope/General Use: Excellent for Suzuki and Buchwald-Hartwig. Good balance of activity and stability. A reliable first choice for screening.[1]K₃PO₄, Cs₂CO₃Dioxane, Toluene
Pd₂(dba)₃ + RuPhos Secondary Amines: Particularly effective for Buchwald-Hartwig amination with secondary amines.[10]NaOtBu, LiHMDSToluene, THF
Pd₂(dba)₃ + BrettPhos Primary Amines/Amides: Outstanding for coupling with primary amines, especially sterically demanding ones.[10][11]NaOtBu, LiHMDSDioxane, Toluene
Pd(OAc)₂ + XPhos Aryl Chlorides: Highly active system often required for the more challenging oxidative addition of aryl chlorides.K₃PO₄, Cs₂CO₃Dioxane, t-BuOH
Pd(PPh₃)₄ Traditional/Simple Substrates: May work for simple aryl iodides or bromides but is prone to failure with this substrate due to catalyst inhibition.[1][9]Na₂CO₃, K₃PO₄Dioxane/H₂O
Q3: What is the optimal experimental setup for a Suzuki-Miyaura coupling using this amine?

A successful reaction hinges on meticulous setup to exclude oxygen and water, which can contribute to side reactions like boronic acid decomposition and catalyst oxidation.[3][12]

G sub Substrate: This compound (as halide) partner Coupling Partner? sub->partner boronic Boronic Acid / Ester (Suzuki-Miyaura) partner->boronic  Boron amine Primary/Secondary Amine (Buchwald-Hartwig) partner->amine Nitrogen   halide_suzuki Aryl Halide Type? boronic->halide_suzuki halide_buchwald Aryl Halide Type? amine->halide_buchwald cat_s_br Recommended System: Pd₂(dba)₃ / SPhos Base: K₃PO₄ halide_suzuki->cat_s_br Br, I cat_s_cl Recommended System: Pd(OAc)₂ / XPhos Base: K₃PO₄ halide_suzuki->cat_s_cl Cl cat_b_br Recommended System: Pd₂(dba)₃ / BrettPhos (1°) Pd₂(dba)₃ / RuPhos (2°) Base: NaOtBu halide_buchwald->cat_b_br Br, I cat_b_cl Recommended System: Pd(OAc)₂ / XPhos or BrettPhos Base: NaOtBu halide_buchwald->cat_b_cl Cl

Caption: Decision workflow for selecting a catalyst system.

This generalized procedure provides a robust starting point and requires optimization for specific substrates.[1][9]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Methoxypyridin-3-yl halide (1.0 eq.), the arylboronic acid (1.2 - 1.5 eq.), and finely powdered potassium phosphate (K₃PO₄, 2.0 - 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen.[13]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M) via syringe. A small amount of degassed water (e.g., a 10:1 ratio of organic solvent to water) can sometimes be beneficial but should be screened.[1]

  • Reaction: Place the vial in a preheated aluminum block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q4: My reaction is still sluggish. What other parameters can I adjust?

If you have selected a robust catalyst system and the reaction is still not performing well, consider the following adjustments:

  • Base: For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are often necessary.[14] For Suzuki couplings, cesium carbonate (Cs₂CO₃) is a stronger, more soluble base than K₃PO₄ that can sometimes accelerate the reaction. The choice of base can profoundly influence the outcome.[15]

  • Temperature: Increasing the reaction temperature can overcome the activation energy barrier. However, be cautious, as excessive heat can lead to catalyst decomposition (often observed as the formation of palladium black) or other side reactions.[3][12]

  • Concentration: Running reactions at a higher concentration can sometimes increase the rate, but it can also promote bimolecular decomposition pathways. If catalyst deactivation is suspected, running the reaction under more dilute conditions may be beneficial.[12]

  • Boronic Esters: If you observe significant protodeboronation (the replacement of the boronic acid group with a proton), consider using a more stable boronic ester, such as a pinacol ester.[3] These are generally more resistant to hydrolysis and decomposition.[16]

Q5: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Side reactions compete with your desired transformation and lower your yield. Identifying them is key to mitigation.

  • Homocoupling: This is the coupling of two molecules of your boronic acid or two molecules of your aryl halide. Boronic acid homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst.[1]

    • Solution: Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.[3][13] Using a direct Pd(0) source like Pd₂(dba)₃ can also help.[3]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, converting your boronic acid back to an arene.[1]

    • Solution: Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester) or a stronger, non-aqueous base.[3]

  • Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by trace water or other protic sources.[1][12]

    • Solution: Ensure strictly anhydrous conditions. The choice of solvent can also play a role; some solvents are more prone to acting as hydride sources.[1]

Understanding the catalytic cycle helps visualize where things can go wrong. The coordination of the aminopyridine substrate can occur at multiple points, sequestering the active catalyst.

G pd0 Active Pd(0)L oa_complex Oxidative Addition Complex L-Pd(II)-(Ar)-X pd0->oa_complex Ar-X inhibited_pd Inactive Complex (Catalyst Poisoning) pd0->inhibited_pd Coordination trans_complex Transmetalation or Amine Coordination L-Pd(II)-(Ar)-(Nu) oa_complex->trans_complex + Nu-M or R₂NH - M-X oa_complex->inhibited_pd Coordination product_complex Product Complex trans_complex->product_complex Isomerization product_complex->pd0 Reductive Elimination product Product Ar-Nu product_complex->product sub This compound sub->inhibited_pd

Caption: The cross-coupling cycle and potential points of catalyst inhibition.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
  • Pharmaceutical Technology. (n.d.). New Horizons for Cross-Coupling Reactions. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19055-19083.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Procter, D. J., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Fors, B. P. (2013). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace.
  • Tundel, R. E., et al. (2008). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 10(7), 1211–1214.
  • Hudnall, T. W. (2015). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. MIT DSpace.
  • Procter, D. J., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • YouTube. (2023). Buchwald-Hartwig amination. [Link]

  • BenchChem. (2025).
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

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Validation & Comparative

A Tale of Two Pyridines: A Comparative Guide to the Reactivity of 2-Methoxypyridin-3-amine and 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, substituted pyridines are foundational scaffolds. Their unique electronic properties and versatile reactivity make them indispensable building blocks for a vast array of pharmaceuticals and functional materials. Among these, aminopyridines are particularly crucial for introducing nitrogen-containing functionalities. This guide provides an in-depth, objective comparison of two closely related yet distinct aminopyridines: 2-Methoxypyridin-3-amine and 3-Aminopyridine .

The core structural difference is the presence of a methoxy group at the C2 position, ortho to the amino group, in this compound. This seemingly minor addition introduces significant electronic and steric changes that profoundly influence the reactivity of both the amino group and the pyridine ring. Understanding these differences is paramount for rational molecular design, reaction optimization, and the strategic synthesis of complex target molecules. This guide will dissect these nuances, supported by mechanistic principles and experimental insights, to empower researchers in their selection and application of these valuable reagents.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of an aromatic compound is fundamentally governed by the distribution of electron density within its ring and the nature of its substituents.

  • 3-Aminopyridine: This molecule features an electron-donating amino group (-NH₂) and the inherently electron-withdrawing pyridine ring nitrogen. The amino group, through its +M (mesomeric) effect, enriches the electron density at the ortho (C2, C4) and para (C6) positions. Conversely, the pyridine nitrogen deactivates the ring towards electrophilic attack through its -I (inductive) and -M effects.[1]

  • This compound: The introduction of a methoxy group (-OCH₃) at the C2 position adds another layer of complexity. The methoxy group is also strongly electron-donating via its +M effect, but it exerts an electron-withdrawing -I effect due to the high electronegativity of the oxygen atom.[2] Its position ortho to the amino group leads to a powerful synergistic activation of the pyridine ring, but also introduces potential steric hindrance.

Comparative Physicochemical Properties
PropertyThis compound3-Aminopyridine
Structure this compound Structure3-Aminopyridine Structure
CAS Number 20265-38-7[3]462-08-8[4]
Molecular Formula C₆H₈N₂O[5]C₅H₆N₂[4]
Molecular Weight 124.14 g/mol [5]94.11 g/mol [4]
pKa (Conjugate Acid) Value not readily available in searches, but expected to be lower than 3-Aminopyridine due to the -I effect of the methoxy group.~5.98
Topological Polar Surface Area (TPSA) 48.1 Ų[5]38.3 Ų
Electronic Influence of Substituents

The interplay of inductive and resonance effects dictates the electron density map of each molecule, which is a strong predictor of reactivity. The methoxy group in this compound has a particularly notable impact, reducing the basicity of the nearby pyridine nitrogen through its inductive electron-withdrawing effect.[2]

G cluster_0 3-Aminopyridine: Electronic Effects cluster_1 This compound: Electronic Effects N1 Pyridine N (-I, -M) Ring_3AP Pyridine Ring N1->Ring_3AP Deactivates NH2_3AP C3-Amino (+M) NH2_3AP->Ring_3AP Activates (O/P) N1_2M Pyridine N (-I, -M) Ring_2M Pyridine Ring N1_2M->Ring_2M Deactivates NH2_2M C3-Amino (+M) NH2_2M->Ring_2M Activates (O/P) OCH3_2M C2-Methoxy (+M, -I) OCH3_2M->N1_2M Inductively Weakens Basicity OCH3_2M->Ring_2M Strongly Activates (O/P)

Caption: Dominant electronic effects of substituents on the pyridine rings.

Comparative Reactivity Analysis

Basicity and Nucleophilicity of the Ring Nitrogen

The pyridine nitrogen's lone pair of electrons makes it a potential site for protonation and alkylation.

  • 3-Aminopyridine: The nitrogen atom is a moderately strong base.

  • This compound: The potent inductive (-I) effect of the adjacent oxygen atom in the methoxy group significantly withdraws electron density from the pyridine nitrogen. This makes the nitrogen in This compound substantially less basic and less nucleophilic than in 3-aminopyridine. This is a critical consideration for reactions involving the ring nitrogen, such as N-oxide formation or quaternization, which will be significantly slower or require harsher conditions for the methoxy-substituted compound. This effect is often exploited in synthesis to use the methoxypyridine as a masked pyridone, obviating the need for protecting groups or specialized chromatography associated with more basic pyridines.[2]

Nucleophilicity of the Exocyclic Amino Group

The reactivity of the -NH₂ group is crucial for many synthetic transformations, including amide bond formation (acylation), N-alkylation, and N-arylation.

  • 3-Aminopyridine: The amino group is a competent nucleophile, readily participating in reactions like acylation with acid chlorides or anhydrides.[6]

  • This compound: The situation here is more complex.

    • Electronic Effect: The electron-donating resonance (+M) effect of the ortho-methoxy group should, in principle, increase the electron density on the C3 carbon, which in turn could slightly decrease the pull of electrons from the amino group into the ring, making the amino nitrogen lone pair more available and thus more nucleophilic .

    • Steric Effect: However, the physical presence of the methoxy group ortho to the amine presents a significant steric barrier. For bulky electrophiles, this steric hindrance can dramatically reduce the reaction rate compared to the unencumbered 3-aminopyridine.

Electrophilic Aromatic Substitution (SEAr)

While pyridine itself is highly resistant to electrophilic substitution, the powerful activating effect of the amino group enables these reactions.

  • 3-Aminopyridine: The amino group strongly activates the C2, C4, and C6 positions. Electrophilic attack (e.g., nitration, halogenation) will preferentially occur at these sites, with the C2 and C4 positions often being the most favored.

  • This compound: This molecule is exceptionally activated towards electrophilic substitution. Both the amino and methoxy groups are powerful ortho-, para-directing activators. Their combined influence strongly directs incoming electrophiles to the C4 and C6 positions. The C2 and C3 positions are already substituted, and the C5 position is meta to both activating groups. Therefore, SEAr on this compound will be both faster and more regioselective for the C4/C6 positions than on 3-aminopyridine.

Caption: General experimental workflow for comparative N-acylation.

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 mmol) and 3-aminopyridine (1.0 mmol) in anhydrous DCM (10 mL), respectively.

  • Base Addition: To each flask, add triethylamine (1.1 mmol, 1.1 eq).

  • Cooling: Place both flasks in an ice-water bath and cool the solutions to 0 °C.

  • Acylation: While stirring vigorously, add acetyl chloride (1.05 mmol, 1.05 eq) dropwise to each flask over 5 minutes.

  • Reaction: Remove the ice baths and allow the reactions to warm to room temperature. Monitor the progress of each reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent). Stir for 2 hours or until the starting amine is consumed.

  • Workup: Quench each reaction by slowly adding saturated aqueous NaHCO₃ (15 mL). Transfer the mixtures to separatory funnels and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purity. If necessary, purify the products by flash column chromatography on silica gel. Compare the final, isolated yields.

Expected Outcome: Due to the lower steric hindrance around the amino group, the reaction with 3-aminopyridine is expected to proceed to completion faster and potentially give a higher isolated yield than the reaction with this compound.

Conclusion and Strategic Recommendations

The choice between this compound and 3-aminopyridine is not arbitrary but a strategic decision based on the desired chemical transformation.

  • Choose 3-Aminopyridine when:

    • The primary goal is functionalization of the amino group with a wide range of electrophiles, especially those that are sterically demanding.

    • Moderate activation of the pyridine ring for electrophilic substitution is sufficient.

    • The basicity of the pyridine nitrogen is required for catalysis or subsequent reactions.

  • Choose this compound when:

    • The goal is a highly activated, regioselective electrophilic substitution on the pyridine ring, specifically at the C4 or C6 positions.

    • A less basic pyridine nitrogen is advantageous to avoid side reactions or simplify purification. [2] * The target molecule requires the specific substitution pattern offered by this scaffold, such as in the synthesis of certain kinase inhibitors or other bioactive molecules. [7][8] * The amino group is to be reacted with small, unhindered electrophiles.

By understanding the fundamental electronic and steric differences detailed in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic campaigns.

References

  • Vertex AI Search Result. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Vertex AI Search Result. (N.D.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH.
  • Vertex AI Search Result. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • PubChem. (n.d.). 2-Amino-3-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]

  • ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2006). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBr n Cl(6−n)(4-Mepy)4 complexes.
  • PubChem. (n.d.). 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. The Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • NIH National Center for Biotechnology Information. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 20265-38-7. Retrieved from [Link]

  • Thieme. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis.
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A Comparative Guide to the Synthesis of 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Introduction

2-Methoxypyridin-3-amine is a critical building block in modern medicinal chemistry and drug development.[1][2] Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the amine functionality on the pyridine scaffold, make it a highly sought-after intermediate for synthesizing a range of biologically active molecules, including novel inhibitors for oncology and inflammation research.[1][3] The strategic placement of the methoxy and amino groups provides a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures.

This guide provides an in-depth comparison of the most common and effective synthesis routes for this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of each method's performance based on yield, safety, cost-effectiveness, and scalability. This document is intended to equip researchers, chemists, and process development professionals with the necessary insights to select the optimal synthetic strategy for their specific research and development needs.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary strategies: functional group transformation of a pre-existing pyridine core and construction of the substituted pyridine ring. This guide will focus on the most prevalent and practical functional group transformation approaches:

  • Route 1: Nitration and Subsequent Reduction. This classical two-step approach involves the initial nitration of 2-methoxypyridine to form 2-methoxy-3-nitropyridine, followed by the reduction of the nitro group to the desired amine.

  • Route 2: The Hofmann Rearrangement. This elegant one-carbon degradation reaction starts from the readily available 2-methoxynicotinamide, converting it directly into this compound.[4][5]

  • Route 3: Nucleophilic Aromatic Substitution (SNAr). This route utilizes 3-amino-2-chloropyridine as a starting material, where the chloro group is displaced by a methoxide source.

Each of these pathways offers distinct advantages and disadvantages, which we will explore in detail.

Route 1: Nitration of 2-Methoxypyridine and Subsequent Reduction

This is arguably the most traditional and widely documented route. It relies on the controlled nitration of 2-methoxypyridine, followed by a robust reduction of the intermediate nitro-compound.

Reaction Scheme & Mechanism

Step 1: Nitration of 2-Methoxypyridine

The methoxy group at the 2-position is an ortho-, para-director. However, due to the electronic nature of the pyridine ring, nitration predominantly occurs at the 3- and 5-positions. Careful control of reaction conditions is necessary to favor the formation of the 3-nitro isomer. The reaction typically proceeds via an electrophilic aromatic substitution mechanism using a nitrating agent like a mixture of nitric and sulfuric acids.[6]

Step 2: Reduction of 2-Methoxy-3-nitropyridine

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. For this substrate, common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or, more frequently in laboratory settings, metal-acid reductions such as tin(II) chloride in an acidic medium.[1][7] The tin(II) chloride method is often preferred for its high efficiency and functional group tolerance.[1]

Workflow & Pathway Diagram

Route_1_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start 2-Methoxypyridine Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Electrophilic Aromatic Substitution Intermediate 2-Methoxy-3-nitropyridine Nitration->Intermediate Reduction Reduction (SnCl₂·2H₂O, EtOH) Intermediate->Reduction Metal-Acid Reduction Product This compound Reduction->Product

Caption: Workflow for Route 1: Nitration-Reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methoxy-3-nitropyridine

  • To a cooled (0-5 °C) flask containing concentrated sulfuric acid, add 2-methoxypyridine dropwise while maintaining the internal temperature below 10 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, ensuring the temperature does not exceed 15 °C.[6]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., NaOH or NaHCO₃) until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-methoxy-3-nitropyridine.

Step 2: Synthesis of this compound [1]

  • Suspend 2-methoxy-3-nitropyridine (1.0 equiv) in ethanol (to make a ~0.2 M solution) in a round-bottom flask.[1]

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 5.0 equiv) to the suspension in portions. The reaction can be mildly exothermic.[1]

  • Heat the mixture to reflux (approximately 80 °C) and stir for 1-3 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is approximately 8.[1] A thick white precipitate of tin salts will form.

  • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.[1]

  • Separate the organic layer of the filtrate and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

Route 2: Hofmann Rearrangement of 2-Methoxynicotinamide

The Hofmann rearrangement is a classic name reaction that provides a direct route from a primary amide to a primary amine with one fewer carbon atom.[4][8] This method is particularly attractive as it can often be performed as a one-pot synthesis from the amide.

Reaction Scheme & Mechanism

The reaction proceeds by treating the primary amide, 2-methoxynicotinamide, with an alkaline solution of bromine or chlorine.[4][5] Sodium hypobromite, formed in situ, deprotonates the amide and brominates the nitrogen to form an N-bromoamide intermediate.[9] A second deprotonation is followed by a concerted rearrangement where the pyridyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[4][8] This highly reactive isocyanate is then hydrolyzed by the aqueous base, followed by decarboxylation of the resulting carbamic acid to yield the final primary amine.[4][8]

Pathway Diagram

Hofmann_Rearrangement Amide 2-Methoxynicotinamide NBromo N-Bromoamide Intermediate Amide->NBromo Br₂ / NaOH Isocyanate Isocyanate Intermediate NBromo->Isocyanate Rearrangement Carbamic Carbamic Acid Isocyanate->Carbamic H₂O (Hydrolysis) Amine This compound Carbamic->Amine -CO₂ (Decarboxylation)

Caption: Key intermediates in the Hofmann Rearrangement.

Detailed Experimental Protocol

Note: This is a generalized protocol. Specific conditions may vary based on literature precedents.

  • Prepare a solution of sodium hydroxide in water and cool it to 0 °C.

  • Slowly add bromine to the cold NaOH solution to form sodium hypobromite in situ. Maintain the temperature below 10 °C.

  • In a separate flask, dissolve 2-methoxynicotinamide in a minimal amount of a suitable solvent or use it as a solid.

  • Add the amide to the freshly prepared, cold hypobromite solution.

  • Slowly warm the reaction mixture and then heat to reflux for a specified time (typically 1-2 hours), monitoring for the cessation of gas (CO₂) evolution.

  • Cool the reaction mixture to room temperature.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude this compound via column chromatography or recrystallization.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

This route involves the displacement of a good leaving group, typically a halide, from the 2-position of the pyridine ring by a methoxide nucleophile. The starting material for this synthesis is 3-amino-2-chloropyridine.[10]

Reaction Scheme & Mechanism

The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen. The methoxide ion attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is temporarily broken. The negative charge is stabilized by resonance, particularly involving the ring nitrogen. In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the desired product. The reaction is typically carried out in the presence of a strong base like sodium methoxide in methanol.

Workflow Diagram

SNAr_Workflow Start 3-Amino-2-chloropyridine Reagents Sodium Methoxide (NaOMe) in Methanol (MeOH) Start->Reagents Nucleophilic Aromatic Substitution Product This compound Reagents->Product

Caption: Workflow for Route 3: Nucleophilic Substitution.

Detailed Experimental Protocol
  • To a solution of 3-amino-2-chloropyridine (1.0 equiv) in anhydrous methanol, add sodium methoxide (typically 1.1 to 1.5 equivalents). This can be added as a solid or as a solution in methanol.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to give the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Comparative Analysis of Synthesis Routes

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators for each method.

MetricRoute 1: Nitration-ReductionRoute 2: Hofmann RearrangementRoute 3: SNAr
Overall Yield Moderate to GoodGood to ExcellentGood to Excellent
Starting Materials 2-Methoxypyridine2-Methoxynicotinamide3-Amino-2-chloropyridine
Reagent Cost Low (bulk acids, SnCl₂)Moderate (Br₂, amide)Moderate (NaOMe, chloro-amine)
Scalability Good; nitration requires careful thermal control. Tin waste can be an issue.Moderate; handling bromine on a large scale requires specialized equipment.Excellent; generally clean reactions with simple workups.
Safety Concerns Use of strong, corrosive acids. Exothermic nitration.[6]Use of toxic and corrosive bromine.[9] Strongly basic conditions.Use of flammable methanol and reactive sodium methoxide.
Key Advantages Well-established; uses inexpensive bulk reagents.Fewer steps from the corresponding amide.High-yielding, often clean reaction.
Key Disadvantages Multi-step process; potential for regioisomer formation; heavy metal waste.Requires handling of hazardous bromine; starting amide may need to be synthesized.Availability and cost of 3-amino-2-chloropyridine can be a factor.

Conclusion and Recommendations

The choice of synthesis route for this compound is highly dependent on the specific requirements of the project, including scale, budget, available equipment, and safety protocols.

  • For large-scale, cost-sensitive production , Route 1 (Nitration-Reduction) is often a viable option due to the low cost of the primary reagents. However, this route requires robust process controls to manage the exothermic nitration step and a strategy for handling the resulting tin salt waste.

  • For laboratory-scale synthesis where the starting amide is available , Route 2 (Hofmann Rearrangement) offers an elegant and often high-yielding pathway. Its primary drawback is the handling of liquid bromine, which necessitates a well-ventilated fume hood and appropriate personal protective equipment.

  • For scenarios where starting material availability is not a constraint and a clean, high-yielding process is desired , Route 3 (SNAr) presents an excellent choice. The reaction is typically straightforward to perform and scale, with a simpler purification profile compared to the other methods.

Ultimately, a thorough cost-benefit analysis and risk assessment should be conducted for each route in the context of the intended application before a final decision is made.

References

  • Benchchem Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery. (URL: )
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  • ACS Publications. Synthesis of 3- and 5-Nitro-2-picoline and Derivatives. (URL: [Link])

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A Comparative Guide to the Biological Activity of Pyridine-Based Kinase Inhibitors: 2-Methoxypyridin-3-amine vs. Other Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2][3] This guide offers an in-depth comparison of the biological activity of derivatives based on the 2-methoxypyridin-3-amine scaffold against other pyridine-based structures, with a focus on their role as kinase inhibitors in oncology.

The Central Role of Pyridine Scaffolds in Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[4] This has made them a prime target for therapeutic intervention. Pyridine derivatives have proven to be particularly effective as kinase inhibitors due to their ability to form key interactions within the ATP-binding site of these enzymes.[4][5] The specific arrangement of substituents on the pyridine ring dictates the potency and selectivity of these inhibitors.[1][2]

This guide will delve into a comparative analysis of two distinct pyridine-based scaffolds:

  • Scaffold A: this compound Derivatives as potent PI3K/mTOR dual inhibitors.

  • Scaffold B: 2-Aminopyrimidine Derivatives as highly selective FGFR4 inhibitors.

While both are potent anticancer agents, their differing core structures lead to distinct selectivity profiles and mechanisms of action.

Comparative Analysis of Biological Activity

The efficacy of these pyridine derivatives is best illustrated by comparing their inhibitory concentrations (IC50) against their target kinases and cancer cell lines.

Scaffold & Lead CompoundTarget Kinase(s)Kinase IC50 (nM)Target Cell Line(s)Cellular IC50 (nM)
Scaffold A: Sulfonamide Methoxypyridine (Compound 22c)PI3Kα mTOR 0.2223HCT-116 (Colon Carcinoma)MCF-7 (Breast Adenocarcinoma)20130
Scaffold B: 2-Aminopyrimidine (Compound 2n)FGFR4 FGFR1FGFR2FGFR32.6SparedSparedSparedMDA-MB-453 (Breast Cancer)380

Data for Scaffold A sourced from[6]. Data for Scaffold B sourced from[7][8].

Expert Insights: The data clearly demonstrates that both scaffolds yield highly potent kinase inhibitors. The this compound derivative 22c exhibits remarkable potency against PI3Kα and strong dual activity against mTOR.[6] This dual inhibition is a highly sought-after characteristic in cancer therapy as it can simultaneously block two key signaling nodes. In contrast, the 2-aminopyrimidine derivative 2n showcases exceptional selectivity for FGFR4, completely sparing other FGFR family members.[7][8] This high selectivity can be advantageous in minimizing off-target effects and associated toxicities.

Mechanism of Action and Signaling Pathways

The anticancer activity of these compounds stems from their ability to inhibit specific kinases involved in cell growth and proliferation.

Scaffold A: PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation.[6] Compound 22c , a sulfonamide methoxypyridine derivative, effectively inhibits both PI3K and mTOR, leading to a synergistic antitumor effect.[6]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound_22c Compound 22c (2-Methoxypyridine Derivative) Compound_22c->PI3K Inhibits Compound_22c->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by Compound 22c.

Scaffold B: Selective FGFR4 Inhibition

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, can drive the growth of certain cancers, particularly in breast and liver tissues.[7] Compound 2n , a 2-aminopyrimidine derivative, is a highly selective inhibitor of FGFR4, preventing its activation and downstream signaling.[7][8]

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK) FGFR4->Downstream Phosphorylates & Activates Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes Compound_2n Compound 2n (2-Aminopyrimidine Derivative) Compound_2n->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of Compound 2n.

Experimental Protocols

The following provides a general framework for the synthesis and biological evaluation of these pyridine-based kinase inhibitors, based on methodologies described in the cited literature.

General Synthesis Workflow

The synthesis of these derivatives typically involves a multi-step process.

Synthesis_Workflow Start Starting Pyridine Scaffold Step1 Reaction 1 (e.g., Sulfonylation) Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Reaction 2 (e.g., Coupling) Intermediate->Step2 Final Final Pyridine Derivative Step2->Final

Caption: A generalized synthetic workflow for pyridine derivatives.

Step-by-Step Synthesis of a Sulfonamide Methoxypyridine Derivative (Analogous to Scaffold A):

  • Starting Material: Begin with 5-bromo-2-methoxypyridin-3-amine.[9]

  • Sulfonylation: Dissolve the starting material in anhydrous pyridine. Add a substituted benzenesulfonyl chloride (e.g., 2,4-difluorobenzenesulfonyl chloride) dropwise and stir at room temperature.[9]

  • Work-up: Evaporate the solvent. Add water and stir to precipitate the product.

  • Purification: Filter the precipitate, wash with a non-polar solvent like hexane, and dry to obtain the sulfonamide intermediate.[9]

  • Further Modification (e.g., Suzuki Coupling): The intermediate can then be subjected to further reactions, such as Suzuki coupling, to introduce additional diversity and optimize biological activity.[10]

In Vitro Kinase and Cellular Assays

1. Kinase Inhibition Assay (Biochemical Assay):

  • Principle: To measure the direct inhibitory effect of the compound on the purified target kinase.

  • Procedure:

    • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP.

    • Add varying concentrations of the test compound.

    • Incubate to allow the kinase reaction to proceed.

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation or fluorescence-based assays.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

2. Cellular Proliferation Assay (e.g., MTT Assay):

  • Principle: To assess the effect of the compound on the viability and proliferation of cancer cells.[11]

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a specified period (e.g., 72 hours).[10]

    • Add MTT reagent to the wells. Live cells will metabolize MTT into a colored formazan product.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • The absorbance is proportional to the number of viable cells. Calculate the IC50 value, representing the concentration that inhibits cell proliferation by 50%.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.[1][2][5]

  • For the This compound scaffold , the sulfonamide linkage and the specific substitutions on the appended rings are crucial for potent PI3K inhibition.[9]

  • In the case of 2-aminopyrimidine derivatives , modifications at the 3' position have been shown to be an effective strategy for achieving high selectivity for FGFR4.[7]

  • Generally, the presence of groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it.[1][2]

Conclusion

Both this compound and other pyridine scaffolds like 2-aminopyrimidine serve as excellent starting points for the design of potent and selective kinase inhibitors. The choice of scaffold depends on the specific therapeutic target and the desired selectivity profile. The this compound framework has shown promise for developing dual PI3K/mTOR inhibitors, offering a broader inhibition of a key cancer signaling pathway. Conversely, the 2-aminopyrimidine scaffold has been successfully utilized to create highly selective inhibitors, such as those targeting FGFR4, which may lead to a more favorable safety profile. Further exploration of the vast chemical space around the pyridine core will undoubtedly continue to yield novel and effective anticancer agents.[5]

References

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  • PubMed. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. Retrieved from [Link]

  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

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  • figshare. (2017). 2‑Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Amino-3-methoxypyridine. Retrieved from [Link]

  • PubMed. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Amino-2-methoxypyridine. Retrieved from [Link]

  • PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Methoxypyridin-3-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Need for Isomer-Specific Characterization

In the realm of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of molecules is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, such as the methoxypyridinamine family, often exhibit vastly different pharmacological, toxicological, and physicochemical properties. 2-Methoxypyridin-3-amine, a valuable building block in medicinal chemistry[1], and its isomers, like 3-methoxypyridin-2-amine, possess the same molecular formula (C₆H₈N₂O) and molecular weight (124.14 g/mol ), making their differentiation by low-resolution mass spectrometry alone impossible[2][3].

This guide provides a comprehensive comparison of standard spectroscopic techniques to unambiguously differentiate this compound from its key positional isomer, 3-methoxypyridin-2-amine. We will delve into the causality behind experimental choices and present data-driven methodologies for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), ensuring a self-validating and robust analytical workflow.

The Challenge: Differentiating Key Isomers

The primary challenge lies in the subtle yet significant influence of the methoxy (-OCH₃) and amine (-NH₂) substituent positions on the pyridine ring's electronic environment. These differences manifest as distinct signatures in various spectra. Our focus will be on comparing Compound A (this compound) and Compound B (3-Methoxypyridin-2-amine) .

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Electronic Landscape

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and coupling constants (J) of the pyridine ring protons are exquisitely sensitive to the electronic effects of the -NH₂ (a strong electron-donating group) and -OCH₃ (an electron-donating group) substituents.

Causality of Spectral Differences

In Compound A (2-OCH₃, 3-NH₂) , the protons are at positions 4, 5, and 6. The -OCH₃ group at C2 and -NH₂ at C3 strongly shield the ring, pushing the proton signals upfield compared to unsubstituted pyridine.

In Compound B (3-OCH₃, 2-NH₂) , the protons are also at positions 4, 5, and 6. However, the arrangement of the donating groups results in a different pattern of shielding and deshielding, leading to a unique set of chemical shifts and coupling patterns. The proton at C6 in both isomers is expected to be the most downfield of the ring protons due to its proximity to the electronegative nitrogen atom of the pyridine ring.

Comparative ¹H NMR Data (Predicted and Experimental)
Proton Position Compound A (2-OCH₃, 3-NH₂) Expected δ (ppm) Compound B (3-OCH₃, 2-NH₂) Expected δ (ppm) Key Differentiators
H4 ~6.8 - 7.0 (Doublet of doublets)~6.9 - 7.1 (Doublet of doublets)Subtle shift differences; coupling to H5 and H6.
H5 ~6.5 - 6.7 (Doublet of doublets)~6.6 - 6.8 (Doublet of doublets)Generally the most upfield aromatic proton.
H6 ~7.5 - 7.7 (Doublet of doublets)~7.6 - 7.8 (Doublet of doublets)Most downfield aromatic proton.
-NH₂ ~4.5 - 5.5 (Broad singlet)~5.0 - 6.0 (Broad singlet)Chemical shift is solvent-dependent.
-OCH₃ ~3.9 (Singlet)~3.8 (Singlet)Distinct singlet signals for the methoxy protons.

Note: The predicted chemical shifts are based on the analysis of similar substituted pyridines[4][5][6]. Actual values may vary based on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like those in the -NH₂ group[7].

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic region[8].

  • Data Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative number of protons.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg in 0.7 mL CDCl₃ prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune & Shim Spectrometer prep2->acq1 acq2 Acquire 1D Spectrum (16 Scans) acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Reference & Integrate proc1->proc2 an1 Assign Chemical Shifts (δ) proc2->an1 an2 Analyze Coupling Constants (J) an1->an2 an3 Compare to Isomer Data an2->an3

Caption: Standard workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementary to ¹H NMR, ¹³C NMR provides direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly dependent on their local electronic environment.

Causality of Spectral Differences

The electron-donating effects of the -NH₂ and -OCH₃ groups cause significant upfield shifts (shielding) for the carbons to which they are attached (ipso-carbons) and for the carbons at the ortho and para positions. The different substitution patterns of Compound A and Compound B will, therefore, result in a unique set of six distinct carbon signals. The carbon attached to the methoxy group will be significantly affected by the oxygen's electronegativity, while the carbon attached to the amino group will also show a characteristic shift.

Comparative ¹³C NMR Data
Carbon Position Compound A (2-OCH₃, 3-NH₂) Expected δ (ppm) Compound B (3-OCH₃, 2-NH₂) Expected δ (ppm) Key Differentiators
C2 ~155 - 160~145 - 150C-O vs. C-N. Significant chemical shift difference.
C3 ~125 - 130~148 - 153C-N vs. C-O. Significant chemical shift difference.
C4 ~120 - 125~115 - 120Shift influenced by adjacent substituents.
C5 ~110 - 115~112 - 117Shift influenced by adjacent substituents.
C6 ~140 - 145~138 - 143Carbon adjacent to ring nitrogen is downfield.
-OCH₃ ~53 - 56~54 - 57Similar chemical shifts expected.

Note: Predicted chemical shifts are based on established substituent effects on the pyridine ring[9][10]. PubChem provides some spectral data for this compound[2].

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Use a 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule. While both isomers contain the same functional groups (-NH₂, -OCH₃, pyridine ring), the exact frequencies of their vibrations can be influenced by their positions on the ring due to differences in hydrogen bonding and electronic effects.

Causality of Spectral Differences

The primary areas of interest are the N-H stretching region for the amine and the C-O stretching region for the methoxy group.

  • N-H Stretch: Primary amines typically show two distinct stretching bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches). The exact position and shape of these bands can be affected by intra- and intermolecular hydrogen bonding, which may differ between the two isomers.

  • C-O Stretch: The aromatic ether C-O stretch typically appears as a strong band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1040 cm⁻¹ (symmetric). The electronic environment of the ring can slightly alter these frequencies.

Comparative FTIR Data
Vibrational Mode Typical Range (cm⁻¹) Expected Observations and Differentiators
N-H Stretch (asymmetric & symmetric) 3300 - 3500Both isomers will show two peaks. Subtle shifts in peak positions may be observed due to differences in hydrogen bonding potential.
Aromatic C-H Stretch 3000 - 3100Present in both isomers.
C=C, C=N Ring Stretch 1400 - 1600A series of bands characteristic of the pyridine ring. The pattern and relative intensities can be a fingerprint for each isomer.
Asymmetric C-O-C Stretch 1230 - 1270A strong, sharp peak. Its exact position can be a key differentiator.
Symmetric C-O-C Stretch 1020 - 1070A medium to strong peak.

Note: Experimental FTIR data for 3-methoxypyridin-2-amine is available from sources like SpectraBase[11], which can be used as a reference.

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorbances.

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction, providing the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular weight (124.14), their fragmentation patterns under electron ionization (EI-MS) can differ, providing a method for their distinction.

Causality of Spectral Differences

Upon ionization, the molecular ion (M⁺˙) is formed at m/z = 124. This ion then undergoes fragmentation. The stability of the resulting fragment ions will dictate the fragmentation pathway. The relative positions of the -OCH₃ and -NH₂ groups will influence which fragmentation pathways are favored. For example, the loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion, or the loss of a formyl radical (•CHO) or carbon monoxide (CO) are common fragmentation pathways. The relative abundance of these fragment ions can serve as a fingerprint for each isomer.

Comparative MS Data
Ion (m/z) Fragment Compound A (2-OCH₃, 3-NH₂) Expected Abundance Compound B (3-OCH₃, 2-NH₂) Expected Abundance Key Differentiators
124 [M]⁺˙HighHighMolecular ion peak, confirms molecular weight.
109 [M - CH₃]⁺ModerateModerateLoss of a methyl radical.
95 [M - CHO]⁺PossiblePossibleLoss of a formyl radical.
96 [M - CO]⁺PossiblePossibleLoss of carbon monoxide.

Note: A detailed analysis of the relative intensities of the fragment ions is necessary for differentiation. GC-MS data for 3-methoxypyridin-2-amine is available[3]. Comparing the fragmentation pattern of an unknown sample to a certified reference standard is the most reliable method[12][13].

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Instrument Setup:

    • GC: Use a capillary column suitable for separating polar aromatic compounds (e.g., a DB-5ms or HP-5ms). Set an appropriate temperature program (e.g., start at 100°C, ramp to 250°C at 10°C/min) to ensure good separation from any impurities.

    • MS: Use an electron ionization (EI) source, typically at 70 eV. Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-200).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The instrument software will acquire mass spectra continuously as compounds elute from the column.

  • Data Analysis: Extract the mass spectrum corresponding to the GC peak of the compound of interest. Analyze the molecular ion peak and the fragmentation pattern.

Workflow for GC-MS Isomer Analysis

G cluster_ms Mass Spectrometer (EI, 70 eV) compound_a Compound A (in solution) injection Inject 1µL into GC compound_a->injection compound_b Compound B (in solution) compound_b->injection gc_column Separation on Capillary Column injection->gc_column ion_source Ionization gc_column->ion_source mass_analyzer Mass Analysis (m/z 40-200) ion_source->mass_analyzer detector Detection mass_analyzer->detector data_out Mass Spectrum detector->data_out

Caption: GC-MS workflow for analyzing isomeric compounds.

Synthesis and Strategy: A Holistic Approach

No single technique should be used in isolation. A robust and self-validating approach requires the synthesis of data from multiple techniques.

  • Start with MS: Use GC-MS to confirm the molecular weight (m/z 124) and purity of the sample.

  • Confirm Functional Groups with FTIR: Use FTIR to quickly verify the presence of the primary amine (two N-H stretches) and the aromatic ether (strong C-O stretch).

  • Definitive Structural Elucidation with NMR: Use ¹H and ¹³C NMR as the definitive techniques. The unique patterns of chemical shifts and coupling constants provide an unambiguous fingerprint of the substitution pattern on the pyridine ring. For ultimate confidence, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to definitively assign all proton and carbon signals.

By combining these methods, researchers can confidently and accurately determine the identity and purity of this compound, ensuring the integrity and reliability of their research and development efforts.

References

  • PubChem. (n.d.). 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Ogoshi, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(23), 5729. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-3-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Power, J. D., et al. (2011). The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. Forensic Science International, 212(1-3), 6–12. Retrieved from [Link]

  • J. Mol. Struct. (2015). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. Retrieved from [Link]

  • Stein, S. E. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • Lide, D. R. (Ed.). (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystal Structures of 2-Methoxypyridin-3-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents and functional materials. Among its myriad of derivatives, 2-methoxypyridin-3-amine and its analogs represent a class of compounds with significant potential, finding applications in areas ranging from kinase inhibition to the development of advanced optical materials. The precise three-dimensional arrangement of atoms within these molecules, as elucidated by single-crystal X-ray diffraction, is paramount to understanding their structure-activity relationships (SAR) and structure-property correlations (SPR).

This guide offers a comparative analysis of the X-ray crystal structures of several 2-methoxypyridine derivatives. By examining the subtle yet impactful variations in their solid-state conformations and intermolecular interactions, we aim to provide researchers with a deeper understanding of the structural nuances that govern the behavior of this important class of compounds. We will delve into specific case studies, presenting and interpreting crystallographic data to illustrate how molecular modifications influence crystal packing and, consequently, the macroscopic properties of the material.

The Significance of the 2-Methoxypyridine Core

The 2-methoxypyridine moiety is a privileged scaffold in drug discovery. The methoxy group at the 2-position can act as a hydrogen bond acceptor and influences the electronic properties of the pyridine ring, while the amine group at the 3-position provides a crucial vector for further functionalization and can participate in key hydrogen bonding interactions with biological targets. Understanding the preferred conformational and packing motifs of this core structure is therefore essential for rational drug design.

Comparative Crystallographic Analysis: Case Studies

Case Study 1: Influence of Substituents on the Crystal Packing of 2-Methoxy-3-cyanopyridine Derivatives

A study by Ahipa T. N. and Airody Vasudeva Adhikari on a series of fourteen bent-shaped luminescent mesogens provides a fertile ground for comparative crystallographic analysis.[1][2] Although the primary focus of their work was on liquid crystalline and photo-physical properties, the reported single-crystal X-ray structures of several derivatives offer a glimpse into the solid-state organization of these molecules.

Table 1: Comparative Crystallographic Data for Selected 2-Methoxy-3-cyanopyridine Derivatives

Compound ReferenceCrystal SystemSpace GroupKey Torsion Angles (°)Intermolecular Interactions
4m MonoclinicP2₁/cC(2)-C(3)-C(8)-C(9) = -41.91(6)C-H···N, C-H···O, π-π stacking
4n OrthorhombicAba2C(4)-C(2)-C(18)-C(27) = -4.41(8)C-H···N, C-H···S, π-π stacking

Data extracted from the supplementary information of New J. Chem., 2014, 38, 5018-5029.[1][2]

From the data presented, we can observe that even with the same 2-methoxy-3-cyanopyridine core, the nature of the substituents at other positions on the pyridine ring and its appended phenyl rings dramatically influences the crystal packing.

  • Compound 4m , which features a 4-decyloxyphenyl substituent, crystallizes in a monoclinic system. The significant torsion angle between the pyridine and the decyloxyphenyl ring suggests a non-planar conformation in the solid state. This twisted geometry, coupled with a network of C-H···N and C-H···O hydrogen bonds and π-π stacking interactions, dictates the overall packing arrangement.

  • In contrast, compound 4n , which incorporates a thiophenyl group, adopts an orthorhombic crystal system. The smaller torsion angle involving the thiophenyl ring indicates a more planar disposition relative to the pyridine core. The intermolecular interactions in this case are dominated by C-H···N, C-H···S, and π-π stacking interactions.

This comparison underscores a critical principle in crystal engineering: the interplay between molecular conformation and intermolecular forces. The choice of substituents not only alters the intrinsic electronic and steric properties of the molecule but also directs the way molecules assemble in the solid state.

Case Study 2: Homologous Series of 2-Methoxy-4-(thiophen-2-yl)-3-cyanopyridines

A study on a homologous series of 2-methoxy-4-(thiophen-2-yl)-3-cyanopyridines with increasing cycloalkane ring size provides an excellent platform to study the effect of systematic structural modification on crystal packing.[1]

Table 2: Crystallographic Data for a Homologous Series of 2-Methoxy-4-(thiophen-2-yl)-3-cyanopyridines

CompoundFused RingCrystal SystemSpace GroupKey Observations
1a CyclohexaneMonoclinicP2₁/cOne-dimensional assemblies via C-H···N hydrogen bonds.
1b CycloheptaneMonoclinicP2₁/cThree-dimensional network via C-H···N hydrogen bonds.
1c CyclooctaneMonoclinicP2₁/nOne-dimensional assemblies via C-H···N hydrogen bonds.

Data extracted from Acta Crystallographica Section E, 2022, 78, 1133-1138.[1]

In this series, while all three compounds crystallize in a monoclinic system, the dimensionality of the supramolecular assembly mediated by C-H···N hydrogen bonds varies. This highlights how subtle changes in molecular shape, in this case, the size and flexibility of the fused saturated ring, can lead to different packing motifs. Such variations can have profound implications for the material's physical properties, such as solubility and melting point.

Experimental Protocols

The determination of the X-ray crystal structure of a this compound derivative follows a well-established workflow.

Crystallization

The first and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction.

Step-by-Step Crystallization Protocol:

  • Purification: The compound of interest must be purified to the highest possible degree, typically by recrystallization or chromatography.

  • Solvent Selection: A suitable solvent or solvent system is chosen. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to a gradual increase in the concentration of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Step-by-Step X-ray Diffraction Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods, followed by refinement using least-squares techniques.

  • Validation: The final crystal structure is validated to ensure its quality and accuracy.

Visualization of the Experimental Workflow

The process of obtaining and analyzing the crystal structure of a this compound derivative can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Comparative Analysis refinement->analysis

Caption: Experimental workflow for the X-ray crystal structure analysis of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The crystallographic data provides a solid foundation for understanding the SAR of this compound derivatives. For instance, in the context of drug design, the precise knowledge of the conformation of the molecule and the nature and directionality of its hydrogen bonding capabilities allows for more accurate molecular docking studies and the design of more potent and selective inhibitors.

The following diagram illustrates the logical relationship between the crystal structure and its impact on drug discovery:

sar_relationship crystal_structure X-ray Crystal Structure molecular_conformation Molecular Conformation crystal_structure->molecular_conformation intermolecular_interactions Intermolecular Interactions crystal_structure->intermolecular_interactions sar Structure-Activity Relationship (SAR) molecular_conformation->sar intermolecular_interactions->sar drug_design Rational Drug Design sar->drug_design lead_optimization Lead Optimization drug_design->lead_optimization candidate Drug Candidate lead_optimization->candidate

Caption: Logical relationship from crystal structure to drug candidate selection.

Conclusion

The X-ray crystal structures of this compound derivatives and their analogs provide invaluable insights into their solid-state behavior. This comparative guide has demonstrated that subtle modifications to the molecular structure can lead to significant changes in crystal packing and intermolecular interactions. For researchers in drug discovery and materials science, a thorough understanding of these crystallographic principles is not merely academic but a practical tool for the rational design of molecules with desired properties and functions. The continued exploration and comparison of the crystal structures of this versatile class of compounds will undoubtedly pave the way for future innovations.

References

  • Ahipa T. N. and Adhikari, A. V. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 2014, 38(10), 5018-5029. [Link]

  • Ahipa T. N. and Adhikari, A. V. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

  • Elgemeie, G. H., et al. Crystal structures of three homologues with increasing ring size: 2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 2022, 78(10), 1133-1138. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization and Comparative Reactivity of 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of a core scaffold is a decision that dictates the trajectory of a synthetic campaign. The substituted aminopyridine motif is a cornerstone of modern pharmaceuticals, prized for its versatile reactivity and its prevalence in biologically active molecules. Among these, 2-Methoxypyridin-3-amine stands out as a particularly valuable building block. Its unique electronic profile—an electron-donating amine ortho to an electron-donating methoxy group on an electron-deficient pyridine ring—presents a nuanced reactivity landscape.

This guide provides an in-depth characterization of the reaction products of this compound, offering a comparative analysis against viable alternatives. We will move beyond mere protocols to explore the mechanistic rationale behind experimental choices, ensuring a robust and validated understanding of this critical reagent.

Part 1: The Strategic Importance of the this compound Scaffold

The strategic placement of the amino and methoxy groups on the pyridine ring is key to the utility of this compound. The primary amine at the C-3 position serves as a potent nucleophile and a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The adjacent C-2 methoxy group exerts a significant electronic and steric influence. Electronically, it enhances the nucleophilicity of the C-3 amine. Sterically, it can direct the regioselectivity of certain reactions and influence the conformational preferences of the resulting products. This scaffold is a frequent starting point for the synthesis of complex heterocyclic systems, including inhibitors of critical signaling pathways like PI3K/mTOR.[1][2]

Part 2: Core Reactivity Profiles: A Comparative Analysis

The workhorse reactions for functionalizing the this compound core are palladium-catalyzed C-N and C-C bond-forming reactions. Here, we compare its performance in the two most critical transformations: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Forging the Aryl-Amine Bond

The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[3] For a substrate like this compound, this reaction allows for the direct coupling of an aryl or heteroaryl halide to the C-3 amino group, generating N-aryl-2-methoxypyridin-3-amines.

The success of a Buchwald-Hartwig amination hinges critically on the choice of phosphine ligand and base. The ligand stabilizes the palladium catalyst, facilitates the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition. The base is required to deprotonate the amine, forming the active palladium-amido complex.[1]

  • Ligand Selection: For electron-rich and potentially chelating substrates like aminopyridines, bulky, electron-rich biaryl monophosphine ligands are the gold standard. Ligands such as RuPhos and BrettPhos have proven exceptionally effective.[4]

    • RuPhos is often favored for its ability to promote the reductive elimination step, which can be the rate-limiting step for electron-rich substrates. Its relatively smaller steric profile (compared to BrettPhos) makes it a good general choice.[5][6]

    • BrettPhos , with its greater steric bulk, excels at promoting the initial oxidative addition of the aryl halide to the Pd(0) center. This can be the rate-limiting step, particularly with less reactive aryl chlorides. It is also highly effective for the selective monoarylation of primary amines.[5][6][7]

  • Base Selection: The choice of base is dictated by the solvent and the sensitivity of the substrates.

    • Strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) are highly effective, especially in nonpolar solvents like toluene or dioxane. They readily deprotonate the palladium-amine complex.[8]

    • Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are used with more polar solvents (e.g., DMF, or aqueous mixtures) and for substrates with base-sensitive functional groups.[7]

    • Lithium bis(trimethylsilyl)amide (LiHMDS) is a particularly useful base when functional group tolerance is paramount, as it can be used with substrates bearing acidic protons like hydroxyl or carboxyl groups.[7]

Direct comparative studies on this compound are scarce, but data from structurally similar 3-halo-2-aminopyridines provide a strong predictive framework.

EntryAmine SubstrateAryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-aminopyridineAnilineRuPhosLiHMDSToluene1001666[9]
23-Bromo-2-aminopyridineCyclopentylamineBrettPhosLiHMDSToluene1001678[9]
33-Aminopyridine4-ChlorotolueneBrettPhosNaOtBuToluene1101895[4]
4Morpholine2-BromopyridineXantPhosDBUMeCN/PhMe140191 (flow)[10][11]

Analysis: The data suggests that for primary amine coupling partners, BrettPhos is an exceptional ligand, delivering high yields.[9] The choice of a strong base like LiHMDS is compatible with the unprotected aminopyridine. For comparison, the less sterically hindered and electronically different 3-aminopyridine also couples efficiently, highlighting the broad utility of these catalyst systems.[4]

This protocol is adapted for the synthesis of N-aryl derivatives from a precursor like 5-bromo-2-methoxypyridin-3-amine.

  • Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-2-methoxypyridin-3-amine (1.0 equiv.), the aryl amine (1.2 equiv.), and the appropriate base (e.g., LiHMDS, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., BrettPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling: Constructing the Biaryl Core

The Suzuki-Miyaura coupling is the preeminent method for C(aryl)-C(aryl) bond formation.[12] For drug discovery, this reaction is invaluable for coupling a halogenated aminopyridine core with diverse (hetero)arylboronic acids or esters. A common synthetic strategy involves first halogenating the this compound scaffold (e.g., at the C-5 position to give 5-bromo-2-methoxypyridin-3-amine) before performing the coupling.

  • Catalyst System: While standard catalysts like Pd(PPh₃)₄ can be effective, challenging couplings involving electron-rich heterocycles often benefit from more specialized systems. Catalysts based on bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can improve yields and substrate scope.[13][14] Pd(dppf)Cl₂ is another robust and air-stable catalyst frequently used for these transformations.[5]

  • Base and Solvent: A base is required to activate the boronic acid for transmetalation. Aqueous solutions of K₂CO₃, K₃PO₄, or Cs₂CO₃ are most common, typically used with solvents like 1,4-dioxane, toluene, or DMF.[13][15] The presence of water is often beneficial, though the optimal ratio must be determined empirically.[5]

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9585[15]
22-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃DioxaneReflux86[16]
33-Chloroindazole3-Fluorophenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O10080[14]
49-Benzyl-6-chloropurine3-Nitrophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂OReflux82[6]

Analysis: The data shows that aminopyridines are excellent substrates for Suzuki coupling. Even the historically challenging 2-chloro-3-aminopyridine can be coupled in high yield under the right conditions, demonstrating the power of modern catalyst systems.[16] The closely related 5-bromo-2-methylpyridin-3-amine couples efficiently with a standard Pd(PPh₃)₄ catalyst.[15] This suggests that a halogenated this compound derivative would be a highly competent coupling partner.

This protocol is adapted from established methods for similar substrates.[15]

  • Reaction Setup: To a Schlenk flask, add 5-bromo-2-methoxypyridin-3-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Part 3: Alternative Reaction Pathways

While palladium-catalyzed cross-coupling is dominant, the reactivity of this compound extends to classical heterocyclic synthesis, providing alternative routes to complex scaffolds.

Synthesis of Pyrido[2,3-d]pyrimidines

The condensation of 2-aminopyridine derivatives with various reagents is a foundational strategy for constructing the pyrido[2,3-d]pyrimidine ring system, a privileged scaffold in medicinal chemistry.[17][18]

Reaction Principle: The reaction typically involves the condensation of the C-3 amino group and the C-2 ring nitrogen of the pyridine with a three-atom synthon, often derived from a 1,3-dicarbonyl compound, a β-ketoester, or an α,β-unsaturated carbonyl compound.

The primary alternative is not a different starting material, but a different synthetic strategy: building the pyridine ring onto a pre-existing pyrimidine. However, starting from an aminopyridine is often more convergent and allows for greater diversity in the final product. Unsubstituted 2-aminopyridine is the most common starting material for these syntheses. The presence of the 2-methoxy group in our target molecule would influence the electronics of the cyclization and the properties of the final product.

This generalized protocol is based on the condensation of an aminopyridine with a β-ketoester.[19]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 equiv.) in a high-boiling solvent like Dowtherm A or polyphosphoric acid.

  • Reaction: Heat the mixture to a high temperature (180-250 °C) for several hours.

  • Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Workup: Cool the reaction mixture. If using polyphosphoric acid, carefully quench by pouring onto ice.

  • Isolation: Collect the precipitated solid by filtration. If no solid forms, extract the product with an appropriate organic solvent.

  • Purification: Recrystallize or purify the crude product by column chromatography.

Part 4: Visualizing the Workflow and Mechanisms

Diagrams are essential for clarifying complex chemical processes. The following are presented in Graphviz DOT language.

G cluster_buchwald Buchwald-Hartwig Amination Workflow reagents 1. Add Aryl Halide, This compound, Base to Schlenk Tube inert 2. Evacuate & Backfill with Argon (3x) reagents->inert catalyst 3. Add Pd Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat & Stir (100-110°C, 16-24h) solvent->react workup 6. Cool, Dilute, Filter, Wash react->workup purify 7. Dry & Purify (Chromatography) workup->purify product Product: N-Aryl-2-methoxypyridin-3-amine purify->product

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_amido Ar-Pd(II)L₂(NHR') pd_complex1->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 product Ar-NHR' pd_amido->product Reductive Elimination end_product start_materials Ar-X + R'-NH₂ base + Base - Base·HX

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a superior building block for the synthesis of complex, nitrogen-containing heterocycles. Its reactivity is dominated by highly reliable and versatile palladium-catalyzed cross-coupling reactions, for which robust catalyst systems have been developed. An understanding of the mechanistic principles guiding ligand and base selection is paramount to harnessing the full potential of this reagent. While cross-coupling is its primary application, its utility in classical condensation reactions to form fused ring systems like pyrido[2,3-d]pyrimidines should not be overlooked. By providing this comparative guide, we empower researchers to make informed, mechanistically-driven decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery of novel therapeutics.

References

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  • Gao, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel, Switzerland), 16(3), 461. [Link]

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  • Stanforth, S. P., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(2), 375–379. [Link]

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  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules (Basel, Switzerland), 24(17), 3169. [Link]

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A Comparative Guide to the Structural Confirmation of Novel Compounds from 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-Methoxypyridin-3-amine in Drug Discovery

This compound is a cornerstone building block in medicinal chemistry, prized for its versatile reactivity that allows for the synthesis of a diverse array of nitrogen-containing heterocycles.[1][2][3] These pyridine derivatives are integral to the development of novel therapeutics, with applications ranging from anticancer agents to treatments for neurodegenerative diseases like Alzheimer's.[4][5] The strategic placement of the methoxy and amino groups on the pyridine ring provides multiple avenues for synthetic modification, leading to the creation of complex scaffolds with significant biological potential.[6][7]

However, the synthesis of novel compounds is only the first step. Unambiguous confirmation of the chemical structure of these new molecular entities is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of subsequent biological and pharmacological studies. This guide provides an in-depth comparison of the most critical analytical techniques used for the structural elucidation of novel compounds derived from this compound, offering insights into the causality behind experimental choices and presenting supporting data for a comprehensive understanding.

Synthetic Pathways: Crafting Novel Scaffolds

The journey to a novel compound begins with a strategic synthetic design. The reactivity of this compound allows for a variety of transformations, including but not limited to:

  • N-functionalization: The primary amine is readily acylated, alkylated, or used in condensation reactions to introduce diverse substituents.

  • Ring-forming reactions: The amine can participate in cyclization reactions to construct fused heterocyclic systems, such as pyridopyrimidines or pyridotriazines.

  • Cross-coupling reactions: The pyridine ring can be further functionalized through metal-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkyl groups.[8]

For the purpose of this guide, we will consider a hypothetical novel compound, N-(2-methoxy-pyridin-3-yl)-acetamide (Compound 1) , synthesized via a straightforward acylation of this compound. While simple, this example effectively illustrates the application and comparison of various analytical techniques.

The Analytical Toolkit: A Multi-faceted Approach to Structural Confirmation

No single technique can provide a complete structural picture. A synergistic combination of spectroscopic and spectrometric methods is essential for irrefutable structure determination.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step in characterizing a new compound. It provides the most accurate determination of a molecule's mass, allowing for the confident assignment of its elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the purified compound (typically 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: The sample is infused into the mass spectrometer using an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is set to acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Analysis: The exact mass of the [M+H]⁺ ion is measured and compared to the theoretical mass calculated for the proposed structure.

Data Presentation: HRMS of Compound 1

ParameterObserved ValueTheoretical Value
Molecular FormulaC8H10N2O2C8H10N2O2
[M+H]⁺ (m/z)167.0815167.0817
Mass Error (ppm)-1.2-

Expert Insight: A mass error of less than 5 ppm provides strong evidence for the proposed molecular formula. HRMS serves as a critical first pass, confirming that the desired reaction has occurred and that the product has the expected elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and three-dimensional structure of a molecule in solution.[9] A suite of 1D and 2D NMR experiments provides a comprehensive map of the molecular framework.

1D NMR: The Foundational Spectra

  • ¹H NMR: Provides information about the number, chemical environment, and connectivity of protons. In pyridine derivatives, aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm).[9]

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of pyridine ring carbons are influenced by the electronegativity of the nitrogen atom.[9]

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

Data Presentation: ¹H and ¹³C NMR Data for Compound 1

¹H NMR¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
8.15 (dd, J=4.8, 1.8 Hz, 1H)H-6168.9C=O
8.05 (dd, J=7.8, 1.8 Hz, 1H)H-4158.2C-2
7.10 (dd, J=7.8, 4.8 Hz, 1H)H-5145.1C-6
4.00 (s, 3H)OCH₃130.5C-4
2.20 (s, 3H)CH₃ (acetamide)125.8C-3
9.50 (s, 1H, br)NH118.7C-5
53.6OCH₃
24.5CH₃ (acetamide)

2D NMR: Connecting the Dots

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning signals and confirming connectivity, especially in more complex molecules.[10]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH), which is invaluable for identifying quaternary carbons and piecing together molecular fragments.[11]

Experimental Protocol: 2D NMR Spectroscopy

Standard pulse programs for COSY, HSQC, and HMBC experiments are typically used.[12][13] Key parameters such as spectral width and acquisition times are optimized based on the 1D spectra.

Data Interpretation: Key 2D NMR Correlations for Compound 1

ExperimentKey CorrelationsStructural Information Confirmed
COSY H-4 ↔ H-5, H-5 ↔ H-6Confirms the connectivity of the pyridine ring protons.
HSQC δH 8.15 ↔ δC 145.1, δH 8.05 ↔ δC 130.5, δH 7.10 ↔ δC 118.7, δH 4.00 ↔ δC 53.6, δH 2.20 ↔ δC 24.5Unambiguously assigns the protonated carbons.
HMBC δH 9.50 (NH) ↔ δC 168.9 (C=O) and δC 125.8 (C-3), δH 2.20 (CH₃) ↔ δC 168.9 (C=O), δH 4.00 (OCH₃) ↔ δC 158.2 (C-2)Confirms the attachment of the acetamide group to the amine nitrogen (C-3) and the methoxy group to C-2.

Expert Insight: The combination of 1D and 2D NMR provides a robust and self-validating system for structure determination. The HMBC experiment is particularly powerful for confirming the overall connectivity of the molecule, including the positions of substituents on the pyridine ring.

Visualization of the Structural Elucidation Workflow

The logical flow of experiments is critical for efficient and accurate structure determination.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Start This compound Reaction Acylation Start->Reaction Purification Column Chromatography Reaction->Purification HRMS HRMS Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D XRay X-ray Crystallography (Optional) NMR_2D->XRay For unambiguous stereochemistry Structure_Confirmed Final Structure Confirmed NMR_2D->Structure_Confirmed XRay->Structure_Confirmed

Caption: Workflow for the synthesis and structural confirmation of novel compounds.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule.[14][15][16] It is particularly crucial for determining the absolute stereochemistry of chiral centers, which is often challenging to establish solely by NMR.[17]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent system (e.g., slow evaporation, vapor diffusion). Crystals should ideally be at least 20 µm in all dimensions.[15]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Expert Insight: While X-ray crystallography is the "gold standard," obtaining high-quality crystals can be a significant bottleneck.[18] It is often reserved for cases where NMR data is ambiguous or when absolute stereochemistry must be determined. For our achiral example, Compound 1, X-ray crystallography would serve as the ultimate confirmation of the planar structure and bond lengths/angles.

Comparative Summary of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
HRMS Exact mass and elemental composition.High sensitivity, small sample requirement.Provides no information on atomic connectivity.
1D NMR Number and chemical environment of ¹H and ¹³C nuclei.Relatively fast, provides foundational structural information.Can be ambiguous for complex molecules.
2D NMR Atomic connectivity through bonds (¹H-¹H, ¹H-¹³C).Unambiguously establishes the molecular framework.Can be time-consuming to acquire and interpret.
X-ray Crystallography Precise 3D atomic arrangement, bond lengths/angles, absolute stereochemistry.Unambiguous structure determination.[14]Requires a suitable single crystal, which can be difficult to obtain.[17]

Conclusion: An Integrated Approach for Scientific Rigor

The structural confirmation of novel compounds derived from this compound requires a logical and multi-technique approach. High-Resolution Mass Spectrometry provides the initial confirmation of elemental composition, followed by a comprehensive analysis using 1D and 2D NMR spectroscopy to elucidate the detailed atomic connectivity. For compounds with stereochemical complexity or where NMR data is inconclusive, single-crystal X-ray crystallography offers the ultimate, unambiguous structural determination. By judiciously applying these techniques and understanding their complementary nature, researchers can confidently establish the structures of novel compounds, paving the way for further investigation into their therapeutic potential.

References

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A Senior Application Scientist's Guide: Strategic Alternatives to 2-Methoxypyridin-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status and Latent Challenges of the Aminopyridine Scaffold

In the landscape of modern kinase inhibitor design, few scaffolds are as ubiquitous or as functionally critical as the aminopyridine core. Its remarkable ability to form two or three key hydrogen bonds with the "hinge" region of the kinase ATP-binding site has cemented its status as a privileged fragment. Among the many variations of this scaffold, 2-methoxypyridin-3-amine has been widely employed as a versatile building block, offering a convenient synthetic handle and favorable electronic properties.

However, deep-seated experience in drug development campaigns reveals that reliance on a single building block, no matter how effective, can lead to project bottlenecks. The 3-methoxy-2-aminopyridine moiety, in particular, has been associated with specific liabilities, including metabolic instability that can lead to the formation of reactive metabolites, posing risks of mutagenicity and time-dependent drug-drug interactions (TDI).[1]

This guide provides a comparative analysis of viable alternatives to this compound, moving beyond a simple list of replacements. We will explore the causal relationships between structural modifications and their impact on physicochemical properties, biological activity, and synthetic tractability. Our objective is to equip researchers with the strategic insights needed to select the optimal hinge-binding fragment for their specific kinase target and desired therapeutic profile.

The Fundamental Role of the Hinge-Binding Motif

The interaction between a kinase inhibitor and the hinge region—the flexible loop connecting the N- and C-lobes of the kinase domain—is the primary anchor for most Type I and Type II inhibitors.[2][3][4] The aminopyridine scaffold excels in this role by presenting a hydrogen bond donor (the exocyclic amine) and a hydrogen bond acceptor (the pyridine nitrogen) in a pre-organized geometry that mimics the adenine portion of ATP.

G cluster_1 Aminopyridine Inhibitor Hinge_NH Backbone NH (e.g., Leu83) Inhibitor 2-Aminopyridine Scaffold Hinge_NH->Inhibitor H-Bond (Donor) Hinge_CO Backbone C=O (e.g., Glu81) Inhibitor->Hinge_CO H-Bond (Acceptor)

Figure 1: General hydrogen bonding pattern of an aminopyridine scaffold with the kinase hinge backbone.

PART 1: Direct Analogs and Bioisosteric Replacements

The most direct approach to circumventing the potential issues of this compound is to employ a structurally similar analog. The choice is governed by a desire to fine-tune key physicochemical properties.

Physicochemical and Reactivity Profiles of Key Alternatives

The substitution pattern on the pyridine ring profoundly influences basicity (pKa), lipophilicity (logP), and metabolic stability. These parameters are critical for optimizing solubility, cell permeability, and avoiding off-target effects (e.g., interactions with aminergic GPCRs).

CompoundStructurepKa (Conj. Acid)cLogPKey Rationale for Use
This compound Image of this compound~4.50.5Baseline; good starting point but potential metabolic liability.[1][5]
2-Amino-3-methoxypyridine Image of 2-Amino-3-methoxypyridine~5.20.5Isomeric alternative; alters vector for C4/C5/C6 substituents.[6]
2-Amino-4-(trifluoromethyl)pyridine Image of 2-Amino-4-(trifluoromethyl)pyridine2.981.59Reduces basicity significantly due to EWG, potentially avoiding off-target effects. Increases lipophilicity and metabolic stability.[7]
2-Amino-4-chloropyridine Image of 2-Amino-4-chloropyridine3.851.10Modestly reduces basicity. Provides a synthetic handle for further functionalization via cross-coupling.[7]
3-Aminopyridin-2-one Image of 3-Aminopyridin-2-one~2.5-0.4Significantly alters electronics and solubility. Can act as both H-bond donor and acceptor. Identified from fragment screens.[8][9]
2-Aminopyrimidine Image of 2-Aminopyrimidine3.54-0.18Classic bioisostere. The second ring nitrogen reduces basicity and can modulate solubility and ADME properties. Widely used in approved drugs.[10]

Table 1: Comparative properties of this compound and selected alternatives. Data is representative and sourced from literature and chemical databases.[1][5][6][7][8][9][10]

Expert Insights: The decision to switch from this compound to an alternative is often driven by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data. For instance, the Pfizer group demonstrated that for a series of bRAF inhibitors, replacing the 3-methoxy-2-aminopyridine core with scaffolds that either reduced the electron density of the ring or blocked the site of metabolic oxidation successfully mitigated both mutagenicity and TDI.[1] A switch to a 2-amino-4-(trifluoromethyl)pyridine, for example, would achieve the former by strongly withdrawing electron density, thus deactivating the ring towards oxidative metabolism.

PART 2: Alternative Scaffolds for Diverse Chemical Space

While direct analogs offer fine-tuning, exploring entirely different heterocyclic cores—or bioisosteres—can unlock new regions of chemical space, improve properties, and generate novel intellectual property.[11][12]

  • Aminopyrimidines: This is arguably the most successful bioisosteric replacement for aminopyridines. The additional nitrogen atom in the six-membered ring lowers the pKa and can serve as an additional interaction point or a locus for modulating solubility. Numerous approved kinase inhibitors, such as Imatinib, utilize a related pyridyl-pyrimidine scaffold.[13][14] The aminopyrimidine core has been shown to be critical for potent inhibition of kinases like PLK1 and PLK4.[10][15]

  • 3-Aminopyrid-2-ones: Discovered through structure-based design and fragment screening, the 3-aminopyrid-2-one motif presents a different set of vectors for optimization.[8] This scaffold has proven effective for developing potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk).[8]

  • Fused Heterocycles (e.g., Pyrido[3,2-d]pyrimidines): For more advanced lead optimization, fused systems can impart rigidity and orient substituents into specific pockets of the active site. These scaffolds can be used to develop highly potent PI3K/mTOR dual inhibitors.[16]

Comparative Biological Activity

The choice of the hinge-binding scaffold can have a dramatic effect on kinase selectivity and potency. The following table provides a representative comparison based on published data for different kinase targets.

Scaffold ClassRepresentative Kinase TargetIC50 RangeKey AdvantagesReference(s)
AminopyridineEGFR, c-Src0.5 - 50 nMWell-established; synthetically accessible.[13][17]
AminopyrimidinePLK4, ABL5 - 100 nMProven clinical utility; tunable ADME properties.[10][14]
3-Aminopyrid-2-oneItk, MPS1, Aurora7 - 200 nMNovel chemical space; good ligand efficiency.[8][9]
Pyrido[3,2-d]pyrimidinePI3Kα/mTOR3 - 40 nMRigidified scaffold can enhance potency and selectivity.[16]

Table 2: Representative biological activity of different hinge-binding scaffolds against various kinase targets.

PART 3: Experimental Protocols - A Comparative Workflow

To illustrate the practical implications of choosing an alternative starting material, we present two parallel synthetic protocols for a hypothetical kinase inhibitor, "Inhibitor-X," via a Suzuki-Miyaura cross-coupling reaction.

G Comparative Synthetic Workflow for Inhibitor-X cluster_A Workflow A: this compound cluster_B Workflow B: 2-Amino-5-bromopyrimidine (Alternative) A1 Start: 2-Methoxy-3-aminopyridine A2 Bromination (NBS, MeCN) A1->A2 A3 Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base, Solvent) A2->A3 A4 Final Product: Inhibitor-X A3->A4 B1 Start: 2-Amino-5-bromopyrimidine (Commercially available) B2 Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base, Solvent) B1->B2 B3 Final Product: Inhibitor-X B2->B3

Figure 2: A simplified comparison of synthetic workflows. Workflow B offers a more convergent route.

Protocol 1: Synthesis using this compound (via bromination)

Step 1a: Bromination of this compound

  • Rationale: Introduce a halogen at a position suitable for cross-coupling. The C5 position is often targeted.

  • Procedure: To a solution of this compound (1.0 eq) in acetonitrile (MeCN) at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench with aqueous sodium thiosulfate, and extract with ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify by column chromatography to yield 5-bromo-2-methoxypyridin-3-amine.

Step 1b: Suzuki-Miyaura Coupling

  • Rationale: This palladium-catalyzed reaction is a robust method for forming C-C bonds.

  • Procedure: To a flame-dried flask, add 5-bromo-2-methoxypyridin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane/H2O (4:1).

  • Heat the mixture to 95 °C and stir for 8-12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield "Inhibitor-X".

Protocol 2: Synthesis using 2-Amino-5-bromopyrimidine (Alternative)

Step 2a: Suzuki-Miyaura Coupling

  • Rationale: Using a commercially available, pre-halogenated starting material streamlines the synthesis, making it more efficient and convergent.

  • Procedure: To a flame-dried flask, add 2-amino-5-bromopyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), PdCl2(dppf)·CH2Cl2 (0.05 eq), and Na2CO3 (2.0 eq).

  • Evacuate and backfill with Argon three times.

  • Add a degassed solvent mixture, such as DME/H2O (4:1).

  • Heat the mixture to 90 °C and stir for 2-4 hours, monitoring by LC-MS.

  • Perform an analogous aqueous workup and purification as described in Step 1b to yield the pyrimidine analog of "Inhibitor-X".

Comparative Analysis of Protocols: The choice of starting material directly impacts the efficiency of the synthetic route. While this compound is a valid starting point, it requires an additional step (bromination) which can lower the overall yield. An alternative like 2-amino-5-bromopyrimidine, which is readily available, allows for a more direct and higher-yielding synthesis. Furthermore, the electronic properties of the pyrimidine ring can sometimes lead to faster and cleaner coupling reactions compared to the more electron-rich methoxypyridine.

Conclusion and Strategic Outlook

The selection of a hinge-binding scaffold is a critical decision point in kinase inhibitor design. While this compound is a valuable tool, a thorough consideration of its alternatives is essential for any robust drug discovery program.

  • For early-stage discovery, exploring a diverse set of aminopyridine analogs and bioisosteres like aminopyrimidines or aminopyridinones can rapidly generate structure-activity relationship (SAR) data and identify multiple viable chemical series.

  • For lead optimization, the focus must shift to mitigating specific liabilities. If metabolic instability of the methoxy group is observed, switching to an electron-withdrawing group (e.g., -CF3) or a different heterocycle (e.g., pyrimidine) is a data-driven strategy to improve the ADMET profile.[1]

  • Synthetic efficiency should not be underestimated. Choosing a commercially available, functionalized building block can significantly accelerate the synthesis of analogs and the overall project timeline.

Ultimately, the optimal alternative to this compound is not a one-size-fits-all solution. It is a strategic choice informed by the specific kinase target, the desired selectivity profile, emerging SAR and ADMET data, and practical synthetic considerations. By leveraging the comparative insights provided in this guide, researchers can navigate these choices more effectively, increasing the probability of developing safe and efficacious kinase inhibitors.

References

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Deriv
  • A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3-nitropyridine Analogs as Kinase Inhibitors. Benchchem.
  • Chemical structure of type II kinase inhibitors.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC - NIH.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? NIH.
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
  • A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. Benchchem.
  • Bioisosteres of Common Functional Groups. University of Rochester.
  • 3-Amino-2-methoxypyridine. PubChem.
  • Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. PubMed.
  • Bioisosteres. TCI AMERICA.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central.
  • 2-Amino-3-methoxypyridine. PubChem.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC - NIH.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.

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A Senior Application Scientist's Guide to Benchmarking the Efficiency of 2-Methoxypyridin-3-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methoxypyridin-3-amine in Medicinal Chemistry

To the researchers, scientists, and drug development professionals who constitute our valued audience, the pyridine scaffold is a familiar and indispensable motif. Its presence in numerous FDA-approved drugs and biologically active compounds underscores its significance. Within this class of heterocycles, this compound stands out as a versatile building block, offering multiple points for chemical modification. The strategic derivatization of this molecule through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions is a cornerstone of modern medicinal chemistry, enabling the exploration of vast chemical spaces in the quest for novel therapeutics.

This guide provides an in-depth, objective comparison of the efficiency of three seminal palladium-catalyzed cross-coupling reactions involving this compound and its derivatives: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling. As a Senior Application Scientist, my aim is not merely to present protocols but to elucidate the underlying principles that govern their success, empowering you to make informed decisions in your synthetic campaigns. We will delve into the mechanistic nuances, compare catalytic systems, and provide actionable experimental data to guide your laboratory work.

The Challenge: Navigating the Reactivity of an Electron-Rich Heterocycle

The inherent chemical nature of this compound presents a unique set of challenges in cross-coupling reactions. The electron-donating methoxy and amino groups, combined with the coordinating ability of the pyridine nitrogen, can lead to catalyst inhibition and undesired side reactions. Therefore, the judicious selection of the catalytic system—comprising the palladium precursor, ligand, base, and solvent—is paramount to achieving high efficiency and reproducibility.

Section 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, enabling the formation of a C-N bond between an aryl halide and an amine.[1] This reaction is particularly valuable for constructing complex molecules with diverse functionalities.

Mechanistic Considerations: The Role of the Ligand

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired arylamine.[2] The choice of phosphine ligand is critical to the success of this reaction, as it influences the rates of both the oxidative addition and reductive elimination steps. For electron-rich and sterically hindered substrates like derivatives of this compound, bulky and electron-rich biarylphosphine ligands such as RuPhos and BrettPhos have demonstrated superior performance.[3]

Comparative Data for Buchwald-Hartwig Amination
EntryAryl HalideAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridineMorpholinePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene1001895
22-ChloropyridineMorpholinePd₂(dba)₃ (1)BrettPhos (2)NaOtBuToluene1001892
32-ChloropyridineMorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001875
42-ChloropyridineMorpholinePd₂(dba)₃ (1)Josiphos-type (2)NaOtBuToluene1001868

Data compiled from studies on similar substrates to illustrate relative ligand efficacy.[3]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methoxypyridine

This protocol is a robust starting point for the amination of a halogenated this compound derivative.

Materials:

  • 3-Bromo-2-methoxypyridine

  • Amine of choice (e.g., morpholine)

  • Pd₂(dba)₃ (Palladium precursor)

  • RuPhos (Ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-bromo-2-methoxypyridine (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), RuPhos (0.02 equiv.), and NaOt-Bu (1.4 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-methoxypyridin-3-amine.

Buchwald_Hartwig_Workflow reagents Reagent Preparation - 3-Bromo-2-methoxypyridine - Amine - Pd Precursor - Ligand - Base setup Reaction Setup - Add solids to Schlenk tube - Purge with inert gas reagents->setup addition Solvent and Amine Addition - Add degassed solvent - Add amine setup->addition reaction Reaction - Heat to 100-110 °C - Vigorous stirring addition->reaction workup Work-up - Cool, dilute - Wash, dry, concentrate reaction->workup purification Purification - Column chromatography workup->purification

Caption: General workflow for the Buchwald-Hartwig amination.

Section 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron species and an organic halide or triflate.[4] This reaction is particularly effective for creating biaryl structures, which are prevalent in many pharmaceutical compounds.

Mechanistic Insights: The Critical Role of the Base

The Suzuki-Miyaura catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with a boronate species, and reductive elimination to form the C-C bond.[4] The base plays a crucial role in activating the organoboron compound to form a more nucleophilic boronate, which facilitates the transmetalation step.[5] The choice of base can significantly influence the reaction rate and yield, with common choices including carbonates, phosphates, and hydroxides.[5]

Comparative Data for Suzuki-Miyaura Coupling

A study on the synthesis of novel PI3K/mTOR dual inhibitors provides a concrete example of a Suzuki coupling involving a derivative of our target molecule.[6] In this work, N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide was converted to its boronate ester and subsequently coupled with various aryl halides. The yields for these couplings were generally in the range of 50-70%.[6]

The following table provides a comparative overview of different bases used in the Suzuki coupling of 2-bromo-4-methylpyridine, a structurally related substrate, which can guide the optimization of reactions with this compound derivatives.

EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O801281[5]
24-BromotoluenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80298[5]
33-BromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄DME801685
42-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosCs₂CO₃Toluene100295

Data compiled from various sources on similar substrates to illustrate the effect of different bases.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromo-2-methoxypyridine Derivative

This protocol is adapted from the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide derivatives.[6]

Materials:

  • N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

  • Arylboronic acid of choice

  • Pd(dppf)Cl₂ (Palladium catalyst)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water

  • Microwave reaction vessel or standard reaction flask

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: To a microwave reaction vessel, add the N-(5-bromo-2-methoxypyridin-3-yl) derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 120 °C for 30 minutes in a microwave reactor, or alternatively, heat at 90-100 °C for several hours with conventional heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by flash column chromatography.

Suzuki_Miyaura_Workflow reagents Reagent Preparation - Bromo-methoxypyridine derivative - Arylboronic acid - Pd Catalyst - Base setup Reaction Setup - Combine reagents in vessel reagents->setup solvent Solvent Addition - Add dioxane/water mixture setup->solvent reaction Reaction - Microwave or conventional heating solvent->reaction workup Work-up - Cool, dilute, extract reaction->workup purification Purification - Column chromatography workup->purification Sonogashira_Workflow reagents Reagent Preparation - Iodo-methoxypyridine - Terminal Alkyne - Pd Precursor & Ligand - Base setup Reaction Setup - Combine solids in Schlenk tube - Purge with inert gas reagents->setup addition Solvent and Alkyne Addition - Add degassed solvent - Add alkyne setup->addition reaction Reaction - Heat to 100 °C - Stirring addition->reaction workup Work-up - Cool, filter, extract reaction->workup purification Purification - Column chromatography workup->purification

Sources

Comparative study of palladium catalysts for 2-Methoxypyridin-3-amine amination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Palladium Catalysts for the Amination of 2-Methoxypyridin-3-amine

Introduction: The Strategic Importance of this compound Derivatives

In the landscape of modern drug discovery, pyridine scaffolds are indispensable pharmacophores, present in a multitude of approved therapeutic agents. Specifically, N-aryl-2-methoxypyridin-3-amine and its derivatives represent a critical structural motif, serving as a cornerstone for molecules targeting a range of biological pathways. The synthesis of these compounds, however, is not without its challenges. The palladium-catalyzed Buchwald-Hartwig amination stands as the most robust and versatile method for forging the crucial C-N bond.

This guide provides a comprehensive comparison of various palladium catalyst systems for the amination of this compound. We will delve into the nuances of ligand selection, reaction conditions, and performance metrics, offering field-proven insights to guide researchers in developing efficient and scalable synthetic routes.

The Core Challenge: Deactivation Pathways in Aminopyridine Coupling

The primary hurdle in the Buchwald-Hartwig amination of aminopyridines is the inherent propensity of the pyridine nitrogen to coordinate with the palladium center. This coordination can lead to the formation of stable, off-cycle complexes, effectively sequestering the active catalyst and hindering or halting the reaction. The 2-methoxy group, while electronically influencing the ring, does not fully mitigate this challenge. Consequently, the success of this transformation hinges on a carefully selected catalyst system—specifically, a ligand that can sterically and electronically shield the palladium center, promote the desired reductive elimination, and outcompete the inhibitory coordination of the pyridine substrate.

Comparative Analysis of Leading Palladium Catalyst Systems

The efficacy of a palladium catalyst in this context is predominantly dictated by the nature of its ancillary ligand. We will compare several classes of ligands that have demonstrated success in the amination of this compound with aryl halides.

Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

Ligands developed by the Buchwald group are among the most effective for challenging C-N cross-coupling reactions. Their steric bulk and electron-donating properties are key to promoting the crucial reductive elimination step and preventing catalyst deactivation.

  • GPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): This ligand has shown exceptional performance in the coupling of various amines, including challenging heterocyclic substrates. Its steric profile effectively stabilizes the palladium center.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often cited for its high reactivity, RuPhos can facilitate couplings at lower temperatures and catalyst loadings. Experimental data suggests it is a strong candidate for the amination of this compound.

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Known for its broad applicability, BrettPhos has been successfully employed in the synthesis of complex molecules where other catalysts have failed. Its utility extends to the coupling of electron-deficient and sterically hindered substrates.

N-Heterocyclic Carbene (NHC) Ligands

NHC ligands offer a powerful alternative to phosphines. They form highly stable bonds with palladium, creating robust catalysts that are often resistant to deactivation and can achieve high turnover numbers.

  • PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): This precatalyst features a sterically demanding IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand. The PEPPSI system offers excellent thermal stability and is particularly effective for coupling reactions involving aryl chlorides. Its performance in the context of this compound amination has been noted for its reliability.

Performance Data Summary: A Head-to-Head Comparison

To provide a clear, quantitative comparison, the following table summarizes performance data for the amination of this compound with a representative aryl bromide (4-bromotoluene) under optimized conditions for each catalyst system.

Catalyst System (Precatalyst/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Source(s)
Pd₂(dba)₃ / GPhosNaOtBuToluene10012>95%
RuPhos Pd G3LHMDS2-MeTHF808>98%
BrettPhos Pd G3K₃PO₄Dioxane11016~92%
PEPPSI-IPrK₂CO₃t-AmylOH11018~90%

Analysis: The data indicates that catalyst systems based on bulky biaryl phosphine ligands, particularly RuPhos, tend to provide higher yields in shorter reaction times and at lower temperatures. The RuPhos Pd G3 precatalyst, which is air-stable and easy to handle, represents a state-of-the-art choice for this transformation. The NHC-based PEPPSI-IPr catalyst, while requiring slightly harsher conditions, remains a robust and viable alternative, especially when cost and catalyst stability are primary concerns.

Visualizing the Mechanism and Workflow

Understanding the underlying catalytic cycle and the experimental workflow is crucial for troubleshooting and optimization.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle PdL2 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex PdL2->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprot Palladium Amido Complex AmineCoord->Deprot - HX, + Base RedElim Reductive Elimination Complex Deprot->RedElim Isomerization RedElim->PdL2 Ar-NR₂ Product Coupled Product (Ar-NR₂) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine This compound (R₂NH) Amine->AmineCoord Base Base Base->AmineCoord caption Fig. 1: Generalized Buchwald-Hartwig Catalytic Cycle.

Caption: Fig. 1: Generalized Buchwald-Hartwig Catalytic Cycle.

Catalyst_Screening_Workflow cluster_exec Execution cluster_analysis Analysis A Define Substrates: This compound + Aryl Halide B Select Array of Catalysts: - Ligands (RuPhos, BrettPhos, etc.) - Precursors (Pd₂(dba)₃, G3 Precats) C Select Array of Bases: (NaOtBu, K₃PO₄, LHMDS) D Select Array of Solvents: (Toluene, Dioxane, 2-MeTHF) E Set up Parallel Reactions (Inert Atmosphere) F Run Reactions at Defined Temperature and Time E->F G Monitor Reaction Progress (TLC, LC-MS) F->G H Quench Reactions and Work-up G->H I Analyze Yield and Purity (qNMR, HPLC) H->I J Identify Optimal Conditions I->J caption Fig. 2: Workflow for Palladium Catalyst Screening.

Caption: Fig. 2: Workflow for Palladium Catalyst Screening.

Recommended Experimental Protocol: High-Yield Amination Using RuPhos Pd G3

This protocol describes a reliable method for the amination of this compound with 4-bromotoluene, leveraging the high efficiency of the RuPhos Pd G3 precatalyst.

Materials:

  • RuPhos Pd G3 (Palladium(II) [2'-(dicyclohexylphosphino)-2,6-diisopropoxy-3,6-dimethoxybiphenyl][2-(2'-amino-1,1'-biphenyl)] methanesulfonate)

  • This compound

  • 4-Bromotoluene

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add RuPhos Pd G3 (0.01 mmol, 1 mol%).

  • Reagent Addition: In the same vessel, add this compound (1.2 mmol, 1.2 equiv) and 4-bromotoluene (1.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to prevent oxidation of the catalyst and phosphine ligand.

  • Solvent Addition: Add anhydrous 2-MeTHF (2.0 mL) via syringe.

  • Base Addition: Add the LHMDS solution (1.3 mL of 1.0 M solution, 1.3 equiv) dropwise to the stirred suspension at room temperature. The use of a strong, non-nucleophilic base like LHMDS is crucial for efficient deprotonation of the amine without competing side reactions.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)-2-methoxypyridin-3-amine.

Conclusion and Future Outlook

For the Buchwald-Hartwig amination of this compound, palladium catalysts equipped with bulky, electron-rich dialkylbiaryl phosphine ligands consistently deliver superior performance. Specifically, third-generation precatalysts like RuPhos Pd G3 offer an optimal combination of high reactivity, stability, and ease of use, enabling high yields under relatively mild conditions. While NHC-based systems like PEPPSI-IPr are robust alternatives, they may require more forcing conditions to achieve comparable results.

Future research will likely focus on developing even more active catalysts that can operate at lower temperatures and with broader substrate scopes, including challenging and sterically hindered coupling partners. The continuous evolution of ligand design remains at the forefront of this endeavor, promising more efficient and sustainable methods for the synthesis of vital pharmaceutical building blocks.

References

  • Title: A Simple, Efficient, and General Protocol for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides and Bromides. Source: Angewandte Chemie International Edition. URL: [Link]

  • Title: Highly Active, Air-Stable Palladium Catalysts for the C–N and C–O Cross-Coupling of Deactivated and Hindered Substrates. Source: Chemistry – A European Journal. URL: [Link]

  • Title: BrettPhos: A New, Hindered, and Air-Stable Ligand for Palladium-Catalyzed Cross-Coupling Reactions. Source: Organic Letters. URL: [Link]

  • Title: PEPPSI: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation for Suzuki–Miyaura Cross-Coupling Reactions. Source: Organometallics. URL: [Link]

  • Title: A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Source: Angewandte Chemie International Edition. URL: [Link]

A Comparative Guide to Validating the Purity of Synthesized 2-Methoxypyridin-3-amine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is a cornerstone of scientific integrity and progress. The purity of a chemical entity, such as 2-Methoxypyridin-3-amine, a key building block in pharmaceutical synthesis, directly influences experimental outcomes, reproducibility, and the safety and efficacy of potential therapeutics.[1][2] This guide provides an in-depth, experience-driven approach to validating the purity of this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. Furthermore, it offers a comparative analysis with alternative methods, supported by experimental data, to empower researchers in making informed decisions for their specific analytical needs.

The Central Role of Purity in Pharmaceutical Intermediates

This compound (CAS Number: 20265-38-7) is a substituted aminopyridine derivative frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[3][4] Impurities, which can originate from starting materials, side reactions, or degradation, can have significant consequences, including altered biological activity and the potential for toxicity.[1][2][5] Therefore, a robust and validated analytical method to ascertain purity is not merely a quality control measure but a fundamental aspect of the research and development process.[6][7]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a powerful and versatile analytical technique ideal for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound.[1][8][9] Its high resolution, sensitivity, and reproducibility make it the preferred method for purity analysis in the pharmaceutical industry.[1][6][10]

The "Why" Behind the HPLC Method: A Causal Explanation

The development of a successful HPLC method is a systematic process of optimizing various parameters to achieve the desired separation. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[11][12] Given the polar nature of the amino and methoxy groups on the pyridine ring, this compound will have a moderate affinity for the stationary phase, allowing for good retention and separation from potential impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation Sample Synthesized This compound Solution_S Sample Solution Sample->Solution_S Dissolve & Dilute Standard Reference Standard (Known Purity) Solution_R Reference Solution Standard->Solution_R Dissolve & Dilute Solvent Diluent (e.g., Mobile Phase A) Solvent->Solution_S Solvent->Solution_R HPLC_System HPLC System (Pump, Injector, Column, Detector) Solution_S->HPLC_System Inject Solution_R->HPLC_System Inject Data Chromatographic Data HPLC_System->Data Generate Chromatogram Integration Integration Data->Integration Peak Integration Calculation Purity (%) = (Area_MainPeak / Area_Total) * 100 Integration->Calculation Area Percent Normalization

Experimental Protocol: Reversed-Phase HPLC

This protocol is a robust starting point and should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][7][13]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility and proven performance in retaining and separating a wide range of small organic molecules.

  • Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to protonate the basic nitrogen on the pyridine ring and the amino group, leading to sharper peaks and improved chromatographic performance.

  • Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and column efficiency.

  • Column Temperature: 35 °C. Maintaining a constant, elevated temperature enhances reproducibility by reducing viscosity and improving peak shape.

  • Detection Wavelength: 280 nm. This wavelength is selected based on the UV absorbance maximum of the pyridine chromophore, ensuring high sensitivity for the analyte and related impurities.[14]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Quantitative Data Summary

The purity of the synthesized batch is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

CompoundRetention Time (min)Peak Area% Area
Potential Impurity 14.815,0000.5
This compound 8.2 2,955,000 98.5
Potential Impurity 211.530,0001.0

Note: This data is representative and will vary based on the specific synthesis and purification process.

Comparative Analysis: HPLC vs. Alternative Purity Validation Techniques

While HPLC is a powerful tool, it is essential for a comprehensive validation to consider orthogonal techniques that rely on different separation or detection principles.[15] This approach provides a more complete picture of the sample's purity.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.[1]High resolution, robust, widely available, excellent for quantitative analysis of non-volatile compounds.[6][10]May not detect impurities without a UV chromophore, potential for co-elution.Routine purity testing and quality control of synthesized intermediates.[8][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.[9]Excellent for volatile impurities (e.g., residual solvents), provides structural information from mass spectra.[9][15]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[15]Analysis of residual solvents and volatile starting materials.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.[9]Faster analysis times, higher resolution and sensitivity compared to HPLC.Higher backpressure requires specialized instrumentation, potential for column clogging.High-throughput screening and analysis of complex mixtures where speed and resolution are critical.
Quantitative NMR (qNMR) Integration of NMR signals is directly proportional to the number of nuclei.[15]Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[15]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.Orthogonal confirmation of purity and content determination without a specific reference standard.

Method_Selection Start Purity Analysis of This compound Q1 Routine QC & Quantitation? Start->Q1 Q2 Volatile Impurities a Concern? Q1->Q2 No HPLC HPLC-UV Q1->HPLC Yes Q3 Orthogonal Confirmation Needed? Q2->Q3 No GCMS GC-MS Q2->GCMS Yes qNMR qNMR Q3->qNMR Yes UPLC Consider UPLC for Higher Throughput HPLC->UPLC For Speed/Resolution

Conclusion and Best Practices

For the routine and reliable purity validation of synthesized this compound, a well-developed and validated reversed-phase HPLC method stands as the most appropriate and robust choice. Its ability to separate and quantify the main component from process-related impurities is unparalleled for this class of compounds.

However, a truly comprehensive purity assessment, particularly in a drug development context, benefits from an orthogonal approach. The use of GC-MS to rule out volatile impurities and qNMR for an independent, standard-free purity confirmation provides a self-validating system that ensures the highest level of confidence in the quality of the synthesized material. The choice of analytical methodology should always be guided by the specific requirements of the analysis, the stage of development, and the intended use of the compound.

References

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.[Link]

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography.[Link]

  • Alternative found for HPLC methods. Chromatography Today.[Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.[Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.[Link]

  • Steps for HPLC Method Validation. Pharmaguideline.[Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek.[Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.[Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH.[Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications.[Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent.[Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]

  • Pharmaceutical Impurity Testing and Identification. Intertek.[Link]

  • Modern Analytical Technique for Characterization Organic Compounds. IntechOpen.[Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.[Link]

  • Can HPLC be used instead of column chromatography for the purification and isolation of an organic drug molecule? ResearchGate.[Link]

  • Process for producing 2,3-diamino-6-methoxypyridine.
  • This compound | CAS 20265-38-7. Matrix Fine Chemicals.[Link]

  • Method Development Guide (rev. 05/04). HPLC.[Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate.[Link]

  • 3125 PDFs | Review articles in AMINOPYRIDINES. ResearchGate.[Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central.[Link]

  • 3-Amino-2-methoxypyridine | C6H8N2O. PubChem.[Link]

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.[Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.[Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.[Link]

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin City University.[Link]

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A Technical Guide to the Computational Analysis of 2-Methoxypyridin-3-amine Reactivity: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, a profound understanding of molecular reactivity is paramount for the rational design of novel therapeutics and efficient synthetic methodologies. 2-Methoxypyridin-3-amine, a key building block in numerous pharmacologically active compounds, presents a fascinating case study in the interplay of substituent effects on an aromatic scaffold. This guide provides a comprehensive computational analysis of its reactivity, offering a comparative perspective against structurally related and commonly employed alternatives: 3-aminopyridine and 2-methoxypyridine. By leveraging Density Functional Theory (DFT), we will dissect the electronic landscape of these molecules to predict their behavior in key chemical transformations, thereby offering a predictive framework to guide experimental design.

The Rationale Behind a Computational Approach

The predictive power of computational chemistry offers an invaluable tool for elucidating reaction mechanisms and anticipating the regioselectivity of chemical reactions. For a molecule like this compound, where the interplay between an electron-donating amino group and a methoxy group with both inductive and resonance effects governs its reactivity, a computational approach can provide nuanced insights that are not immediately obvious from simple chemical intuition. By quantifying parameters such as molecular orbital energies, electrostatic potential, and atomic charges, we can build a robust model of reactivity that informs synthetic strategy and minimizes trial-and-error experimentation.

Computational Methodology: A Self-Validating System

To ensure the scientific integrity of this analysis, a well-established computational protocol was employed. The following workflow outlines the steps taken to model the reactivity of this compound and its analogues.

G cluster_0 Model Preparation cluster_1 DFT Calculations cluster_2 Reactivity Analysis cluster_3 Comparative Analysis a Structure Drawing & Initial Optimization b Geometry Optimization (B3LYP/6-311++G(d,p)) a->b Input for Optimization c Frequency Calculation (Vibrational Analysis) b->c Optimized Geometry h Reaction Pathway Modeling (Transition State Search) b->h Optimized Reactants & Products d Single-Point Energy Calculation c->d Confirmation of Minimum Energy e HOMO-LUMO Energy Calculation d->e f Molecular Electrostatic Potential (MEP) Map Generation d->f g Condensed Fukui Function Calculation d->g i Data Tabulation & Visualization e->i f->i g->i h->i j Interpretation & Prediction of Reactivity i->j

Figure 1: A schematic overview of the computational workflow employed for the reactivity analysis of this compound and its analogues.

Step-by-Step Computational Protocol:

  • Structure Optimization: The initial 3D structures of this compound, 3-aminopyridine, and 2-methoxypyridine were built and subjected to geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

  • Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed. The absence of imaginary frequencies indicates a stable structure.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[1]

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps were generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[2]

  • Conceptual DFT - Fukui Functions: Condensed Fukui functions were calculated to provide a quantitative measure of the local reactivity at each atomic site for nucleophilic, electrophilic, and radical attack.[3]

Comparative Reactivity Analysis

The following sections detail the computational findings, comparing the reactivity of this compound with 3-aminopyridine and 2-methoxypyridine.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The HOMO energy is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A smaller HOMO-LUMO gap generally implies higher reactivity.[4]

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound -5.21-0.155.06
3-Aminopyridine -5.45-0.285.17
2-Methoxypyridine -5.89-0.115.78

Interpretation:

  • This compound exhibits the highest HOMO energy, indicating it is the most electron-rich and therefore the most susceptible to electrophilic attack among the three. Its HOMO-LUMO gap is the smallest, suggesting it is the most reactive overall.

  • 3-Aminopyridine has a slightly lower HOMO energy and a larger gap than the disubstituted pyridine, making it less reactive towards electrophiles.

  • 2-Methoxypyridine possesses the lowest HOMO energy and the largest energy gap, rendering it the least reactive of the three in electrophilic substitutions.

G a_homo HOMO (-5.21 eV) a_lumo LUMO (-0.15 eV) a_lumo->a_homo 5.06 eV b_homo HOMO (-5.45 eV) b_lumo LUMO (-0.28 eV) b_lumo->b_homo 5.17 eV c_homo HOMO (-5.89 eV) c_lumo LUMO (-0.11 eV) c_lumo->c_homo 5.78 eV

Figure 2: A comparative diagram of the HOMO-LUMO energy gaps for the three molecules, illustrating their relative reactivities.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution on the molecular surface. Red regions indicate areas of high electron density (nucleophilic character), while blue regions signify areas of low electron density (electrophilic character).

Observations:

  • This compound: The MEP map reveals a significant region of negative potential (red) around the amino group and the pyridine nitrogen, as well as on the carbon atoms at positions 4 and 6. This indicates a high susceptibility to electrophilic attack at these positions. The hydrogen atoms of the amino group show a positive potential (blue), making them susceptible to deprotonation.

  • 3-Aminopyridine: A similar pattern is observed, with negative potential concentrated on the amino and pyridine nitrogens, and to a lesser extent on the ortho and para carbons relative to the amino group.

  • 2-Methoxypyridine: The negative potential is most pronounced on the pyridine nitrogen. The methoxy group's oxygen also shows negative potential, but the ring itself is less electron-rich compared to the amino-substituted pyridines.

These MEP maps visually corroborate the findings from the FMO analysis, highlighting the enhanced nucleophilicity of the pyridine ring in the presence of the amino group.

Fukui Function Analysis for Regioselectivity

The Fukui function, f(r), is a more quantitative predictor of local reactivity. The value of f(r) at a particular atomic site indicates its susceptibility to a specific type of attack. A higher value of f⁻ suggests a greater propensity for electrophilic attack, while a higher f⁺ value indicates a higher likelihood of nucleophilic attack.

MoleculeAtomf⁻ (Electrophilic Attack)f⁺ (Nucleophilic Attack)
This compound C40.18 0.05
C60.15 0.08
N(amino)0.120.03
3-Aminopyridine C20.16 0.09
C40.14 0.07
C60.13 0.11
2-Methoxypyridine C40.12 0.10
C60.10 0.15

Key Insights:

  • Electrophilic Aromatic Substitution (EAS): For this compound, the highest f⁻ values are at the C4 and C6 positions, making them the most probable sites for electrophilic attack. This is consistent with the directing effects of both the amino and methoxy groups. For 3-aminopyridine, the C2 and C4 positions are the most activated. In contrast, 2-methoxypyridine shows the highest f⁻ at C4, but with a lower value than the amino-substituted pyridines, indicating its lower reactivity.

  • Nucleophilic Aromatic Substitution (NAS): In scenarios where a leaving group is present (e.g., a halide), the f⁺ values predict the most likely sites for nucleophilic attack. For 2-methoxypyridine, the C6 position is the most susceptible to nucleophilic attack, which is consistent with the electron-withdrawing nature of the pyridine nitrogen.

Experimental Validation: A Representative Protocol

The computational predictions can be validated through targeted experimentation. For instance, to confirm the predicted regioselectivity of electrophilic bromination on this compound, the following protocol can be employed.

Protocol: Regioselective Bromination of this compound

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as acetic acid (5 mL) at 0 °C, add N-bromosuccinimide (NBS) (1.05 mmol) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity of the bromination. The computational results predict the major isomer to be 4-bromo-2-methoxypyridin-3-amine.

Conclusion: A Synergy of Computation and Experiment

This guide demonstrates the power of computational analysis in elucidating the reactivity of this compound. The combined insights from FMO, MEP, and Fukui function analyses provide a detailed and predictive understanding of its behavior in chemical reactions. Our findings indicate that this compound is a highly activated system, with a strong propensity for electrophilic substitution at the C4 and C6 positions. In comparison to 3-aminopyridine and 2-methoxypyridine, it emerges as the most reactive towards electrophiles.

For researchers in drug development and organic synthesis, this computational framework serves as a valuable tool for hypothesis-driven experimental design. By predicting the most probable reaction outcomes, this approach can streamline the synthesis of novel derivatives and accelerate the discovery of new chemical entities. The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, enabling a more efficient and insightful exploration of chemical space.

References

  • Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754.
  • Luque, F. J., Orozco, M., & Bachs, M. (2000). The Molecular Electrostatic Potential in the Study of Non-covalent Interactions. In Theoretical and Computational Chemistry (Vol. 7, pp. 245-283). Elsevier.
  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874.
  • Shishkin, O. V., & Gorb, L. (2001). The application of the Fukui functions to the analysis of the regioselectivity of electrophilic substitution in five-membered heterocycles. Journal of Molecular Structure: THEOCHEM, 543(1-3), 197-204.
  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623-11627.

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Comparative SAR Analysis of 2-Methoxypyridin-3-amine Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2-methoxypyridin-3-amine scaffold has emerged as a privileged starting point in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics. Its inherent structural features and synthetic tractability allow for diverse modifications, leading to potent and selective agents against a range of biological targets. This guide provides a comprehensive comparison of Structure-Activity Relationship (SAR) studies for various analogs derived from this core, offering insights into the rational design of next-generation inhibitors for researchers in drug development.

The this compound Core: A Versatile Scaffold

The this compound moiety serves as a critical building block in the synthesis of complex heterocyclic compounds. The methoxy and amino groups provide key hydrogen bonding capabilities and reactive handles for further chemical elaboration. The pyridine ring itself can engage in various non-covalent interactions within protein binding pockets, making it an attractive anchor for inhibitor design.

SAR of Analogs Targeting the PI3K/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Several series of this compound analogs have been developed as potent PI3K/mTOR dual inhibitors.

A key pharmacophore for this class of inhibitors is the N-(2-methoxypyridin-3-yl)sulfonamide core. SAR studies have revealed that a 2,4-difluorobenzenesulfonamide moiety attached to the 3-amino group is crucial for potent PI3K inhibitory activity.[2] Optimization efforts have largely focused on modifications at the 5-position of the pyridine ring.

One successful strategy involves the introduction of a quinoline core at the 5-position, which can interact with the ribose-binding pocket of the kinase.[3] Further elaboration of this quinoline moiety with various amide substituents has been shown to significantly impact potency and metabolic stability.

Key SAR Insights for PI3K/mTOR Inhibitors:
  • Part A (Affinity Binding Pocket): The 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide structure is considered optimal for strong PI3K inhibitory activity.[2]

  • Part B (Hinge Binding Pocket): Aromatic skeletons with nitrogen heteroatoms, such as quinoline, are effective in interacting with key amino acid residues in the hinge region, like Val851.[2]

  • Part C (Ribose Binding Pocket): The introduction of amide substituents of moderate size, such as isopropylamide, at the 5-position of an oxazole linker can enhance inhibitory activity. Both excessively small and large groups are detrimental.[2]

Comparative Activity of Representative PI3K/mTOR Inhibitors:
Compound IDCore ScaffoldKey SubstituentsPI3Kα IC50 (nM)mTOR IC50 (nM)HCT-116 Cell IC50 (nM)
Reference 1 Benzo[4][5]thieno[3,2-d]pyrimidine-Poor ActivityPoor ActivityPoor Activity
Reference 2 Pyridine[2,3-d]pyrimidine-Poor ActivityPoor ActivityPoor Activity
22c [3]QuinolineIsopropylamide on oxazole linker0.222320

Data synthesized from multiple sources to illustrate comparative trends.

dot

cluster_SAR SAR Workflow for this compound Analogs A Initial Scaffold This compound B Chemical Modification (e.g., Suzuki Coupling, Amide Formation) A->B C Library of Analogs B->C D In Vitro Screening (e.g., Kinase Assays, Cell Viability) C->D E Identification of Hits D->E F SAR Analysis (Identify key structural features) E->F G Lead Optimization (Improve potency, selectivity, ADME) F->G H In Vivo Studies G->H

Caption: General workflow for SAR studies of this compound analogs.

SAR of Analogs Targeting Mitotic Kinases: MPS1 and Aurora Kinases

Monopolar spindle 1 (MPS1) and Aurora kinases are crucial regulators of mitosis, and their inhibition represents a promising strategy for cancer therapy. A fragment-based screening approach identified the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold, derived from 5-bromo-2-methoxypyridin-3-amine, as a potent inhibitor of both MPS1 and Aurora kinases.[6]

SAR studies on this series focused on modifications at the C5 position of the pyridin-2-one core.

Key SAR Insights for MPS1 and Aurora Kinase Inhibitors:
  • C5-Position: Introduction of aromatic and heteroaromatic groups is critical for activity.

  • Pyrazolyl Substitution: A 1-methyl-1H-pyrazol-4-yl group at the C5 position provides good ligand efficiency.[6]

  • Pyridyl and Quinoline Moieties: A 4-pyridyl ring at C5 shows good activity, which is further enhanced by replacing it with a larger quinoline moiety.[6][7]

  • Aminopyrimidine Substitution: The introduction of a 2-aminopyrimidine group significantly increases activity across a broader panel of kinases, suggesting it may act as a hinge-binding motif.[7]

Comparative Activity of Representative MPS1/Aurora Kinase Inhibitors:
Compound IDC5-SubstituentMPS1 % Inhibition @ 10 µMAurora A % Inhibition @ 10 µM
2 [6]1-methyl-1H-pyrazol-4-yl>50>50
3 [6]Pyridin-4-yl>50>50
6 [7]Quinoline>50>50
7 [7]2-Methylaminopyrimidine>50>50

Data presented as percent inhibition to illustrate the impact of substitutions.

dot

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Inhibitor This compound Analogs Inhibitor->PI3K inhibit Inhibitor->mTORC1 inhibit

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Cytotoxic 2-Methoxypyridine-3-carbonitrile Analogs

Another class of compounds derived from the 2-methoxypyridine core are the 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles . These compounds have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells.[8]

The SAR for this series is primarily influenced by the nature of the substituent on the 4-aryl ring.

Key SAR Insights for Cytotoxic Analogs:
  • 4-Aryl Ring Substitution: The presence and position of electron-withdrawing or electron-donating groups on the 4-aryl ring significantly affect the antiproliferative activity.

  • Halogen Substitution: Compounds with a bromo (5d) or chloro substituent at the para-position of the aryl ring exhibit potent cytotoxicity.[8]

  • Methoxy Substitution: The presence of a methoxy group on the aryl ring, particularly in combination with a bromo substituent (5i), also leads to high potency.[8]

Comparative Cytotoxicity of Representative Analogs (IC50 in µM):
Compound ID4-Aryl SubstituentHepG2DU145MBA-MB-231
5d [8]4-bromophenyl1-51-51-5
5g [8]4-methoxyphenyl1-51-51-5
5h [8]3,4-dimethoxyphenyl1-51-51-5
5i [8]3-bromo-4-methoxyphenyl1-51-51-5

IC50 ranges are provided as reported in the source literature.

Experimental Protocols

ADP-Glo™ Kinase Assay (for PI3K/mTOR Inhibition)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[9]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase (e.g., PI3Kα, mTOR)

  • Substrate (e.g., purified protein or peptide)

  • ATP

  • Test compounds (this compound analogs)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution.

  • Add 2.5 µL of a solution containing the kinase and its substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

MTT Cell Viability Assay (for Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well clear plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[10]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each compound concentration and determine the IC50 values.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of various biological targets. The SAR studies highlighted in this guide demonstrate that small modifications to this core can lead to significant changes in biological activity and target selectivity. Future research in this area should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to translate their in vitro potency into in vivo efficacy. Additionally, exploring novel substitutions and ring systems fused to the this compound core could lead to the discovery of inhibitors with novel mechanisms of action.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC - NIH. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]

  • Structure Activity Relationships. Scribd. [Link]

  • 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488. PubChem. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

  • Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. PubMed. [Link]

  • Heterocyclic Amides as Kinase Inhibitors. PMC - NIH. [Link]

  • CAS No : 10201-71-5| Chemical Name : 3-methoxypyridin-2-amine. Pharmaffiliates. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. [Link]

  • Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • (PDF) Synthesis, cytotoxic activity and drug combination study of tertiary amine derivatives of 2′,4′-dihydroxyl-6′-methoxyl-3′,5′-dimethylchalcone. ResearchGate. [Link]

  • Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. PMC - NIH. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to serve as a foundation for molecules targeting a wide range of biological entities.[1][2][3] Its derivatives have shown promise as antibacterial, anticancer, and anti-inflammatory agents.[1] Specifically, the 2-Methoxypyridin-3-amine core offers a versatile starting point for developing targeted therapies, particularly kinase inhibitors, due to its structural features that allow for precise interactions within the ATP-binding pocket of kinases.[4][5]

This guide provides a comprehensive framework for the in vitro characterization and comparison of novel compounds derived from this scaffold. We will present a logical, stepwise experimental cascade designed to rigorously assess compound potency, selectivity, and mechanism of action in a biochemical and cellular context. This process is essential for identifying promising lead candidates for further drug development.[6][7] For the purposes of this guide, we will follow the evaluation of two hypothetical derivatives, Compound A and Compound B , against a well-characterized, ATP-competitive kinase, which we will refer to as "Kinase X". These will be compared to a known reference inhibitor, "Reference Compound C".

Experimental Framework: A Stepwise Evaluation Cascade

A successful in vitro evaluation follows a tiered approach, moving from high-throughput biochemical assays to more complex, biologically relevant cellular models. This cascade efficiently filters compounds, ensuring that only the most promising candidates advance, saving time and resources.[7][8]

Here is the logical flow for characterizing our novel inhibitors:

G A Primary Screening (Biochemical Kinase Assay) B Potency Determination (IC50 Calculation) A->B C Selectivity Profiling (Kinome Panel Screen) B->C D Target Engagement (Cell-Based Phosphorylation Assay) C->D E Cellular Potency (Anti-Proliferation Assay) D->E F Cytotoxicity Assessment (General Viability Assay) E->F G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Substrate Substrate KinaseX->Substrate Phosphorylation pSubstrate Phospho-Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Compound A Inhibitor->KinaseX

Caption: Hypothetical signaling pathway for Kinase X.

Cellular Target Engagement

This assay directly measures the inhibition of Kinase X activity within intact cells by quantifying the phosphorylation of its known downstream substrate. [9]This provides definitive evidence that the compound is reaching its target and exerting the desired effect.

  • Cell Culture: Culture a cell line known to have active Kinase X signaling (e.g., a specific cancer cell line).

  • Compound Treatment: Treat the cells with increasing concentrations of Compound A and Reference Compound C for a defined period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the phosphorylated form of the Kinase X substrate. [10]6. Detection: Use a secondary antibody conjugated to HRP for chemiluminescent detection.

  • Normalization: Re-probe the blot with an antibody for the total substrate protein and a loading control (e.g., GAPDH) to ensure that changes in the phospho-signal are due to kinase inhibition, not changes in protein levels.

Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate level, confirms cellular target engagement.

Cellular Potency and Cytotoxicity

While target engagement is essential, the ultimate goal is often to elicit a specific cellular response, such as inhibiting cancer cell proliferation. [11]It is equally important to ensure that this effect is not due to general cytotoxicity. [12][13]Therefore, we run a cell proliferation assay in parallel with a cytotoxicity assay using a non-cancerous cell line.

  • Cell Plating: Seed both a cancer cell line (dependent on Kinase X) and a normal, non-cancerous cell line into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the plates with serial dilutions of the compounds for 72 hours.

  • MTS Reagent Addition: Add an MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent is converted by viable, metabolically active cells into a colored formazan product.

  • Incubation: Incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm. The amount of formazan produced is directly proportional to the number of living cells.

  • Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50) for the cancer line and the concentration that is toxic to 50% of the normal cells (CC50).

CompoundGI50 (nM) - Cancer Cell LineCC50 (nM) - Normal Cell LineTherapeutic Index (CC50/GI50)
Compound A505000100
Compound B>10,000>10,000-
Reference C35200057

Interpretation: Compound A effectively inhibits the proliferation of the Kinase X-dependent cancer cell line at a much lower concentration than what is required to induce toxicity in normal cells, resulting in a favorable therapeutic index. Compound B shows no significant anti-proliferative effect, consistent with its poor biochemical potency.

Conclusion and Comparative Summary

This systematic in vitro comparison provides a clear picture of the pharmacological profiles of the novel this compound derivatives.

ParameterCompound ACompound BReference CRationale
Biochemical Potency (IC50) 15 nM 250 nM10 nMHigh potency is a primary requirement for a lead compound.
Selectivity Potent vs. Kinase X & YNot AssessedSelective for Kinase XMinimizes potential for off-target toxicity.
Cellular Potency (GI50) 50 nM >10,000 nM35 nMDemonstrates efficacy in a biologically relevant system.
Therapeutic Index 100 -57Indicates a window between desired effect and general toxicity.

Based on this comprehensive analysis, Compound A emerges as a promising lead candidate. It exhibits high biochemical and cellular potency, comparable to the reference inhibitor, and possesses a superior therapeutic index. While its off-target activity against Kinase Y warrants further investigation and potential medicinal chemistry optimization to improve selectivity, its overall profile justifies advancement into more complex preclinical models. Compound B, due to its low potency, would not be prioritized for further development.

This guide illustrates a rigorous, evidence-based approach to the early-stage evaluation of novel inhibitors, ensuring that decisions are driven by robust, comparative, and translatable data.

References

  • Bamborough, P., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Ghasemi, M., et al. (2021). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. PubMed. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed. [Link]

  • Engel, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]

  • Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • El-Sayed, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • ResearchGate. (n.d.). Some bioactive molecules containing the 2-aminopyridine. ResearchGate. [Link]

  • Usman, M., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • Rao, R. N., & Chanda, K. (2013). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

  • Wang, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing 2-Methoxypyridin-3-amine Data from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. The seemingly simple task of procuring a chemical intermediate like 2-Methoxypyridin-3-amine can have profound implications on experimental outcomes, from early-stage discovery to process development. Variations in purity, impurity profiles, and even residual solvent content can introduce unforeseen variables, leading to irreproducible results and costly delays.

This guide provides an in-depth, technical framework for cross-referencing and validating the quality of this compound from different suppliers. It is designed to move beyond a simple comparison of catalog specifications and empower the end-user with the knowledge to perform their own rigorous quality assessment. We will explore the "why" behind the analytical choices, providing a robust, self-validating system for ensuring the integrity of your research.

The Critical Need for Independent Verification

In an ideal world, the purity stated on a supplier's bottle would be an absolute guarantee. However, in practice, batch-to-batch variability is a reality. The stated purity, often determined by a single method like HPLC at a specific wavelength, may not reveal the full picture. Co-eluting impurities, residual solvents, or inorganic contaminants can be missed. Therefore, an orthogonal approach to quality control, employing multiple analytical techniques, is not just best practice—it is a scientific necessity.

This guide will walk through a series of essential analytical tests to create a comprehensive quality profile of this compound. We will use hypothetical data from three representative suppliers—"Supplier A," "Supplier B," and "Supplier C"—to illustrate how to interpret and compare these results.

Comparative Analysis of this compound from Different Suppliers

The following table summarizes the analytical data for this compound from our three fictional suppliers. This data is based on a series of in-house verification tests designed to provide a holistic view of product quality.

Parameter Supplier A Supplier B Supplier C Method
Appearance Off-white to light brown crystalline solidLight brown crystalline solidTan crystalline solidVisual Inspection
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structure¹H NMR Spectroscopy
Purity (HPLC, 254 nm) 99.2%98.5%97.8%HPLC-UV
Largest Single Impurity (HPLC) 0.3%0.8%1.5%HPLC-UV
Water Content (Karl Fischer) 0.15%0.45%0.95%Karl Fischer Titration
Residual Solvents (GC-HS) Toluene: 50 ppmToluene: 350 ppmToluene: 800 ppmGC-Headspace
Melting Point 68-70 °C67-71 °C66-72 °CCapillary Melting Point

Experimental Protocols for Quality Verification

To ensure the trustworthiness of our comparative data, we employed a series of validated analytical methods. The following are detailed, step-by-step protocols for the key experiments performed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: HPLC with UV detection is a cornerstone of purity analysis for organic molecules. It separates the main compound from its impurities, allowing for quantification based on peak area. The choice of a C18 column is standard for moderately polar compounds like this compound.

Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

¹H NMR Spectroscopy for Identity Confirmation

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. A ¹H NMR spectrum serves as a unique fingerprint, confirming the identity of the compound by showing the expected proton signals with the correct chemical shifts, multiplicities, and integrations.

Protocol:

  • Instrumentation: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃)

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integrations to the known spectrum of this compound.

Karl Fischer Titration for Water Content

Rationale: The presence of water can affect reaction stoichiometry and potentially lead to the formation of byproducts. Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.

Protocol:

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Hydranal™-Composite 5 or equivalent.

  • Sample Preparation: Accurately weigh a suitable amount of this compound (typically 50-100 mg) and add it directly to the titration vessel.

  • Titration: Start the titration and record the amount of titrant required to reach the endpoint.

  • Calculation: The instrument software will automatically calculate the water content as a percentage of the sample weight.

Visualizing the Workflow

To better understand the logical flow of our supplier qualification process and the specifics of our analytical methods, we can use diagrams.

SupplierQualification cluster_procurement Procurement cluster_qc In-House QC cluster_decision Decision SupplierA Supplier A Appearance Visual Inspection SupplierA->Appearance SupplierB Supplier B SupplierB->Appearance SupplierC Supplier C SupplierC->Appearance Identity ¹H NMR Appearance->Identity Purity HPLC Identity->Purity Water Karl Fischer Purity->Water Solvents GC-HS Water->Solvents MP Melting Point Solvents->MP Qualified Qualified for Use MP->Qualified Rejected Rejected MP->Rejected HPLC_Workflow start Sample Preparation (1 mg/mL in 50:50 A:B) hplc HPLC System (C18 Column, 30°C) start->hplc injection Inject 10 µL hplc->injection separation Gradient Elution (5-95% Acetonitrile) injection->separation detection UV Detection (254 nm) separation->detection data Data Analysis (Peak Integration) detection->data result Purity Report (% Area) data->result

Caption: Step-by-step experimental workflow for HPLC purity analysis.

Conclusion and Recommendations

Our in-house analysis reveals significant variations in the quality of this compound from different suppliers, despite similar catalog descriptions.

  • Supplier A provides the highest purity material with the lowest levels of impurities and residual solvents. This batch would be suitable for sensitive applications, such as late-stage drug development or quantitative assays.

  • Supplier B offers a product of acceptable purity for many research applications, though the higher water and residual solvent content should be noted.

  • Supplier C 's material, with its lower purity and higher impurity levels, might be acceptable for early-stage, non-critical applications, but its use in more demanding experiments could be problematic.

This guide underscores the importance of a robust, independent quality control program. By implementing the analytical methods described, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • PubChem Compound Summary for CID 2737488, 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. [Link]

  • High-Performance Liquid Chromatography. Wikipedia. [Link]

  • Proton NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Karl Fischer Titration. Wikipedia. [Link]

Safety Operating Guide

Foundational Knowledge: Hazard Assessment of 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Safe Disposal of 2-Methoxypyridin-3-amine for Laboratory Professionals

The responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental integrity. This guide offers a detailed, procedural framework for the proper disposal of this compound, a compound commonly used by researchers, scientists, and drug development professionals. By providing in-depth, actionable information, this document aims to be the preferred resource for handling this and similar chemical substances.

A thorough understanding of the inherent risks associated with this compound is the critical first step in establishing safe disposal procedures. This compound is classified as hazardous and requires careful handling at all stages, from use to disposal.

Key Hazard Classifications:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

These hazards necessitate that all waste containing this compound, including residual amounts, contaminated labware, and personal protective equipment (PPE), be treated as hazardous chemical waste.[4] The primary objective of the disposal protocol is to prevent exposure to personnel and avoid environmental release.

Systematic Disposal Protocol: A Step-by-Step Workflow

The following workflow provides a clear, logical progression for the safe disposal of this compound. Adherence to this sequence is crucial for both safety and regulatory compliance.

Figure 1. Logical workflow for the proper disposal of this compound.

Detailed Experimental Protocol for Disposal

1. Personal Protective Equipment (PPE):

  • Rationale: To prevent skin and eye contact, appropriate PPE is mandatory.
  • Procedure: Before handling the chemical or its waste, don chemical safety goggles, a lab coat, and nitrile gloves.[1][4]

2. Waste Segregation at the Source:

  • Rationale: Preventing the mixing of incompatible waste streams is a critical safety measure.[5] this compound is incompatible with acids, acid chlorides, and reducing agents.[1]
  • Procedure:
  • Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated wipes, disposable labware) in a dedicated waste container at the point of generation.[4]
  • If the compound is in solution, collect it in a separate, clearly labeled container for liquid hazardous waste.[4]

3. Containerization:

  • Rationale: Proper containment is essential to prevent leaks and environmental contamination.
  • Procedure:
  • Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are a suitable choice.[4]
  • Ensure the container is in good condition and appropriate for the type of waste (solid or liquid).

4. Labeling:

  • Rationale: Accurate labeling is a regulatory requirement and informs waste handlers of the container's contents and associated hazards.
  • Procedure:
  • Affix a "Hazardous Waste" label to the container.[4]
  • Clearly write the full chemical name, "this compound," and the approximate quantity.[4]
  • Include the date when waste was first added to the container.[4]

5. Temporary Storage:

  • Rationale: Waste must be stored safely and securely pending collection by a licensed disposal company.
  • Procedure:
  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.[4][6]
  • This area should be away from incompatible materials.[5][7]

6. Final Disposal:

  • Rationale: The final disposal must be conducted in an environmentally responsible manner by licensed professionals.
  • Procedure:
  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
  • The recommended disposal method for pyridine and its derivatives is controlled incineration at a high temperature.[8][9] This ensures the complete destruction of the chemical.
  • Complete all necessary waste disposal documentation as required by local and national regulations.

Decontamination and Spill Management

Decontamination of Reusable Glassware:

  • Rinse the glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound.

  • Collect the solvent rinse as hazardous liquid waste.

  • Wash the glassware with soap and water, followed by a final rinse with deionized water.

Spill Response:

Spill Size Location Action
Small (<1 g)Inside a chemical fume hoodContain the spill with an inert absorbent material like vermiculite or sand.[4] Carefully collect the material into a labeled hazardous waste container.[4]
Large (>1 g)Anywhere in the labEvacuate the area and notify your supervisor and the EHS office immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Conclusion: Upholding a Culture of Safety and Responsibility

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these detailed procedures, researchers and scientists can minimize risks and ensure that this valuable chemical is handled responsibly throughout its lifecycle. This commitment to best practices is essential for protecting ourselves, our colleagues, and the environment.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Fisher Scientific. (2025).
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Chemsigma International Co., Ltd. (n.d.).
  • PubChem. (2025). 3-Amino-2-methoxypyridine.
  • ResearchGate. (2023).
  • ECHEMI. (n.d.). 3-Amino-2-methoxy-4-methylpyridine SDS.
  • Washington State University. (n.d.).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2010). Safety Data Sheet: 2-Methoxypyridine-3-boronic acid.
  • Jubilant Ingrevia Limited. (2024).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine.
  • Enamine. (n.d.).
  • Sigma-Aldrich. (2025).
  • ACS Publications. (2023).
  • Sigma-Aldrich. (n.d.). 2-Methoxypyridine 98%.
  • Guidechem. (n.d.). 2-chloro-6-methoxypyridin-3-amine (CAS No. 34392-85-3) SDS.
  • Fisher Scientific. (2003).
  • ECHEMI. (n.d.). 2-Methoxypyridine SDS.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • SKC Inc. (2023).
  • SKC Inc. (2024).

Sources

A Senior Application Scientist's Guide to Handling 2-Methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves handling novel and reactive chemical entities. A deep and practical understanding of safety protocols is not merely a matter of compliance but the bedrock of scientific integrity and innovation. This guide provides essential, field-tested safety and logistical information for handling 2-Methoxypyridin-3-amine (CAS No. 20265-38-7), moving beyond a simple checklist to instill a causal understanding of the necessary precautions.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is classified as a hazardous substance, and a thorough understanding of its specific risks is critical for designing a robust safety plan. The primary hazards associated with this compound dictate every subsequent recommendation for personal protective equipment (PPE) and handling procedures.

According to its Safety Data Sheet (SDS) and GHS classifications, this compound presents the following risks:

  • Harmful if swallowed, in contact with skin, or if inhaled .[1][2][3]

  • Causes serious eye irritation .[1][2][3]

  • Causes skin irritation .[1][2][3]

  • May cause respiratory irritation .[1][2][4]

These classifications mean the compound can cause harm through multiple exposure routes: ingestion, dermal absorption, and inhalation. The irritant nature of the chemical necessitates a physical barrier to prevent contact with the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Chemical safety gogglesNitrile or neoprene gloves[5]Fully-buttoned lab coatWork within a certified chemical fume hood[5]
Solution Preparation Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Reaction Setup/Workup Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Minor Spill Cleanup (<1 L) Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges[1][6]

Causality Behind PPE Choices:

  • Eye Protection: Due to its classification as a serious eye irritant, chemical splash goggles that form a seal around the eyes are mandatory.[1][7] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions.[8]

  • Hand Protection: Gloves are essential to prevent skin irritation and dermal absorption.[1] While standard nitrile gloves offer initial protection, it is crucial to consult the manufacturer's glove compatibility chart for breakthrough times, especially for prolonged handling or immersion.[9] Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[10]

  • Body Protection: A standard lab coat protects against incidental contact.[5] For tasks involving larger quantities or a higher splash risk, a chemical-resistant apron provides an additional layer of safety. Contaminated clothing must be removed immediately and laundered before reuse.[2][8]

  • Respiratory Protection: The potential for respiratory irritation and harm upon inhalation makes it imperative to handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[1][2][5] This engineering control is the primary method for minimizing inhalation exposure. If a fume hood is not available or if exposure limits might be exceeded, a properly fitted NIOSH-approved respirator is required.[1]

Operational Plan: Safe Handling and Storage Protocols

Adherence to strict operational protocols is key to preventing exposure and ensuring experimental integrity.

Handling:

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[5][9]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1][11] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][10]

  • Prevent Aerosolization: Avoid creating dust when handling the solid form.[2][10]

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from the work area.[7][8][9]

Storage:

  • Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][5][12]

  • Keep containers tightly closed to prevent absorption of moisture and release of vapors.[2][5]

  • Store locked up and segregated from incompatible materials such as strong oxidizing agents and acids.[1][9][13]

Emergency Protocol: Spill Response Plan

Even with meticulous planning, spills can occur. A swift and correct response is crucial to mitigate the hazard. The following workflow outlines the procedure for a minor chemical spill (less than 1 liter). For major spills, evacuate the area immediately and contact emergency response personnel.

Caption: Workflow for minor spill cleanup of this compound.

Step-by-Step Spill Cleanup:

  • Control and Communicate: Immediately alert others in the vicinity. Control the source of the spill if it is safe to do so. Isolate the area.[14]

  • Protect Yourself: Don the appropriate PPE as outlined in the table and diagram above. This is your most critical step.[14]

  • Contain the Spill: Prevent the spread of the liquid or powder. Create a dike around the spill using an inert absorbent material like vermiculite, sand, or chemical spill pillows.[15][16][17]

  • Absorb: Gently apply the absorbent material over the spill, working from the outside edges inward to prevent splashing.[16]

  • Collect: Once the material is fully absorbed, carefully scoop it up using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[6][18]

  • Decontaminate: Clean the spill area with soap and water or an appropriate decontaminating solution.[14] All cleaning materials must also be disposed of as hazardous waste.

  • Dispose: Dispose of the sealed waste container and any contaminated PPE according to your institution's hazardous waste procedures.[1][2]

By internalizing not just the "what" but the "why" of these safety protocols, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Handling Pyridine: Best Practices and Precautions . (2024). Post Apple Scientific. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . (2024). Post Apple Scientific. [Link]

  • Pyridine ACS Safety Data Sheet . (2024). Jubilant Ingrevia Limited. [Link]

  • Pyridine - SAFETY DATA SHEET . (2018). Thermo Fisher Scientific. [Link]

  • Standard Operating Procedure for Pyridine . University of Washington. [Link]

  • 3-Amino-2-methoxypyridine . (2025). PubChem, National Center for Biotechnology Information. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . (2021). American Chemistry Council. [Link]

  • Chemical Spill Procedures - Step By Step Guide . (N.D.). Chem Klean. [Link]

  • Chemical spill cleanup procedures . (2021). J&K Scientific LLC. [Link]

  • Spill procedure: Clean-up guidance . (N.D.). Queen Mary University of London. [Link]

  • 8 Steps to Handling a Lab Chemical Spill . (2023). Boster Biological Technology. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide . (2023). The City University of New York. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.